Product packaging for Guanine-13C,15N2(Cat. No.:)

Guanine-13C,15N2

Cat. No.: B12406457
M. Wt: 154.11 g/mol
InChI Key: UYTPUPDQBNUYGX-QWRHZHGESA-N
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Description

Guanine-13C,15N2 is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 154.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B12406457 Guanine-13C,15N2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5O

Molecular Weight

154.11 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,7+1,8+1

InChI Key

UYTPUPDQBNUYGX-QWRHZHGESA-N

Isomeric SMILES

[13CH]1=[15N]C2=C([15NH]1)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Guanine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Guanine-¹³C,¹⁵N₂. This isotopically labeled purine nucleobase is a critical tool in a variety of research applications, from metabolic flux analysis to drug development. This document consolidates available data on its physical and chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in key biological pathways.

Core Physicochemical Properties

Guanine-¹³C,¹⁵N₂ is a stable, non-radioactive isotopologue of guanine, a fundamental component of DNA and RNA.[1][2] The incorporation of heavy isotopes at specific positions allows for its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

General Properties

The fundamental physical and chemical properties of Guanine-¹³C,¹⁵N₂ are summarized in the table below. It is important to note that while the molecular formula and weight are specific to this isotopologue, some experimental properties like melting point and solubility are often reported for the unlabeled compound and are presented here as a close approximation.

PropertyValueSource
Molecular Formula ¹³CC₄H₅¹⁵N₂N₃O[3]
Molecular Weight 154.11 g/mol
Appearance White to off-white powder/crystals
Melting Point Decomposes at >300 °C
Solubility Practically insoluble in water; soluble in acidic and alkaline solutions.
Storage Store at room temperature, protected from light and moisture.
Spectroscopic Properties

The isotopic labels in Guanine-¹³C,¹⁵N₂ are primarily utilized for their distinct spectroscopic signatures.

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of ¹³C and ¹⁵N nuclei, both having a nuclear spin of 1/2, makes Guanine-¹³C,¹⁵N₂ particularly amenable to NMR analysis.

¹³C NMR Chemical Shifts (Predicted)

The following table presents predicted ¹³C chemical shifts for Guanine-¹³C,¹⁵N₂ based on data for unlabeled guanine and its derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted Chemical Shift (δ/ppm)
C2~153
C4~151
C5~116
C6~157
C8~136

¹⁵N NMR Chemical Shifts (Predicted)

Similarly, predicted ¹⁵N chemical shifts are provided based on literature values for guanine derivatives.

Nitrogen AtomPredicted Chemical Shift (δ/ppm)
N1~148
N3~158
N7~233
N9~169
N² (amino)~65

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The isotopic enrichment of Guanine-¹³C,¹⁵N₂ results in a distinct mass spectrum compared to its unlabeled counterpart.

Expected Molecular Ions

IonExpected m/z
[M+H]⁺155.05
[M-H]⁻153.04

Major Fragmentation Pathways

The fragmentation of the guanine core in mass spectrometry typically involves the loss of small neutral molecules. For Guanine-¹³C,¹⁵N₂, the masses of the fragments will be shifted according to the isotopic labels. A primary fragmentation route for guanine is the elimination of HNCO.

Experimental Protocols

The characterization and utilization of Guanine-¹³C,¹⁵N₂ involve a range of standard analytical techniques.

NMR Spectroscopy Analysis

A general protocol for acquiring NMR data for isotopically labeled metabolites like Guanine-¹³C,¹⁵N₂ is as follows:

  • Sample Preparation: Dissolve a known quantity of Guanine-¹³C,¹⁵N₂ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a solubilizing agent). Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer. For enhanced sensitivity and resolution, two-dimensional heteronuclear correlation experiments such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC are recommended.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Calibrate the spectra using the internal standard. Assign the signals based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a highly sensitive technique for the detection and quantification of metabolites.

  • Sample Preparation: Prepare a stock solution of Guanine-¹³C,¹⁵N₂ in an appropriate solvent. For quantitative analysis, prepare a series of calibration standards.

  • Chromatographic Separation: Employ a suitable liquid chromatography method, such as reversed-phase or HILIC, to separate Guanine-¹³C,¹⁵N₂ from other components in a sample matrix.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). For quantitative studies, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for high specificity and sensitivity.

  • Data Analysis: Process the chromatograms and mass spectra to identify and quantify Guanine-¹³C,¹⁵N₂. For metabolic tracer studies, analyze the mass isotopologue distribution to determine the extent of label incorporation into downstream metabolites.

Applications in Signaling and Metabolic Pathways

Guanine-¹³C,¹⁵N₂ is a valuable tool for tracing the flow of carbon and nitrogen atoms through metabolic pathways. A primary application is in the study of purine metabolism.

Purine Salvage Pathway

Guanine can be salvaged and re-incorporated into the nucleotide pool via the purine salvage pathway. This pathway is crucial for cellular economy, as it is more energetically favorable than de novo synthesis. The diagram below illustrates the central role of Guanine in this pathway.

Purine_Salvage_Pathway Purine Salvage Pathway cluster_enzymes Guanine Guanine-¹³C,¹⁵N₂ GMP Guanosine Monophosphate (GMP) Guanine->GMP Salvage Xanthine Xanthine Guanine->Xanthine Degradation HGPRT HGPRT Guanase Guanase PRPP PRPP PRPP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP Kinase1 Kinase GTP Guanosine Triphosphate (GTP) GDP->GTP Kinase2 Kinase RNA_DNA RNA/DNA Synthesis GTP->RNA_DNA UricAcid Uric Acid Xanthine->UricAcid XO Xanthine Oxidase

Caption: The role of Guanine-¹³C,¹⁵N₂ in the purine salvage and degradation pathways.

Experimental Workflow for Metabolic Flux Analysis

The use of Guanine-¹³C,¹⁵N₂ in metabolic flux analysis (MFA) allows researchers to quantify the rates of metabolic reactions within a biological system. The general workflow for such an experiment is depicted below.

MFA_Workflow Metabolic Flux Analysis Workflow start Cell Culture/ Biological System labeling Introduction of Guanine-¹³C,¹⁵N₂ start->labeling incubation Incubation and Metabolic Labeling labeling->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or NMR Analysis extraction->analysis data_proc Data Processing and Isotopologue Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

References

Guanine-13C,15N2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of Isotopically Labeled Guanine

This technical guide provides a comprehensive overview of Guanine-13C,15N2, a stable isotope-labeled purine nucleobase critical for advanced research in molecular biology, drug development, and diagnostics. This document details its chemical and physical properties, and explores its primary applications, offering detailed experimental protocols for its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Chemical and Physical Properties

This compound is a non-radioactive, isotopically enriched form of guanine. The incorporation of heavy isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), at defined positions within the molecule allows for its precise detection and quantification in complex biological matrices. This makes it an invaluable tool for tracing metabolic pathways and for use as an internal standard in quantitative analytical methods.

PropertyValue
Molecular Formula C₅H₅N₅O (with ¹³C and ¹⁵N isotopes)
Molecular Weight Approximately 154.11 g/mol
IUPAC Name 2-amino-1,7-dihydropurin-6-one
Appearance Solid
Applications Biomolecular NMR, Mass Spectrometry, Genetic Therapy, Metabolic Flux Analysis

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in a range of scientific disciplines. Its primary applications lie in the fields of structural biology and quantitative bioanalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Biology

The introduction of ¹³C and ¹⁵N isotopes into guanine allows for the use of powerful multi-dimensional NMR experiments to elucidate the structure and dynamics of nucleic acids (DNA and RNA). The distinct nuclear spin properties of these isotopes provide enhanced resolution and enable the unambiguous assignment of resonances in complex spectra, which is often challenging with unlabeled molecules.

This protocol outlines the general steps for using this compound to study the structure of an RNA molecule.

  • Synthesis of Labeled RNA:

    • Synthesize the RNA of interest using in vitro transcription.

    • In the transcription reaction mixture, replace standard Guanosine Triphosphate (GTP) with ¹³C,¹⁵N₂-labeled GTP.

    • The other nucleotide triphosphates (ATP, CTP, UTP) can be labeled or unlabeled, depending on the specific experimental goals.

    • Purify the resulting isotopically labeled RNA transcript using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • NMR Sample Preparation:

    • Dissolve the purified, labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5).

    • Anneal the RNA to ensure proper folding by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

    • Concentrate the RNA sample to the desired concentration for NMR analysis (typically 0.5-1.0 mM).

    • Transfer the sample to a Shigemi or standard NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of heteronuclear NMR experiments to probe the structure of the RNA. Key experiments include:

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To observe the correlation between imino protons and their directly attached nitrogen atoms in G-C base pairs.

      • 3D ¹⁵N-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): To identify spatial proximities between protons, which is crucial for determining the three-dimensional fold of the RNA. The ¹⁵N editing helps to resolve spectral overlap.

  • Data Processing and Analysis:

    • Process the acquired NMR data using software such as NMRPipe or TopSpin.

    • Analyze the processed spectra to assign the resonances to specific nuclei within the RNA molecule.

    • Use the distance restraints derived from the NOESY experiments to calculate a three-dimensional structure of the RNA using software like XPLOR-NIH or CYANA.

Mass Spectrometry (MS) for Quantitative Analysis

In mass spectrometry, this compound serves as an ideal internal standard for the accurate quantification of endogenous guanine and its metabolites. Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a biological sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction and analysis will be mirrored by a proportional loss of the internal standard, allowing for precise correction and highly accurate quantification.

This protocol describes the use of this compound as an internal standard for the quantification of guanine in a biological sample (e.g., plasma or cell lysate) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Thaw the biological samples on ice.

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • Spike a known amount of the this compound internal standard solution into each biological sample, calibration standard, and quality control sample.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) to the samples.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).

    • Separate the analyte and internal standard from other matrix components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for both unlabeled guanine and this compound.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte and the internal standard in each sample.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of guanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a general experimental workflow for its use as an internal standard and the metabolic pathway of guanine.

G cluster_0 LC-MS/MS Workflow with Internal Standard sample Biological Sample is Add Known Amount of This compound (IS) sample->is extract Sample Extraction (e.g., Protein Precipitation) is->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data Data Analysis (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: General workflow for quantitative analysis using this compound as an internal standard in LC-MS/MS.

G cluster_1 Guanine Metabolism Guanosine Guanosine Guanine Guanine Guanosine->Guanine PNP Xanthine Xanthine Guanine->Xanthine GDA GMP Guanosine Monophosphate (GMP) (Salvage Pathway) Guanine->GMP HGPRT UricAcid Uric Acid Xanthine->UricAcid XO

Caption: Simplified metabolic pathway of guanine, highlighting key enzymes.

Conclusion

This compound is an essential tool for modern life science research and pharmaceutical development. Its application in NMR spectroscopy provides unparalleled insights into the structure and dynamics of nucleic acids, while its use as an internal standard in mass spectrometry ensures the highest level of accuracy in quantitative bioanalysis. The detailed protocols and workflows presented in this guide are intended to provide researchers with the foundational knowledge to effectively incorporate this powerful reagent into their studies, ultimately accelerating discovery and innovation.

An In-depth Technical Guide to the Synthesis and Purification of ¹³C and ¹⁵N Labeled Guanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the synthesis and purification of guanine isotopically labeled with ¹³C and ¹⁵N. Such labeled compounds are invaluable tools in a wide range of research fields, including metabolic studies, drug development, and the elucidation of biological pathways, primarily through their use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Introduction to Isotopically Labeled Guanine

Guanine, a fundamental component of nucleic acids, plays a crucial role in various biological processes.[1] The selective incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into the guanine molecule allows researchers to trace its metabolic fate, quantify its presence in complex biological matrices, and probe the structural and dynamic properties of nucleic acids and protein-ligand interactions.[2][3][4][5] The primary applications of ¹³C and ¹⁵N labeled guanine are in NMR and MS-based studies, where the isotopic labels provide distinct signals that can be differentiated from the naturally abundant isotopes.

Synthesis of ¹³C and ¹⁵N Labeled Guanine

The synthesis of isotopically labeled guanine can be achieved through both chemical and enzymatic routes. Chemical synthesis offers the flexibility of introducing labels at specific atomic positions, while enzymatic methods can be employed for uniform labeling.

Chemical Synthesis of Specifically Labeled Guanine

A common strategy for the chemical synthesis of specifically labeled guanine involves the construction of the purine ring system from isotopically enriched precursors. The synthesis of labeled guanosine, which can then be hydrolyzed to guanine, is a well-established method. A representative multi-step synthesis is outlined below, based on protocols for producing labeled guanosine.

Experimental Protocol: Synthesis of [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine (a precursor to labeled guanine)

This protocol is adapted from established methods for synthesizing labeled nucleosides.

  • Nitrosation/Reduction of 4-amino-6-hydroxy-2-mercaptopyrimidine: The synthesis starts with the inexpensive pyrimidine, 4-amino-6-hydroxy-2-mercaptopyrimidine. The first ¹⁵N label is introduced through a direct nitrosation followed by reduction to yield 4,5-diamino-6-hydroxy-2-mercaptopyrimidine.

  • Ring Closure to form the Purine Scaffold: The imidazole ring is then closed. To introduce a ¹³C label at the C8 position, [¹³C]sodium ethyl xanthate is used. This reaction forms [8-¹³C-7-¹⁵N]-2,8-dithioxohypoxanthine.

  • Desulfurization: The dithioxo intermediate is then desulfurized using Raney nickel to produce [8-¹³C-7-¹⁵N]hypoxanthine.

  • Chlorination: The hypoxanthine derivative is chlorinated using POCl₃ to yield [8-¹³C-7-¹⁵N]-6-chloropurine.

  • Ribosylation: The labeled purine base is then coupled to a ribose sugar. This is often achieved enzymatically using a purine nucleoside phosphorylase.

  • Amination: An amino group is introduced at the C6 position. To incorporate a ¹⁵N label, [¹⁵N]NH₄Cl is used in a sealed reaction vessel (bomb). This step yields the labeled adenosine analogue.

  • Conversion to Guanosine: The labeled adenosine analogue is then converted to the corresponding guanosine derivative. This can be a multi-step process that may involve the loss and re-introduction of the N1 label if not carefully planned. Specific syntheses for [1,3,NH₂-¹⁵N₃]-guanosine have also been reported.

  • Hydrolysis to Guanine: The resulting isotopically labeled guanosine is then hydrolyzed to yield the free purine base, ¹³C and ¹⁵N labeled guanine. This can be achieved by strong acid hydrolysis, which cleaves the glycosidic bond. A patented method describes the synthesis of guanine from guanosine by reacting it with acetic anhydride and boric acid to form diacetyl guanine, which is then reacted under alkaline conditions to yield guanine.

Quantitative Data for Synthesis

The following table summarizes typical yields for the key steps in the chemical synthesis of labeled guanosine, a precursor to guanine.

StepProductTypical Yield (%)Reference
Nitrosation/Reduction4,5-diamino-6-hydroxy-2-mercaptopyrimidine>95
Ring Closure & DesulfurizationLabeled Hypoxanthine~80-90
Chlorination & RibosylationLabeled 6-chloropurine riboside~85-95
AminationLabeled Adenosine Analogue~80-90
Conversion to GuanosineLabeled GuanosineVaries
Hydrolysis to GuanineLabeled Guanine>95
Enzymatic Synthesis of Labeled Guanine

Enzymatic approaches can be utilized for the production of uniformly labeled guanine. This typically involves growing microorganisms in media containing ¹³C-glucose and/or ¹⁵N-ammonium salts as the sole carbon and nitrogen sources, respectively. The labeled nucleic acids are then extracted and hydrolyzed to their constituent bases. Chemo-enzymatic methods that combine chemical synthesis of precursors with enzymatic steps have also been developed to produce specific labeling patterns with high yields.

Purification of ¹³C and ¹⁵N Labeled Guanine

Purification of the synthesized labeled guanine is critical to remove unreacted starting materials, byproducts, and other impurities. The high purity of the final product is essential for its intended applications in sensitive analytical techniques like NMR and mass spectrometry.

Crystallization

Crystallization is an effective method for purifying guanine. Guanine is relatively insoluble in water but can be dissolved in dilute acids and bases.

Experimental Protocol: Purification of Guanine by Recrystallization

  • Dissolution: Dissolve the crude labeled guanine in a minimal amount of a suitable solvent system with heating. Common solvents include dilute aqueous solutions of strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pH of the solution can be adjusted to induce precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., cold water or ethanol), and dry under vacuum.

A patented method for purifying guanine involves dissolving the crude material in a concentrated aqueous alkali solution with heating, followed by cooling to precipitate the metal salt of guanine, which can then be neutralized to obtain pure guanine with a purity of up to 99.5% and a yield of 85%.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of guanine.

Experimental Protocol: Purification of Guanine by RP-HPLC

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like methanol or acetonitrile, is employed. For the separation of polar compounds like guanine, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide excellent resolution.

  • Gradient: A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to achieve optimal separation.

  • Detection: The eluting guanine is detected by its UV absorbance, typically at around 254 nm or 270 nm.

  • Fraction Collection and Lyophilization: The fractions containing the pure labeled guanine are collected and then lyophilized to obtain the final product in a solid form.

Ionic liquids have also been used as mobile phase additives in RP-HPLC to improve the separation of guanine and hypoxanthine.

Quantitative Data for Purification

Purification MethodTypical Purity Achieved (%)Typical Recovery/Yield (%)Reference
Recrystallization>99.5~85
HPLC>99High

Quality Control and Characterization

The purity and isotopic enrichment of the final labeled guanine product must be rigorously assessed.

Purity Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the chemical purity of the labeled guanine. The absence of signals from impurities indicates high purity.

  • Mass Spectrometry: Mass spectrometry provides information on the molecular weight of the compound, confirming its identity.

  • HPLC: Analytical HPLC is used to determine the purity of the final product by quantifying the area of the main peak relative to any impurity peaks.

Isotopic Enrichment Analysis
  • Mass Spectrometry: Mass spectrometry is the primary method for determining the level of isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the percentage of ¹³C and ¹⁵N incorporation can be accurately calculated.

  • NMR Spectroscopy: For ¹³C labeled compounds, ¹³C NMR can be used to confirm the position and extent of labeling. For ¹⁵N labeled compounds, ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation experiments can provide information on the isotopic enrichment.

Typical Isotopic Enrichment

Isotope(s)Typical Enrichment Level (%)Reference
¹³C96 - 98
¹⁵N95 - 99

Applications in Research

¹³C and ¹⁵N labeled guanine are powerful tools for studying a variety of biological processes.

Metabolic Studies

Isotopically labeled guanine can be introduced into cellular systems to trace the pathways of nucleotide metabolism, including de novo synthesis and salvage pathways. This allows for the quantification of metabolic fluxes and provides insights into how these pathways are regulated in health and disease.

Elucidation of Signaling Pathways

Guanine nucleotides are central to signal transduction pathways mediated by G-proteins. ¹³C and ¹⁵N labeled guanine can be used to synthesize labeled GTP analogues. These analogues can then be used in NMR or MS-based assays to study the binding kinetics and conformational changes of G-proteins upon nucleotide binding and hydrolysis, providing a deeper understanding of the signaling mechanisms.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (e.g., Labeled Precursors) synthesis Chemical Synthesis (Multi-step) start->synthesis hydrolysis Hydrolysis of Guanosine (if applicable) synthesis->hydrolysis crude_product Crude Labeled Guanine hydrolysis->crude_product purification Purification crude_product->purification crystallization Crystallization purification->crystallization Method 1 hplc HPLC purification->hplc Method 2 pure_product Pure Labeled Guanine crystallization->pure_product hplc->pure_product qc Quality Control pure_product->qc nmr NMR Spectroscopy (Purity & Structure) qc->nmr ms Mass Spectrometry (Enrichment & Identity) qc->ms final_product Final Product: ¹³C, ¹⁵N Labeled Guanine nmr->final_product ms->final_product

Caption: Experimental workflow for the synthesis and purification of labeled guanine.

G-Protein Signaling Pathway

g_protein_signaling ligand Ligand gpcr G-Protein Coupled Receptor (GPCR) ligand->gpcr Binds g_protein G-Protein (αβγ) gpcr->g_protein Activates gdp GDP g_protein->gdp Releases gtp ¹³C, ¹⁵N GTP (Labeled) g_protein->gtp Binds g_alpha_gtp Gα-GTP (Active) g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Activates hydrolysis GTP Hydrolysis (GTPase Activity) g_alpha_gtp->hydrolysis g_beta_gamma->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces hydrolysis->g_protein pi Pi hydrolysis->pi

Caption: A simplified G-protein signaling cascade.

References

Commercial Suppliers and Technical Applications of Guanine-¹³C,¹⁵N₂: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying complex biological processes, and accelerating drug discovery. Among these, Guanine-¹³C,¹⁵N₂ serves as a critical tracer for investigating purine metabolism, nucleic acid dynamics, and cellular signaling. This technical guide provides an in-depth overview of commercial suppliers of Guanine-¹³C,¹⁵N₂, its applications, and detailed experimental methodologies.

Commercial Availability and Specifications

A variety of chemical suppliers offer Guanine-¹³C,¹⁵N₂ and its related isotopically labeled analogues. The choice of supplier may depend on factors such as isotopic purity, available quantities, and the specific labeled positions required for a given experiment. Below is a comparative summary of offerings from prominent commercial vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
MedchemExpress Guanine-¹³C,¹⁵N₂202407-12-3C₄¹³CH₅N₃¹⁵N₂O154.11In-stockAlso offers other isotopically labeled guanine variants[1][2].
Santa Cruz Biotechnology (SCBT) Guanosine-¹³C,¹⁵N₂ Hydrate197227-95-5C₉¹³CH₁₃N₃¹⁵N₂O₅286.22-Note: This is the guanosine form (guanine + ribose)[3].
BOC Sciences Guanine-¹³C₂,¹⁵N-C₃¹³C₂H₅N₄¹⁵NO154.10>95%Labeled with two ¹³C and one ¹⁵N atoms[4].
Cambridge Isotope Laboratories (CIL) Guanine (8-¹³C, 98%; 7,9-¹⁵N₂, 98%)202407-12-3C₄¹³CH₅N₃¹⁵N₂O154.1198%Specifically labeled at the 8-position with ¹³C and at the 7 and 9 positions with ¹⁵N[5].
Axios Research Guanine-¹³C₂,¹⁵N-C₅H₅N₅O154.1-Offered as a reference standard for analytical applications.
LGC Standards Guanosine-¹³C,¹⁵N₂ Hydrate197227-95-5¹³CC₉H₁₃¹⁵N₂N₃O₅·H₂O304.24>95% (HPLC)Guanosine form.
CymitQuimica Guanosine-¹³C,¹⁵N₂ Hydrate197227-95-5¹³CC₉H₁₃¹⁵N₂N₃O₅·H₂O304.24-Guanosine form.
MyBioSource Guanosine 3',5'-Cyclic-¹³C,¹⁵N₂ Monophosphate----cGMP form for signaling studies.

Key Applications and Signaling Pathways

Guanine-¹³C,¹⁵N₂ is primarily utilized as a tracer in metabolic flux analysis (MFA) to study purine metabolism. By introducing the labeled guanine into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a dynamic view of metabolic fluxes through various pathways.

The two main pathways involved in purine metabolism are the de novo synthesis pathway and the salvage pathway .

  • De Novo Purine Synthesis: This pathway synthesizes purines from simpler precursors. Labeled guanine can be used to trace the interconversion of purine nucleotides.

  • Purine Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids. Guanine-¹³C,¹⁵N₂ can be directly incorporated into GMP via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The regulation of these pathways is complex and involves key signaling molecules. The mTOR (mammalian target of rapamycin) signaling pathway , for instance, is a central regulator of cell growth and proliferation and has been shown to influence de novo purine synthesis.

Below are graphical representations of these pathways and their interplay.

de_novo_purine_synthesis PRPP PRPP PRA PRA PRPP->PRA IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP Aspartate, GTP GMP GMP IMP->GMP Glutamine, ATP Guanine Guanine-¹³C,¹⁵N₂ Guanine->GMP purine_salvage_pathway Guanine Guanine-¹³C,¹⁵N₂ GMP GMP Guanine->GMP Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP PRPP PRPP PRPP->GMP PRPP->IMP HGPRT HGPRT GMP->HGPRT IMP->HGPRT mtor_purine_pathway cluster_mTOR mTOR Signaling cluster_purine De Novo Purine Synthesis mTORC1 mTORC1 PRPP PRPP mTORC1->PRPP Activates IMP IMP PRPP->IMP Multiple Enzymatic Steps experimental_workflow start Cell Culture labeling Isotopic Labeling with Guanine-¹³C,¹⁵N₂ start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis Analysis extraction->analysis ms LC-MS/MS analysis->ms nmr NMR Spectroscopy analysis->nmr data_analysis Data Analysis and Flux Calculation ms->data_analysis nmr->data_analysis end Results data_analysis->end

References

Guanine-13C,15N2: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Guanine-13C,15N2. Due to the limited availability of stability data for this specific isotopically labeled compound, this document synthesizes information from studies on closely related molecules, including labeled guanosine and unlabeled guanine, as well as established principles of nucleic acid chemistry. The recommendations herein are intended to ensure the integrity and purity of this compound for research and development applications.

Overview of this compound Stability

This compound is a stable isotopically labeled version of the purine nucleobase guanine. The incorporation of carbon-13 and nitrogen-15 isotopes does not alter the fundamental chemical properties or reactivity of the molecule. However, like its unlabeled counterpart, this compound is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, moisture, light, and exposure to oxidative conditions.

Based on information from suppliers, the general recommendation for storing this compound is at room temperature, protected from light and moisture[1]. The solid material is generally stable under these conditions.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) for solid form.Solid-state guanine is thermally stable at ambient temperatures. Studies on DNA suggest degradation begins at much higher temperatures, around 130°C under dry conditions[2][3][4].
Light Store in amber vials or in the dark.Guanine can be susceptible to photo-oxidation. Protection from light minimizes the risk of photolytic degradation.
Moisture Store in a desiccated environment.Moisture can facilitate hydrolytic degradation, although this is more significant for nucleosides. For the solid base, keeping it dry is a best practice to prevent potential reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.This minimizes the risk of oxidation, a key degradation pathway for guanine.
Solutions Prepare solutions fresh. If storage is necessary, store at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.Guanine in solution is more susceptible to degradation, particularly hydrolytic and oxidative damage.

Potential Degradation Pathways

The primary degradation pathways for guanine are oxidation and, to a lesser extent, hydrolysis. The stable isotopic labels themselves are not subject to degradation, but the molecular structure in which they are incorporated is.

Oxidative Degradation

Guanine is the most easily oxidized of the DNA bases. Exposure to oxidizing agents, including atmospheric oxygen over long periods, can lead to a variety of degradation products. A significant pathway involves the formation of 8-oxo-guanine, which can be further oxidized. Studies on 13C and 15N labeled guanosine have shown that oxidation with singlet oxygen can lead to the formation of guanidinohydantoin and spiroiminodihydantoin, depending on the pH[1].

Oxidative Degradation of Guanine Guanine This compound Eight_Oxo_G 8-oxo-Guanine (Intermediate) Guanine->Eight_Oxo_G Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Singlet Oxygen, ROS) Oxidizing_Agent->Eight_Oxo_G Further_Oxidation Further Oxidation Eight_Oxo_G->Further_Oxidation Guanidinohydantoin Guanidinohydantoin Further_Oxidation->Guanidinohydantoin pH < 7 Spiroiminodihydantoin Spiroiminodihydantoin Further_Oxidation->Spiroiminodihydantoin pH > 7

Figure 1. Simplified oxidative degradation pathway of the guanine moiety.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods. These studies intentionally stress the compound to produce its likely degradation products. While specific data for this compound is not available, a typical forced degradation protocol would involve the conditions outlined in the table below. The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the parent compound from its degradation products.

Stress ConditionProposed ProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursLimited degradation expected for the base itself, but possible under harsh conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursGenerally stable, but degradation is possible under forcing conditions.
Oxidation 3% H2O2 at room temperature for 24 hoursExpected to be the most significant degradation pathway, leading to products like 8-oxo-guanine and its further derivatives.
Thermal Degradation Solid state at 130°C for 48 hoursDegradation is expected to begin at this temperature.
Photostability Expose solid or solution to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Photolytic degradation is possible, potentially through oxidative pathways.

Experimental Protocols

The following are generalized protocols for conducting stability assessments of this compound.

Protocol for a Forced Degradation Study

This protocol outlines the steps for a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating method.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep_Sample Prepare stock solution of this compound Acid Acidic (0.1 M HCl, 60°C) Prep_Sample->Acid Base Basic (0.1 M NaOH, 60°C) Prep_Sample->Base Oxidative Oxidative (3% H2O2, RT) Prep_Sample->Oxidative Thermal Thermal (Solid, 130°C) Prep_Sample->Thermal Photolytic Photolytic (ICH Q1B) Prep_Sample->Photolytic Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants (MS/MS, NMR) HPLC->Characterize

Figure 2. Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution). For thermal degradation, use the solid powder.

  • Stress Application: Aliquot the stock solution or solid into separate vials for each stress condition as detailed in the table above. Include a control sample stored under normal conditions.

  • Time Points: Sample the stressed materials at various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the progression of degradation.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, likely a reverse-phase column with a gradient elution, coupled with UV and mass spectrometry (MS) detectors.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use the MS data to identify the mass of the degradation products, which can aid in their structural elucidation.

Recommended Analytical Method for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium formate or acetate buffer, pH 3-4.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A time-gradient elution starting with a high aqueous phase and increasing the organic phase to elute any less polar degradation products.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at ~254 nm and ~275 nm. Mass spectrometry (LC-MS) for peak identification and purity confirmation.

  • Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method.

Conclusion

While this compound is a stable molecule, proper storage and handling are paramount to maintaining its high purity for research applications. The primary recommendations are to store the solid material at room temperature, protected from light and moisture. The most probable degradation pathway is oxidation, and therefore, long-term storage under an inert atmosphere is advisable. For solutions, fresh preparation is ideal, but short-term storage at low temperatures (-20°C or below) can be considered. The implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are essential for any project requiring rigorous quality control of this compound.

References

A Technical Guide to Commercially Available Guanine-13C,15N2: Isotopic Enrichment, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Guanine labeled with Carbon-13 and Nitrogen-15 isotopes (Guanine-13C,15N2). This valuable tool is instrumental in a wide array of research applications, from metabolic flux analysis to elucidating complex signaling pathways. This document details the isotopic enrichment levels available from various commercial suppliers, provides in-depth experimental protocols for isotopic analysis, and illustrates a key signaling pathway involving guanine.

Isotopic Enrichment Levels of Commercially Available this compound

The isotopic enrichment of a stable isotope-labeled compound is a critical parameter for researchers, as it directly impacts the sensitivity and accuracy of experimental results. The following table summarizes the available isotopic enrichment levels for this compound from prominent suppliers. It is important to note that while some suppliers provide specific atom percent enrichment for each isotope, others may list a general purity percentage which typically refers to chemical purity. Researchers are advised to consult the certificate of analysis for lot-specific isotopic enrichment data.

SupplierProduct Name13C Enrichment (atom %)15N Enrichment (atom %)Notes
Cambridge Isotope Laboratories, Inc. Guanine (8-¹³C, 98%; 7,9-¹⁵N₂, 98%)[1]98%98%Specific enrichment levels are clearly stated for the labeled positions.
BOC Sciences Guanine-13C2-15N>95% (Chemical Purity)Not SpecifiedWhile the chemical purity is listed as >95%[], the isotopic enrichment is not explicitly stated for this specific product. However, their Guanosine-[13C,15N2] product boasts ≥99% atom 13C and ≥99% atom 15N, suggesting a high enrichment capability.
MedchemExpress This compound[3]Not SpecifiedNot SpecifiedThe product is listed as a 13C and 15N labeled Guanine, but specific enrichment levels are not provided on the product page.
Toronto Research Chemicals (TRC) AFB-Guanine-13C,15N2Not SpecifiedNot SpecifiedThis is a complex adduct of Guanine, and the isotopic enrichment of the guanine moiety is not specified in the available documentation.
Sigma-Aldrich Not Commercially Available--While a wide range of isotopically labeled compounds are available, a direct commercial offering for this compound was not identified at the time of this review.

Experimental Protocols for Isotopic Enrichment Analysis

Accurate determination of isotopic enrichment is paramount for the quantitative analysis of experimental data. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Determination of Isotopic Enrichment by Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating the labeled compound from potential impurities and accurately determining its isotopic distribution.

A. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., DMSO, aqueous base). Create a series of dilutions to establish a calibration curve.

  • Sample Digestion (for biological matrices): For samples such as DNA or RNA, enzymatic digestion is required to release the individual nucleosides. A commercially available nucleoside digestion mix can be used.

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify the nucleosides from the digestion mixture.

  • Final Preparation: Reconstitute the dried extract in an appropriate mobile phase for LC-MS analysis.

B. LC-MS/MS Analysis:

  • Chromatography: Employ a suitable HPLC or UHPLC column for nucleoside separation, such as a C18 reversed-phase column or a HILIC column. A gradient elution with solvents like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the m/z of the unlabeled guanine and the this compound.

    • Data Acquisition: Acquire data across the expected mass range to observe the full isotopic distribution.

C. Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of guanine.

  • Isotopic Enrichment Calculation: The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled species. The natural abundance of 13C and 15N should be corrected for in the calculations to determine the true level of enrichment.

II. Determination of Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy, particularly 15N NMR, provides a direct and non-destructive method for determining isotopic enrichment.

A. Sample Preparation:

  • Dissolution: Dissolve a precisely weighed amount of the this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Internal Standard: Addition of an internal standard with a known concentration and a distinct NMR signal can be used for quantification.

B. NMR Analysis:

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting 15N.

  • 1H NMR: Acquire a standard 1H NMR spectrum to confirm the chemical identity and purity of the compound.

  • 15N NMR:

    • Acquire a 1D 15N NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of 15N, a larger number of scans may be required to achieve a good signal-to-noise ratio.

    • Alternatively, a 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed. This is often more sensitive and allows for the resolution of signals from different nitrogen atoms in the molecule.

  • Data Processing: Process the NMR data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

C. Data Analysis:

  • Peak Integration: In the 15N spectrum, the integral of the peak corresponding to the 15N-labeled guanine is directly proportional to its concentration.

  • Enrichment Calculation: By comparing the integral of the 15N signal to that of a known standard or by analyzing the satellite peaks in the 1H spectrum arising from coupling to 15N, the isotopic enrichment can be accurately determined.

Visualization of a Key Guanine Signaling Pathway

Guanine and its derivatives are not only fundamental building blocks of nucleic acids but also act as important signaling molecules. The following diagram, generated using the DOT language, illustrates the signaling pathway where extracellular guanine activates the soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of Protein Kinase G (PKG) and the Extracellular signal-regulated kinase (ERK).

GuanineSignaling Guanine Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guanine Guanine sGC Soluble Guanylate Cyclase (sGC) Guanine->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes conversion of GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates ERK ERK PKG->ERK Activates CellularResponse Cellular Response (e.g., Proliferation, Differentiation) ERK->CellularResponse Leads to

Caption: Extracellular guanine signaling cascade.

This technical guide provides a foundational understanding of the isotopic enrichment, analytical methodologies, and a key signaling application of commercially available this compound. For specific applications and troubleshooting, consulting the detailed product documentation from the respective suppliers and relevant scientific literature is highly recommended.

References

An In-depth Technical Guide to the Natural Abundance of 13C and 15N Isotopes in Guanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes in the purine nucleobase guanine. Understanding the natural isotopic signature of guanine is crucial for a variety of research applications, including metabolic tracing, ecological studies, and drug development, as it provides insights into the biosynthetic pathways and the origin of the molecule. This document details the experimental protocols for measuring these isotopic abundances, presents available quantitative data, and illustrates the key biochemical pathways and analytical workflows.

Quantitative Data on the Natural Abundance of ¹³C and ¹⁵N in Guanine

The natural abundance of stable isotopes is typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards. For carbon, the standard is Vienna Pee Dee Belemnite (VPDB), and for nitrogen, it is atmospheric air (Air).

The following table summarizes the reported natural abundance values for ¹³C and ¹⁵N in guanine from various sources. So far, the literature on compound-specific isotope analysis of guanine is emerging, and the available data is limited.

Sample TypeOrganism/Sourceδ¹³C (‰ vs VPDB)δ¹⁵N (‰ vs Air)Reference
PlantSpinach (Spinacia oleracea)-22.0 ± 0.2+2.8 ± 0.1[1]
EnvironmentalCoastal Sediment-13.7 ± 0.3+5.9 ± 0.3[1]

Note: The uncertainties represent the standard deviation of replicate measurements.

Factors Influencing the Isotopic Signature of Guanine

The δ¹³C and δ¹⁵N values of guanine are influenced by several factors, primarily the isotopic composition of the precursor molecules and the kinetic isotope effects associated with the enzymatic reactions in its biosynthetic pathways. Guanine can be synthesized through two main routes: the de novo pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of purines builds the guanine ring from simpler molecules, including amino acids (glycine, glutamine, and aspartate), bicarbonate (HCO₃⁻), and one-carbon units from the folate pool. The isotopic signature of the final guanine molecule is a composite of the isotopic compositions of these precursors, modified by enzymatic fractionation at each step.

Salvage Pathway

The salvage pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources. In this pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) directly converts guanine to guanosine monophosphate (GMP). The isotopic signature of guanine synthesized via the salvage pathway will more closely reflect the isotopic composition of the recycled guanine pool.

The following diagram illustrates the key inputs and pathways influencing the final isotopic composition of guanine.

influencing_factors cluster_sources Isotopic Sources cluster_pathways Biosynthetic Pathways Dietary Sources Dietary Sources Amino Acids (Gly, Gln, Asp) Amino Acids (Gly, Gln, Asp) Dietary Sources->Amino Acids (Gly, Gln, Asp) De Novo Synthesis De Novo Synthesis Amino Acids (Gly, Gln, Asp)->De Novo Synthesis N & C source Bicarbonate (HCO3-) Bicarbonate (HCO3-) Bicarbonate (HCO3-)->De Novo Synthesis C source One-Carbon Pool (Folate) One-Carbon Pool (Folate) One-Carbon Pool (Folate)->De Novo Synthesis C source Guanine Isotopic Signature (δ13C, δ15N) Guanine Isotopic Signature (δ13C, δ15N) De Novo Synthesis->Guanine Isotopic Signature (δ13C, δ15N) Kinetic Isotope Effects Salvage Pathway Salvage Pathway Salvage Pathway->Guanine Isotopic Signature (δ13C, δ15N) Recycled Nucleobases Recycled Nucleobases Recycled Nucleobases->Salvage Pathway experimental_workflow Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Nucleic Acid Extraction Nucleic Acid Extraction Homogenization->Nucleic Acid Extraction Acid Hydrolysis Acid Hydrolysis Nucleic Acid Extraction->Acid Hydrolysis HPLC Separation HPLC Separation Acid Hydrolysis->HPLC Separation Guanine Fraction Collection Guanine Fraction Collection HPLC Separation->Guanine Fraction Collection Elemental Analysis (EA) Elemental Analysis (EA) Guanine Fraction Collection->Elemental Analysis (EA) Isotope Ratio Mass Spectrometry (IRMS) Isotope Ratio Mass Spectrometry (IRMS) Elemental Analysis (EA)->Isotope Ratio Mass Spectrometry (IRMS) Data Analysis (δ13C, δ15N) Data Analysis (δ13C, δ15N) Isotope Ratio Mass Spectrometry (IRMS)->Data Analysis (δ13C, δ15N) denovo_pathway cluster_inputs Precursor Inputs Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase 5-Phosphoribosylamine 5-Phosphoribosylamine PRPP->5-Phosphoribosylamine Amidophosphoribosyl- transferase GAR GAR 5-Phosphoribosylamine->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP IMP Synthase XMP XMP IMP->XMP IMP Dehydrogenase GMP GMP XMP->GMP GMP Synthetase Glycine Glycine Glycine->GAR Glutamine Glutamine Glutamine->FGAM Glutamine->GMP Aspartate Aspartate Aspartate->SAICAR Formate (THF) Formate (THF) Formate (THF)->FGAR Formate (THF)->FAICAR CO2 CO2 CO2->CAIR

References

Unraveling Metabolic Fates: A Technical Guide to Guanine-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and drug development, the ability to trace the journey of molecules is paramount. Stable isotope labeling has emerged as a powerful tool in this endeavor, and among the arsenal of labeled compounds, Guanine-13C,15N2 stands out for its utility in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. This technical guide provides an in-depth exploration of the key differences between this compound and its unlabeled counterpart, offering researchers the foundational knowledge to effectively leverage this tool in their experimental designs.

Core Distinctions: A Comparative Overview

The fundamental difference between this compound and unlabeled guanine lies in their isotopic composition. In this compound, one carbon atom is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C), and two nitrogen atoms are substituted with nitrogen-15 (¹⁵N). This seemingly subtle alteration has profound implications for its physical properties and, consequently, its detection and application in advanced analytical techniques.

Unlabeled guanine is a purine nucleobase with the chemical formula C₅H₅N₅O.[1] It is a white, amorphous solid that is relatively insoluble in water but soluble in dilute acids and bases.[1] Guanine has a high melting point of 360 °C (decomposes) and is a planar molecule.[1][2]

The introduction of stable isotopes in this compound increases its molecular weight, a key differentiator in mass spectrometry. This mass shift allows for the precise tracking and quantification of the labeled guanine as it is incorporated into various metabolic pathways.

Physicochemical Properties

The table below summarizes the key physicochemical properties of both unlabeled guanine and this compound, highlighting the distinctions crucial for experimental design and data interpretation.

PropertyUnlabeled GuanineThis compoundKey Experimental Relevance
Molecular Formula C₅H₅N₅O¹³CC₄H₅¹⁵N₂N₃ODistinguishable by high-resolution mass spectrometry.
Molecular Weight 151.13 g/mol [3]154.11 g/mol Enables separation and quantification based on mass in MS.
Monoisotopic Mass 151.0494 g/mol 154.0468 g/mol Provides precise mass for identification in high-resolution MS.
m/z of [M+H]⁺ 152.0567~155.0541 (theoretical)The mass shift is the basis for tracer experiments using MS.
NMR Active Nuclei ¹H, ¹³C (1.1% natural abundance), ¹⁴N¹H, ¹³C (enriched), ¹⁵N (enriched)Enriched ¹³C and ¹⁵N provide strong signals for NMR analysis.
Melting Point 360 °C (decomposes)Similar to unlabeled guanineGeneral physical property.
Solubility Insoluble in water; soluble in dilute acids and basesSimilar to unlabeled guanineImportant for sample preparation.

Applications in Advanced Analytical Techniques

The deliberate incorporation of ¹³C and ¹⁵N isotopes makes this compound an invaluable tool for a range of sophisticated analytical methods aimed at elucidating biological processes at the molecular level.

Mass Spectrometry (MS)

In mass spectrometry, the 3-dalton mass difference between this compound and unlabeled guanine allows for the clear differentiation of the labeled and unlabeled species. This is the cornerstone of metabolic flux analysis, where the labeled guanine is introduced into a biological system, and its incorporation into downstream metabolites is monitored over time. By analyzing the mass isotopomer distribution of these metabolites, researchers can quantify the rate of metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules. While ¹³C has a low natural abundance (1.1%), its enrichment in this compound significantly enhances the signal-to-noise ratio in ¹³C NMR spectra, facilitating the observation of carbon atoms within the guanine molecule and its metabolites. Similarly, the substitution of the quadrupolar ¹⁴N nucleus with the spin-1/2 ¹⁵N nucleus results in sharper NMR signals and allows for the use of a variety of powerful heteronuclear NMR experiments to probe the local chemical environment of the nitrogen atoms.

Experimental Protocols

The successful application of this compound in research hinges on meticulously planned and executed experimental protocols. Below are generalized methodologies for its use in metabolic labeling studies and sample preparation for NMR and MS analysis.

Protocol 1: Metabolic Labeling of Mammalian Cells for Mass Spectrometry

Objective: To trace the incorporation of guanine into cellular metabolites.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Labeling medium (standard medium lacking guanine, supplemented with this compound)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Culture cells in standard medium to the desired confluency (typically 70-80% for logarithmic growth phase analysis).

  • Media Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium containing this compound.

  • Incubation: Return the cells to the incubator and collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS. Monitor the m/z values corresponding to the unlabeled and labeled metabolites of interest.

  • Data Analysis: Determine the isotopic enrichment and mass isotopomer distribution of the metabolites to calculate metabolic fluxes.

Protocol 2: Sample Preparation for NMR Analysis of Labeled RNA

Objective: To prepare an isotopically labeled RNA sample for structural and dynamic studies by NMR.

Materials:

  • In vitro transcription components (T7 RNA polymerase, DNA template, ribonucleotides)

  • Guanosine-5'-triphosphate-¹³C,¹⁵N2 (GTP-¹³C,¹⁵N2)

  • Unlabeled ATP, CTP, and UTP

  • NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O)

  • NMR tube

Methodology:

  • In Vitro Transcription: Perform an in vitro transcription reaction using a DNA template encoding the RNA of interest. In the nucleotide mix, replace standard GTP with GTP-¹³C,¹⁵N2.

  • RNA Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Buffer Exchange: Exchange the purified RNA into the desired NMR buffer using dialysis or centrifugal filtration devices.

  • Sample Concentration: Concentrate the RNA sample to the desired concentration for NMR analysis (typically 0.1 - 1 mM).

  • NMR Tube Preparation: Transfer the final RNA sample into a clean, high-quality NMR tube.

  • NMR Data Acquisition: Acquire heteronuclear NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) to observe the signals from the labeled guanine residues.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture media_switch 2. Media Switch (Introduce this compound) cell_culture->media_switch incubation 3. Time-Course Incubation media_switch->incubation extraction 4. Metabolite Extraction incubation->extraction lcms 5. LC-MS Analysis extraction->lcms For MS nmr 5. NMR Analysis extraction->nmr For NMR data_analysis 6. Data Processing & Flux Analysis lcms->data_analysis nmr->data_analysis

A generalized workflow for stable isotope labeling experiments.

guanine_metabolism Guanine_labeled This compound Guanosine Guanosine Guanine_labeled->Guanosine Salvage Pathway Xanthine Xanthine Guanine_labeled->Xanthine Catabolism (Guanine Deaminase) GMP Guanosine Monophosphate (GMP) Guanosine->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP RNA RNA GTP->RNA Transcription UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Simplified metabolic fate of this compound.

Conclusion

This compound is a powerful and versatile tool for researchers seeking to dissect the complexities of cellular metabolism and biomolecular interactions. Its distinct mass and NMR properties, when compared to unlabeled guanine, provide a clear and quantifiable signal for tracing its path through intricate biological networks. By understanding the core differences and employing robust experimental protocols, scientists and drug development professionals can unlock a wealth of information, accelerating discovery and innovation in their respective fields.

References

The Isotopic Label: A Technical Guide to the Discovery and History of Labeled Nucleic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of isotopically labeled nucleic acids. From the foundational tracer experiments that revolutionized our understanding of metabolism to the sophisticated techniques that now underpin structural biology and drug development, this document provides a comprehensive overview of the core concepts, key experiments, and detailed methodologies that have shaped this critical field of study.

The Dawn of a New Era: Early Tracer Studies

The journey into the world of isotopically labeled biomolecules began not with nucleic acids, but with the broader exploration of metabolic pathways. In the 1930s, Rudolf Schoenheimer and David Rittenberg pioneered the use of stable isotopes as "tracers" to follow the fate of molecules within living organisms.[1][2] Their work fundamentally shifted the scientific understanding of metabolism from a static to a dynamic process.

Schoenheimer and Rittenberg's initial experiments primarily focused on the metabolism of fats and proteins, utilizing deuterium (²H) and later, the heavy isotope of nitrogen (¹⁵N).[2][3] They demonstrated that body constituents are in a constant state of flux, being continuously synthesized and degraded.[1] This groundbreaking concept of "dynamic state of body constituents" laid the essential groundwork for future investigations into the metabolism and function of all biomolecules, including nucleic acids. While their direct research on nucleic acids was limited, their development of isotopic labeling methodologies and the paradigm-shifting discoveries they enabled were the critical precursors to the targeted isotopic labeling of DNA and RNA.

Foundational Experiments: Unraveling the Secrets of DNA

The principles established by Schoenheimer and Rittenberg were instrumental in designing experiments to answer fundamental questions about the nature and function of nucleic acids. Two landmark experiments, in particular, stand as pillars in the history of molecular biology, both relying on the power of isotopic labeling.

The Hershey-Chase Experiment: DNA as the Genetic Material

In 1952, Alfred Hershey and Martha Chase conducted a seminal experiment that provided compelling evidence that DNA, and not protein, is the genetic material. They utilized the bacteriophage T2, a virus that infects Escherichia coli, and radioisotopes to differentially label the phage's DNA and protein components.

  • Preparation of Radiolabeled Bacteriophages:

    • ³²P-labeling of DNA: T2 bacteriophage was grown in a medium containing radioactive phosphorus (³²P) in the form of phosphate. Since DNA contains phosphorus but proteins do not, the phage's DNA became radiolabeled.

    • ³⁵S-labeling of Protein: A separate batch of T2 bacteriophage was grown in a medium containing radioactive sulfur (³⁵S) in the form of sulfate. Since the amino acids cysteine and methionine in proteins contain sulfur but DNA does not, the phage's protein coat became radiolabeled.

  • Infection: The two batches of radiolabeled phages were used to infect separate cultures of E. coli. The phages were allowed to attach to the bacterial surface and inject their genetic material.

  • Blending: Shortly after infection, the cultures were agitated in a Waring blender. This step was crucial for shearing the phage particles from the outside of the bacteria without lysing the bacterial cells.

  • Centrifugation: The cultures were then centrifuged to separate the heavier bacterial cells (which form a pellet at the bottom of the tube) from the lighter phage particles and media (which remain in the supernatant).

  • Analysis of Radioactivity: The radioactivity in the pellet and the supernatant was measured for both the ³²P and ³⁵S experiments.

The results of the Hershey-Chase experiment provided a clear distinction between the fate of the phage DNA and protein during infection.

IsotopeLabeled ComponentRadioactivity in Pellet (Bacterial Cells)Radioactivity in Supernatant (Phage Coats)
³²P DNA~70-80%~20-30%
³⁵S Protein~20%~80%

Table 1: Distribution of radioactivity in the Hershey-Chase experiment. The majority of the ³²P-labeled DNA was found in the bacterial pellet, indicating its entry into the cells, while the majority of the ³⁵S-labeled protein remained in the supernatant.

HersheyChase cluster_P32 Experiment 1: ³²P Labeling cluster_S35 Experiment 2: ³⁵S Labeling P32_label Label Phage DNA with ³²P P32_infect Infect E. coli P32_label->P32_infect P32_blend Blend to Shear Phage Coats P32_infect->P32_blend P32_centrifuge Centrifuge P32_blend->P32_centrifuge P32_pellet Pellet (Bacteria) 70-80% ³²P P32_centrifuge->P32_pellet P32_supernatant Supernatant (Phage Coats) 20-30% ³²P P32_centrifuge->P32_supernatant S35_label Label Phage Protein with ³⁵S S35_infect Infect E. coli S35_label->S35_infect S35_blend Blend to Shear Phage Coats S35_infect->S35_blend S35_centrifuge Centrifuge S35_blend->S35_centrifuge S35_pellet Pellet (Bacteria) 20% ³⁵S S35_centrifuge->S35_pellet S35_supernatant Supernatant (Phage Coats) 80% ³⁵S S35_centrifuge->S35_supernatant

The Meselson-Stahl Experiment: Semiconservative Replication of DNA

In 1958, Matthew Meselson and Franklin Stahl designed an elegant experiment to determine the mechanism of DNA replication, confirming the semiconservative model proposed by Watson and Crick. They used a heavy isotope of nitrogen (¹⁵N) to label the DNA of E. coli.

  • Labeling with ¹⁵N: E. coli was cultured for several generations in a medium where the sole nitrogen source was ammonium chloride containing the heavy isotope ¹⁵N (¹⁵NH₄Cl). This ensured that all the bacterial DNA was labeled with ¹⁵N.

  • Shift to ¹⁴N Medium: The ¹⁵N-labeled bacteria were then transferred to a medium containing the normal, lighter isotope of nitrogen, ¹⁴N (¹⁴NH₄Cl).

  • Sample Collection: Samples of the bacteria were collected at different time points, corresponding to the initial ¹⁵N-labeled population (generation 0) and subsequent generations after the shift to the ¹⁴N medium (e.g., generation 1, generation 2, etc.).

  • DNA Extraction and Density Gradient Centrifugation: The DNA was extracted from the bacterial samples and analyzed by cesium chloride (CsCl) density gradient centrifugation. In this technique, a CsCl solution is spun at high speed, creating a density gradient. DNA molecules migrate to the position in the gradient where their buoyant density equals that of the CsCl solution.

The experiment was designed to distinguish between three proposed models of DNA replication: conservative, semiconservative, and dispersive. The observed results were only consistent with the semiconservative model.

GenerationExpected Conservative ResultExpected Semiconservative ResultExpected Dispersive ResultObserved Result
0 One heavy band (¹⁵N/¹⁵N)One heavy band (¹⁵N/¹⁵N)One heavy band (¹⁵N/¹⁵N)One heavy band
1 One heavy band (¹⁵N/¹⁵N) and one light band (¹⁴N/¹⁴N)One intermediate band (¹⁵N/¹⁴N)One intermediate bandOne intermediate band
2 One heavy band (¹⁵N/¹⁵N) and one light band (¹⁴N/¹⁴N)One intermediate band (¹⁵N/¹⁴N) and one light band (¹⁴N/¹⁴N)One band, lighter than generation 1One intermediate and one light band
3 One heavy band (¹⁵N/¹⁵N) and one light band (¹⁴N/¹⁴N)One intermediate band (¹⁵N/¹⁴N) and a more intense light band (¹⁴N/¹⁴N)One band, lighter than generation 2One intermediate and one more intense light band

Table 2: Expected and observed results of the Meselson-Stahl experiment. The appearance of a single intermediate band after one generation ruled out the conservative model. The appearance of both an intermediate and a light band after the second generation was consistent only with the semiconservative model. The separation between the ¹⁴N and ¹⁵N DNA bands corresponds to a buoyant density difference of approximately 0.014 g/cm³.

MeselsonStahl start Grow E. coli in ¹⁵N medium transfer Transfer to ¹⁴N medium start->transfer sample0 Sample at Generation 0 transfer->sample0 t=0 sample1 Sample after 1 Generation transfer->sample1 t=1 gen sample2 Sample after 2 Generations transfer->sample2 t=2 gen centrifuge CsCl Density Gradient Centrifugation sample0->centrifuge sample1->centrifuge sample2->centrifuge result0 Result 0: One heavy band (¹⁵N/¹⁵N) centrifuge->result0 result1 Result 1: One intermediate band (¹⁵N/¹⁴N) centrifuge->result1 result2 Result 2: One intermediate band and one light band (¹⁴N/¹⁴N) centrifuge->result2

Modern Techniques for Isotopic Labeling of Nucleic Acids

The legacy of these early experiments is the vast array of sophisticated techniques now available for isotopically labeling nucleic acids. These methods are indispensable for modern structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of the three-dimensional structures and dynamics of biomolecules in solution. The most common stable isotopes used for labeling nucleic acids for NMR are ¹³C, ¹⁵N, and ²H.

Enzymatic Synthesis: In Vitro Transcription

In vitro transcription is a widely used method for producing large quantities of isotopically labeled RNA. This technique utilizes a bacteriophage RNA polymerase (commonly T7, T3, or SP6) to synthesize RNA from a DNA template. By providing isotopically labeled ribonucleoside triphosphates (rNTPs) in the reaction mixture, the resulting RNA will be uniformly labeled.

  • Template Preparation: A linear DNA template containing a promoter for the desired RNA polymerase (e.g., T7 promoter) upstream of the sequence to be transcribed is prepared. This can be a linearized plasmid or a PCR product.

  • Transcription Reaction Setup: The following components are combined in a microcentrifuge tube at room temperature. It is important to assemble the reaction at room temperature as spermidine in the buffer can cause the DNA template to precipitate on ice.

ComponentFinal ConcentrationExample Volume (for a 20 µL reaction)
10x Transcription Buffer1x2 µL
¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)2-5 mM each4 µL
Dithiothreitol (DTT)10 mM2 µL
RNase Inhibitor2 U/µL1 µL
Linear DNA Template0.5-1 µg1 µL
T7 RNA Polymerase2.5 U/µL2 µL
Nuclease-free water-to 20 µL

Table 3: Typical reaction setup for in vitro transcription of ¹⁵N-labeled RNA.

  • Incubation: The reaction mixture is incubated at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment: To remove the DNA template, DNase I is added to the reaction and incubated for an additional 15-30 minutes at 37°C.

  • Purification: The labeled RNA is purified from the reaction mixture, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

InVitroTranscription template Prepare DNA Template (with T7 promoter) reaction Assemble Transcription Reaction (with ¹⁵N-rNTPs) template->reaction incubation Incubate at 37°C (2-4 hours) reaction->incubation dnase DNase I Treatment (remove DNA template) incubation->dnase purification Purify Labeled RNA (e.g., PAGE) dnase->purification product ¹⁵N-Labeled RNA purification->product

Chemical Synthesis: Solid-Phase Phosphoramidite Method

Solid-phase synthesis using phosphoramidite chemistry is the standard method for the chemical synthesis of oligonucleotides (both DNA and RNA). This automated process allows for the site-specific incorporation of isotopically labeled nucleotides, providing a powerful tool for detailed structural and functional studies.

Solid-phase synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain, which is attached to a solid support (e.g., controlled pore glass, CPG).

  • Deprotection (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group. This is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl for the next coupling step.

  • Coupling: The next phosphoramidite monomer (which can be isotopically labeled) is activated (e.g., with tetrazole) and added to the reaction. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations in the final product), they are "capped" by acetylation using, for example, acetic anhydride.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically iodine in the presence of water and pyridine.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and the nucleobases are removed, typically using aqueous ammonia.

  • Purification: The final product is purified, usually by HPLC or PAGE.

SolidPhaseSynthesis start Start with Nucleoside on Solid Support deprotection 1. Deprotection (Detritylation) Remove 5'-DMT group start->deprotection coupling 2. Coupling Add activated labeled phosphoramidite deprotection->coupling capping 3. Capping Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilize phosphate linkage capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->deprotection Next cycle cleavage Cleavage from Support & Final Deprotection repeat->cleavage Synthesis complete purification Purification of Labeled Oligonucleotide cleavage->purification product Site-Specifically Labeled Nucleic Acid purification->product

Conclusion

The discovery and application of isotopically labeled nucleic acids represent a monumental achievement in the history of molecular biology. From the pioneering metabolic tracer studies of Schoenheimer and Rittenberg to the elegant and definitive experiments of Hershey, Chase, Meselson, and Stahl, isotopic labeling has been at the heart of our expanding understanding of the central dogma. Today, the ability to precisely label nucleic acids using enzymatic and chemical methods continues to drive innovation in fields ranging from structural biology and drug discovery to molecular diagnostics and nanotechnology. This guide has provided a technical overview of the foundational discoveries and core methodologies, offering a valuable resource for researchers and professionals dedicated to advancing the frontiers of nucleic acid science.

References

Methodological & Application

Application Notes: Utilizing Guanine-¹³C,¹⁵N₂ for In Vivo Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in living organisms.[1] Guanine-¹³C,¹⁵N₂ is a stable isotope-labeled purine base designed for in vivo metabolic labeling studies to investigate nucleotide metabolism, nucleic acid dynamics, and the impact of therapeutic agents on these pathways. When introduced into an organism, Guanine-¹³C,¹⁵N₂ is primarily incorporated into the cellular guanine nucleotide pool via the purine salvage pathway.[2] This allows researchers to track the flow of guanine into various downstream molecules, including guanosine triphosphate (GTP), deoxyguanosine triphosphate (dGTP), RNA, and DNA. By measuring the isotopic enrichment in these molecules using mass spectrometry, one can quantify the activity of the salvage pathway and the rates of synthesis and turnover of nucleic acids.[3]

Principle of the Method

Living organisms synthesize purine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway.[4] The de novo pathway builds the purine ring from simpler precursors, a process that is metabolically expensive.[2] The salvage pathway recycles pre-existing purine bases and nucleosides obtained from the diet or from the breakdown of nucleic acids. Exogenously administered Guanine-¹³C,¹⁵N₂ is recognized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which catalyzes its conversion to guanosine monophosphate (GMP). The heavy isotopes (one ¹³C and two ¹⁵N atoms) act as a traceable tag, allowing for the differentiation between nucleotides synthesized via the salvage pathway and those produced de novo. The subsequent incorporation into GTP, dGTP, RNA, and DNA can be precisely quantified using mass spectrometry-based techniques.

Applications

  • Quantifying Purine Salvage Pathway Activity: Directly measures the contribution of the salvage pathway to the total guanine nucleotide pool in various tissues.

  • DNA and RNA Synthesis and Turnover: Enables the measurement of the rate of new DNA and RNA synthesis in different cell populations and tissues, providing insights into cell proliferation, repair, and gene expression dynamics.

  • Drug Development and Pharmacodynamics: Assesses the mechanism of action and efficacy of drugs that target nucleotide metabolism, such as chemotherapeutic agents that inhibit de novo purine synthesis.

  • Disease Research: Investigates alterations in nucleotide metabolism associated with various diseases, including cancer and metabolic disorders.

Visualizing Metabolic Pathways and Workflows

Guanine Salvage Pathway

The following diagram illustrates the incorporation of labeled guanine into the guanine nucleotide pool.

Guanine_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gua_ext Guanine-¹³C,¹⁵N₂ Gua_int Guanine-¹³C,¹⁵N₂ Gua_ext->Gua_int Transport GMP GMP-¹³C,¹⁵N₂ Gua_int->GMP HPRT1 PRPP PRPP PRPP->GMP HPRT1 GDP GDP-¹³C,¹⁵N₂ GMP->GDP GMP Kinase GTP GTP-¹³C,¹⁵N₂ GDP->GTP NDPK dGDP dGDP-¹³C,¹⁵N₂ GDP->dGDP Ribonucleotide Reductase RNA RNA GTP->RNA RNA Polymerase dGTP dGTP-¹³C,¹⁵N₂ dGDP->dGTP NDPK DNA DNA dGTP->DNA DNA Polymerase

Caption: Guanine-¹³C,¹⁵N₂ incorporation via the salvage pathway.

Experimental Workflow

The diagram below outlines the major steps involved in an in vivo metabolic labeling study using Guanine-¹³C,¹⁵N₂.

Experimental_Workflow A 1. Tracer Administration (e.g., IV Infusion of Guanine-¹³C,¹⁵N₂) B 2. In Vivo Labeling Period (Allow tracer to circulate and incorporate) A->B C 3. Tissue Collection (Rapid harvest and snap-freezing) B->C D 4. Metabolite Extraction (From homogenized tissue) C->D E 5. LC-MS/MS Analysis (Quantify labeled and unlabeled species) D->E F 6. Data Processing (Correct for natural abundance) E->F G 7. Isotopic Enrichment Analysis (Calculate metabolic flux and turnover) F->G

Caption: General workflow for in vivo metabolic labeling studies.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from in vivo labeling studies with Guanine-¹³C,¹⁵N₂. Actual values are experiment-dependent and will vary based on the animal model, dosage, labeling duration, and tissue type. While specific data for Guanine-¹³C,¹⁵N₂ is limited, studies with other labeled nutrients show that in vivo labeling efficiency can reach up to 60% in some tissues. The kidney has been identified as a primary site for the salvage of purine substrates.

Table 1: Isotopic Enrichment of Guanine Nucleotides in Tissues

Tissue Analyte Labeling Duration (hours) Isotopic Enrichment (%) (Mean ± SD)
Liver Guanosine 4 Data to be filled
Kidney Guanosine 4 Data to be filled
Spleen Guanosine 4 Data to be filled
Tumor Guanosine 4 Data to be filled
Liver Deoxyguanosine 4 Data to be filled
Kidney Deoxyguanosine 4 Data to be filled
Spleen Deoxyguanosine 4 Data to be filled

| Tumor | Deoxyguanosine | 4 | Data to be filled |

Table 2: Calculated Fractional Contribution of Salvage Pathway

Tissue Nucleotide Pool Fractional Contribution (%) (Mean ± SD)
Liver Total Guanine Nucleotides Data to be filled
Kidney Total Guanine Nucleotides Data to be filled
Spleen Total Guanine Nucleotides Data to be filled

| Tumor | Total Guanine Nucleotides | Data to be filled |

Experimental Protocols

Animal Handling and Tracer Administration

This protocol is a general guideline and should be adapted based on the specific animal model and experimental goals. All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Tracer Preparation:

    • Dissolve Guanine-¹³C,¹⁵N₂ in a vehicle appropriate for injection, such as sterile saline (0.9% NaCl). The solubility of guanine is low in neutral solutions, so a slightly basic or acidic solution (e.g., using NaOH or HCl) may be required, followed by neutralization. Ensure the final solution is sterile and pyrogen-free.

    • A typical concentration for intravenous infusion is 1-5 mg/mL.

  • Administration:

    • Primed-Continuous Infusion (Recommended): This method helps to achieve isotopic steady-state in the plasma more rapidly.

      • Administer a priming bolus dose (e.g., 25 mg/kg body weight) via a tail vein catheter.

      • Immediately follow with a continuous infusion (e.g., 25 mg/kg/hour) for the desired labeling period (e.g., 1-5 hours).

    • Bolus Injection: A single dose is administered (e.g., via intraperitoneal or intravenous injection). This method is simpler but may not achieve a steady-state labeling of precursor pools.

Tissue Collection and Metabolic Quenching

Rapidly halting metabolic activity at the time of collection is critical for accurate measurement of metabolite levels.

  • At the end of the labeling period, anesthetize the animal according to approved protocols.

  • Perform a thoracotomy and collect a terminal blood sample via cardiac puncture into an EDTA-coated tube. Centrifuge immediately at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Perfuse the animal with ice-cold saline to remove blood from the tissues.

  • Rapidly dissect the tissues of interest (e.g., liver, kidney, tumor).

  • Immediately snap-freeze the tissues in liquid nitrogen. This step must be performed within seconds of removal to prevent post-mortem metabolic changes.

  • Store all samples (plasma and tissues) at -80°C until extraction.

Metabolite and Nucleoside Extraction
  • Tissue Homogenization:

    • Weigh the frozen tissue (~20-50 mg) and keep it frozen on dry ice.

    • Add the tissue to a pre-chilled tube containing a steel bead and 1 mL of ice-cold extraction solvent (e.g., 80% methanol: 20% water).

    • Homogenize the tissue using a bead beater (e.g., TissueLyser) for 2-5 minutes.

  • Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Nucleic Acid Digestion (for DNA/RNA incorporation):

    • The remaining pellet can be used for nucleic acid extraction using a commercial kit.

    • Following extraction, digest the DNA and RNA to individual nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

    • Purify the resulting nucleosides using solid-phase extraction.

LC-MS/MS Analysis
  • Chromatography:

    • Use a liquid chromatography system capable of separating polar molecules, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 80% B, decrease to 20% B over 15 minutes.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

    • Analyze samples using Multiple Reaction Monitoring (MRM) to detect and quantify the specific mass transitions for unlabeled and labeled guanosine.

    • Guanosine (Unlabeled - M+0): Precursor m/z 284.1 -> Product m/z 152.1

    • Guanosine-¹³C,¹⁵N₂ (Labeled - M+3): Precursor m/z 287.1 -> Product m/z 155.1

Data Analysis and Calculation
  • Peak Integration: Integrate the peak areas for the M+0 and M+3 mass isotopomers of guanosine (and/or deoxyguanosine).

  • Correction for Natural Abundance: The measured peak intensities must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled species. This can be done using established algorithms and software tools.

  • Calculation of Isotopic Enrichment:

    • Isotopic Enrichment (%) = [ (Corrected Intensity of M+3) / ( (Corrected Intensity of M+0) + (Corrected Intensity of M+3) ) ] * 100

  • Calculation of Fractional Contribution:

    • The fractional contribution (FC) of the salvage pathway to the guanine nucleotide pool can be estimated by comparing the isotopic enrichment of the tissue nucleotide pool to the enrichment of the precursor (Guanine-¹³C,¹⁵N₂) in the plasma, assuming isotopic steady-state.

    • FC (%) = (Enrichment in Tissue Nucleotide / Enrichment in Plasma Precursor) * 100

References

Guanine-13C,15N2 as an Internal Standard for Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Guanine-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS). The use of SIL-IS is a critical component of the isotope dilution mass spectrometry (IDMS) technique, which is considered the gold standard for accurate and precise quantification of analytes in complex biological matrices.[1] this compound, with its isotopic labels incorporated into the guanine molecule, serves as an ideal internal standard for the quantification of guanine and its modified forms, such as the oxidative damage biomarker 8-oxoguanine (8-oxoGua).

I. Application Notes

This compound is a powerful tool for a variety of research and clinical applications, primarily centered around the accurate measurement of guanine and its metabolites or adducts. Its chemical properties are nearly identical to the endogenous, unlabeled guanine, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior enables the SIL-IS to effectively normalize for variations in sample preparation, extraction, and instrument response, leading to highly reliable quantitative data.

Key Applications:

  • Biomarker of Oxidative Stress: A primary application of this compound is in the quantification of 8-oxoguanine, a major product of oxidative DNA and RNA damage.[2][3][4][5] Accurate measurement of 8-oxoguanine in biological samples such as urine, plasma, and tissues is crucial for assessing oxidative stress levels in various pathological conditions, including cancer, neurodegenerative diseases, and aging.

  • DNA and RNA Damage and Repair Studies: Researchers investigating the mechanisms of DNA and RNA damage and repair can utilize this compound to quantify the formation and removal of guanine adducts and lesions. This is essential for understanding the efficacy of DNA repair pathways and the genotoxicity of various compounds.

  • Pharmacokinetic and Drug Metabolism Studies: In drug development, understanding the interaction of new chemical entities with nucleic acids is vital. This compound can be used to quantify guanine adducts formed by drug metabolites, providing insights into the potential for genotoxicity.

  • Clinical Diagnostics and Monitoring: The precise quantification of guanine and its derivatives can aid in the diagnosis and monitoring of diseases associated with metabolic disorders or oxidative stress. The robustness of the IDMS method using this compound makes it suitable for clinical laboratory settings.

Data Presentation: Quantitative Analysis of Guanine and 8-Oxoguanine in Human Urine

The following table summarizes data from a study that utilized a stable isotope-labeled internal standard, [13C, 15N2]Gua, for the quantification of guanine and 8-oxoguanine in human urine samples by high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-MS/MS).

AnalyteMean Urinary Excretion (nmol/24 h)Standard Deviation (nmol/24 h)
Guanine1931182
8-Oxoguanine13612
Guanosine38039
8-Oxoguanosine486
Deoxyguanosine122
8-Oxo-2'-deoxyguanosine282

Table 1: Urinary excretion of guanine and its oxidized forms in 20 healthy human subjects. Data extracted from Weimann et al., Nucleic Acids Research, 2002.

II. Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of guanine and 8-oxoguanine in biological samples using this compound as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established methodologies for the analysis of nucleic acid modifications.

Protocol 1: Quantification of Guanine and 8-Oxoguanine in Urine

1. Materials and Reagents:

  • Guanine and 8-Oxoguanine analytical standards

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Urine collection containers

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation:

  • Thaw frozen urine samples at 37°C for 15 minutes to ensure any precipitate is redissolved.

  • Vortex the urine sample to ensure homogeneity.

  • Prepare a working solution of the this compound internal standard in a suitable buffer (e.g., 1 mM ammonium acetate in 5% methanol).

  • In a microcentrifuge tube, dilute the urine sample (e.g., 1:1 or 1:10) with the internal standard working solution. The final concentration of the internal standard should be within the linear range of the assay.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for the separation of polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to achieve separation of guanine and 8-oxoguanine from other urine components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for guanine, 8-oxoguanine, and this compound. Example transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Guanine152.1135.1
8-Oxoguanine168.1140.1
This compound155.1137.1

Table 2: Example MRM transitions for the analysis of guanine and 8-oxoguanine.

4. Data Analysis:

  • Integrate the peak areas for the native analytes (guanine and 8-oxoguanine) and the internal standard (this compound).

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

III. Visualizations

Experimental Workflow for Isotope Dilution Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma, Tissue Digest) Add_IS Spike with This compound (IS) Sample->Add_IS Extraction Analyte Extraction (e.g., SPE, LLE) Add_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for quantitative analysis using isotope dilution mass spectrometry.

Logical Relationship in Isotope Dilution Mass Spectrometry

logical_relationship Analyte Analyte (Guanine) Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration

Caption: The core principle of isotope dilution for accurate quantification.

References

Application Notes: Protocol for Incorporating 13C,15N-Labeled Guanine into DNA and RNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of stable isotopes, such as Carbon-13 (13C) and Nitrogen-15 (15N), into nucleic acids is a powerful technique for investigating the structure, dynamics, and metabolism of DNA and RNA.[1][2][3] Isotope-labeled nucleic acids are essential for advanced analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy for three-dimensional structure determination and Mass Spectrometry (MS) for metabolic flux analysis and quantification.[1][4] This document provides detailed protocols for the incorporation of Guanine, labeled with 13C and 15N, into DNA and RNA through two primary methodologies: in vitro enzymatic synthesis and in vivo metabolic labeling.

Section 1: Guanine Nucleotide Biosynthesis Pathways

Understanding the cellular pathways for nucleotide synthesis is critical for designing effective labeling strategies. Guanine nucleotides are produced via two main routes: the de novo pathway and the salvage pathway.

  • De Novo Synthesis: This pathway builds purines from simpler precursors, such as amino acids, bicarbonate, and formate. It proceeds from Inosine Monophosphate (IMP), which is converted to Xanthosine Monophosphate (XMP) and then to Guanosine Monophosphate (GMP).

  • Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the degradation of DNA and RNA. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) directly converts free guanine into GMP. This pathway is energetically less demanding than de novo synthesis. When cells are supplied with exogenous labeled guanine, it is primarily incorporated via the salvage pathway.

Guanine_Metabolism cluster_denovo De Novo Pathway cluster_downstream Downstream Synthesis IMP IMP XMP XMP IMP->XMP guaB (IMPDH) GMP_denovo GMP XMP->GMP_denovo guaA (GMP Synthase) GDP GDP GMP_denovo->GDP Guanine Guanine-13C,15N2 (Exogenous) GMP_salvage GMP Guanine->GMP_salvage HGPRT GMP_salvage->GDP GTP GTP GDP->GTP dGTP dGTP GDP->dGTP Ribonucleotide Reductase RNA RNA GTP->RNA DNA DNA dGTP->DNA

Caption: Guanine nucleotide biosynthesis via de novo and salvage pathways.

Section 2: In Vitro Incorporation of Labeled Guanine

This approach involves the enzymatic synthesis of labeled DNA or RNA outside of a living cell, typically using polymerases. The key prerequisite is the availability of labeled guanosine triphosphate (rGTP) for RNA synthesis or deoxyguanosine triphosphate (dGTP) for DNA synthesis.

Workflow for In Vitro Synthesis

In_Vitro_Workflow cluster_prep Labeled NTP/dNTP Preparation cluster_synthesis Nucleic Acid Synthesis cluster_analysis Analysis culture 1. Grow E. coli in 13C-Glucose & 15NH4Cl Media isolate 2. Isolate Total RNA/ Ribosomes culture->isolate digest 3. Digest to NMPs/dNMPs isolate->digest phosphorylate 4. Enzymatically Phosphorylate to NTPs/dNTPs digest->phosphorylate synthesis 5. In Vitro Transcription (RNA) or PCR (DNA) phosphorylate->synthesis purify 6. Purify Labeled Nucleic Acid (e.g., PAGE) synthesis->purify analysis 7. NMR or MS Analysis purify->analysis

Caption: General workflow for in vitro synthesis of labeled nucleic acids.

Protocol 1: Preparation of Uniformly 13C,15N-Labeled rNTPs from E. coli

This protocol is adapted from methods for generating uniformly labeled ribonucleoside triphosphates (rNTPs) for NMR studies. It relies on growing bacteria in a minimal medium where the sole carbon and nitrogen sources are isotopically labeled.

1.1. Growth of E. coli in Minimal Media:

  • Inoculate a starter culture of E. coli (e.g., strain BL21(DE3)) in standard LB medium.

  • Use the starter culture to inoculate a minimal medium containing 15NH4Cl (1 g/L) as the sole nitrogen source and [U-13C6]-glucose (2 g/L) as the sole carbon source.

  • Grow the cells at 37°C with vigorous shaking until they reach the late logarithmic phase of growth.

  • Harvest the cells by centrifugation.

1.2. Isolation and Digestion of Ribosomal RNA (rRNA):

  • Isolate total RNA or ribosomes from the cell pellet using standard phenol extraction or ribopure protocols. Ribosomal RNA is chosen as it constitutes ~80% of the cellular RNA and has a low level of natural modifications.

  • Hydrolyze the purified RNA to ribonucleoside 5'-monophosphates (NMPs) using an enzyme like Nuclease P1.

1.3. Purification and Phosphorylation of NMPs:

  • Separate the resulting NMPs (AMP, GMP, CMP, UMP) using high-performance liquid chromatography (HPLC).

  • Convert the purified, labeled NMPs to NTPs through sequential enzymatic phosphorylation reactions using appropriate kinases (e.g., guanylate kinase for GMP to GDP, and nucleoside diphosphate kinase for GDP to GTP).

  • Purify the final labeled rNTPs by HPLC.

Parameter Value Reference
Typical Yield of Labeled NTPs~180 µmoles per gram of 13C-glucose
Purity>98% (as determined by HPLC)-
Isotopic Enrichment>95%-
Protocol 2: In Vitro Transcription for Labeled RNA Synthesis

This protocol uses the labeled rGTP from Protocol 1 to synthesize a specific RNA sequence.

  • Reaction Mixture: Assemble the following components in a microcentrifuge tube:

    • DNA Template (linearized plasmid or synthetic dsDNA with a T7 promoter)

    • T7 RNA Polymerase

    • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.6, 30 mM MgCl2, 5 mM DTT)

    • 13C,15N-rGTP (from Protocol 1)

    • Unlabeled ATP, CTP, UTP

  • Incubation: Incubate the reaction at 37°C for 4-6 hours.

  • Purification: Stop the reaction and purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE). Excise the band corresponding to the full-length RNA product, elute the RNA from the gel, and desalt it.

Protocol 3: Enzymatic Synthesis of Labeled DNA

This protocol uses a modified Polymerase Chain Reaction (PCR) strategy to produce uniformly labeled DNA.

  • Reaction Mixture: Assemble a PCR reaction with the following components:

    • DNA Template

    • Forward and Reverse Primers

    • Taq DNA Polymerase

    • PCR Buffer

    • 13C,15N-dGTP (prepared similarly to rNTPs, with an additional enzymatic step to convert ribonucleotides to deoxyribonucleotides)

    • Unlabeled dATP, dCTP, dTTP

  • Thermocycling: Perform PCR with an appropriate number of cycles to amplify the target DNA. The protocol should be optimized for quantitative incorporation of the labeled dNTPs.

  • Purification: Purify the amplified, labeled DNA product using PAGE or an appropriate purification kit to remove primers, unincorporated dNTPs, and the polymerase.

Section 3: In Vivo Metabolic Labeling

This approach involves introducing the 13C,15N-labeled guanine directly into the growth medium of cultured cells. The cells will then incorporate the labeled guanine into their DNA and RNA via the purine salvage pathway. This method is particularly useful for studying nucleic acid turnover and dynamics in a cellular context.

Workflow for In Vivo Metabolic Labeling

In_Vivo_Workflow A 1. Culture Cells to Desired Confluency B 2. Add 13C,15N-Guanine to Culture Medium A->B C 3. Incubate for Desired Time Period (Pulse-Chase) B->C D 4. Harvest Cells C->D E 5. Isolate Total DNA and/or RNA D->E F 6. Enzymatically Digest to Nucleosides E->F G 7. Analyze by LC-MS/MS F->G

Caption: Workflow for in vivo metabolic labeling and analysis.

Protocol 4: Metabolic Labeling of DNA and RNA in Cell Culture

4.1. Cell Culture and Labeling:

  • Culture mammalian cells (e.g., HepG2) in standard growth medium (e.g., DMEM) to approximately 70-80% confluency.

  • Replace the standard medium with a fresh medium containing the desired concentration of 13C,15N-labeled guanine. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

  • Incubate the cells for a specific period (the "pulse"). For time-course or pulse-chase experiments, the labeling medium can be replaced with a standard medium to track the fate of the labeled nucleic acids.

4.2. Nucleic Acid Isolation and Preparation:

  • Harvest the cells by trypsinization or scraping.

  • Isolate total DNA and/or RNA using commercially available kits (e.g., Qiagen DNeasy/RNeasy).

  • Enzymatically hydrolyze the purified nucleic acids to their constituent deoxynucleosides (for DNA) or ribonucleosides (for RNA) using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

4.3. Analysis by LC-MS/MS:

  • Analyze the nucleoside mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantify the ratio of labeled to unlabeled guanosine (or deoxyguanosine) to determine the rate of incorporation and turnover.

Precursor Primary Pathway Typical Application Relative Cost-Effectiveness Reference
[U-13C]-GlucoseDe Novo SynthesisMeasures proliferation, flux analysisModerate
[15N]-GlycineDe Novo SynthesisMeasures purine synthesisHigh
[13C,15N]-GuanineSalvage PathwayMeasures turnover, salvage activityVaries (often high)-
[13C,15N]-ThymidineSalvage PathwayMeasures DNA replicationLow

Note: The cost-effectiveness data for glycine and thymidine versus glucose is based on studies labeling DNA in Hep G2 cells and may vary for other precursors and cell lines.

References

Application Notes and Protocols for Guanine-13C,15N2 in Biomolecular NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of biomolecules with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the incorporation of Guanine-¹³C,¹⁵N₂ into DNA and RNA molecules provides a powerful handle to probe their structure, dynamics, and interactions at an atomic level. The low natural abundance of ¹³C (approx. 1.1%) and ¹⁵N (approx. 0.37%) ensures that signals from the labeled molecules are distinct and readily distinguishable from the natural abundance background, offering a high signal-to-noise ratio.[1] This enables a suite of advanced NMR experiments that are otherwise impossible.

This document provides detailed application notes and experimental protocols for the use of Guanine-¹³C,¹⁵N₂ in biomolecular NMR spectroscopy, with a focus on RNA and DNA structural studies, protein-nucleic acid interactions, and the investigation of dynamic molecular processes.

Applications of Guanine-¹³C,¹⁵N₂ in Biomolecular NMR

The incorporation of ¹³C and ¹⁵N isotopes into guanine residues is essential for a detailed understanding of nucleic acid association with proteins.[2] These labeled molecules allow for the application of multidimensional heteronuclear NMR experiments, which greatly simplify resonance assignment and the determination of solution structures.[3]

Structural Determination of RNA and DNA

Uniform or selective labeling of guanine with ¹³C and ¹⁵N is instrumental in resolving spectral overlap, a common challenge in NMR of nucleic acids.[3][4] This is particularly crucial for larger RNA molecules (>70 nt) and their complexes. Experiments such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹³C HSQC provide fingerprint spectra that are sensitive to the local chemical environment of each guanine residue. These spectra are foundational for assigning resonances and determining the three-dimensional structure of nucleic acids, including complex folds like G-quadruplexes.

Probing Protein-Nucleic Acid Interactions

Chemical Shift Perturbation (CSP) or chemical shift mapping is a widely used NMR technique to identify the binding interface between a protein and a nucleic acid. By recording ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled nucleic acid (containing labeled guanine) upon titration with an unlabeled protein, changes in the chemical shifts of specific guanine residues can be monitored. Residues exhibiting significant chemical shift changes are typically located at or near the interaction surface. This method provides valuable information about the binding site and can also be used to determine binding affinities.

Investigating Molecular Dynamics and Mechanisms

Isotope labeling with ¹³C and ¹⁵N allows for the measurement of various relaxation parameters (T₁, T₂, and NOE), which provide insights into the dynamics of nucleic acids on a wide range of timescales. For instance, studying the relaxation of ¹⁵N in guanine can reveal information about the flexibility of the nucleic acid backbone and the motions of individual bases. This is critical for understanding mechanisms of action, such as the ligand-induced conformational changes in riboswitches. NMR relaxation dispersion experiments on ¹³C and ¹⁵N labeled samples can also be used to characterize the structure and kinetics of low-populated, transient "excited states" of RNA.

A key example is the study of the guanine-sensing riboswitch. NMR studies on the ¹³C/¹⁵N-labeled aptamer have shown that in the absence of guanine, the central core of the riboswitch is largely disordered. Upon guanine binding, a localized folding of a five-residue loop occurs to encapsulate the ligand, demonstrating a combined predetermined-induced fit mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from NMR studies utilizing Guanine-¹³C,¹⁵N₂.

Table 1: Experimental Transverse Relaxation Rates (R₂) of ¹³C and ¹⁵N Nuclei in Various RNAs.

RNA ConstructNucleusResonanceR₂ (s⁻¹)
E. coli ribosomal RNA (27 nt)¹⁵NG-N115.2 ± 0.5
E. coli ribosomal RNA (27 nt)¹³CG-C825.1 ± 1.1
hHBV ε RNA (61 nt)¹⁵NG-N128.4 ± 1.2
hHBV ε RNA (61 nt)¹³CG-C845.3 ± 2.0
HIV-1 RRE RNA (232 nt)¹⁵NG-N142.1 ± 2.5
HIV-1 RRE RNA (232 nt)¹³CG-C868.7 ± 4.1

Data extracted from Figure 6 of reference. Rates are reported for the sharpest lines. Errors were estimated from peak intensities by calculating differences in peak heights for duplicate experiments.

Table 2: Assigned Chemical Shifts for Guanine in D₂O at 298K, pH 12.0.

Atom IDAuthor NomenclatureChemical Shift (ppm)
C1C1151.289
C2C2120.961
C4C4170.363
H12H127.599

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000090.

Experimental Protocols

Protocol 1: In Vitro Transcription of Uniformly ¹³C,¹⁵N-Labeled RNA

This protocol describes the preparation of uniformly labeled RNA for NMR studies using in vitro transcription with T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • Uniformly ¹³C,¹⁵N-labeled GTP, ATP, CTP, and UTP

  • T7 RNA polymerase

  • Transcription buffer (40 mM Tris-HCl pH 7.6, 30 mM MgCl₂, 5 mM DTT, 1 mM spermidine)

  • RNase inhibitor

  • DNase I (RNase-free)

  • 20% polyacrylamide gel (denaturing)

  • Elution buffer (0.3 M Sodium Acetate)

  • Ethanol

  • DEPC-treated water

Procedure:

  • Transcription Reaction Setup: In an RNase-free microfuge tube, combine the following components on ice:

    • Linearized DNA template (200 nM final concentration)

    • ¹³C,¹⁵N-NTPs (2 mM each final concentration)

    • T7 RNA polymerase (1.5 mg for a 12 mL reaction)

    • Transcription buffer

    • RNase inhibitor

    • DEPC-treated water to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.

  • RNA Precipitation: Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C overnight.

  • Purification by Gel Electrophoresis:

    • Centrifuge the precipitation mixture to pellet the RNA.

    • Resuspend the pellet in loading buffer and run on a 20% denaturing polyacrylamide gel.

    • Visualize the RNA band by UV shadowing.

    • Excise the band corresponding to the full-length RNA transcript.

  • Elution and Desalting:

    • Crush the gel slice and elute the RNA overnight in elution buffer.

    • Precipitate the eluted RNA with ethanol.

    • Desalt the RNA using a suitable size-exclusion column.

  • Sample Preparation for NMR:

    • Lyophilize the purified RNA.

    • Dissolve the RNA in the desired NMR buffer (e.g., 25 mM potassium phosphate, pH 6.2, 50 mM potassium chloride) to a final concentration of 0.5-1.0 mM.

    • For experiments observing exchangeable protons, the final sample should be in 90% H₂O / 10% D₂O. For other experiments, dissolve in 99.96% D₂O.

    • Filter the final sample into a clean NMR tube.

Protocol 2: ¹H-¹⁵N HSQC for Chemical Shift Perturbation Analysis of Protein-RNA Interactions

This protocol outlines the steps for performing a chemical shift perturbation experiment to map the binding interface between a ¹⁵N-labeled RNA (containing ¹³C,¹⁵N-Guanine) and an unlabeled protein.

Materials:

  • ¹⁵N-labeled RNA sample (prepared as in Protocol 1) in NMR buffer.

  • Unlabeled protein sample of high purity, concentrated in the same NMR buffer.

  • NMR spectrometer equipped with a cryogenic probe.

Procedure:

  • Initial RNA Spectrum:

    • Prepare a sample of the ¹⁵N-labeled RNA at a suitable concentration (e.g., 100 µM).

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the free RNA. Optimize acquisition parameters (e.g., number of scans, spectral width) to obtain a high-quality spectrum.

  • Titration:

    • Prepare a concentrated stock solution of the unlabeled protein in the identical NMR buffer.

    • Add small aliquots of the concentrated protein solution to the RNA sample to achieve increasing molar ratios of protein to RNA (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1).

    • After each addition, gently mix the sample and allow it to equilibrate.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Processing and Analysis:

    • Process all spectra identically using NMR processing software (e.g., NMRPipe, Sparky).

    • Overlay the spectra from the different titration points.

    • Identify the guanine imino and amino proton resonances that show significant changes in their chemical shifts upon addition of the protein.

    • Calculate the weighted-average chemical shift difference (Δδ) for each assigned guanine residue using the following equation: Δδ = [ (Δδ_H)² + (α * Δδ_N)² ] ^ (1/2) where Δδ_H and Δδ_N are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

  • Mapping the Binding Site:

    • Plot the calculated Δδ values against the guanine residue number.

    • Residues with Δδ values above a certain threshold (e.g., one standard deviation above the mean) are considered to be significantly perturbed and are likely part of the protein binding site.

    • Map these perturbed residues onto the three-dimensional structure of the RNA to visualize the binding interface.

Visualizations

Guanine-Sensing Riboswitch Mechanism

GuanineRiboswitch cluster_unbound Unbound State cluster_bound Bound State Unbound Guanine-Free Aptamer (Pre-formed P2 & P3 helices, Disordered P1 & Junction) AntiTerminator Anti-terminator Hairpin Forms Unbound->AntiTerminator Default Conformation Bound Guanine-Bound Aptamer (P1 & Junction Stabilized) Unbound->Bound Guanine Binding (Induced Fit) TranscriptionOn Transcription Proceeds AntiTerminator->TranscriptionOn Guanine Guanine Guanine->Bound Terminator Terminator Hairpin Forms Bound->Terminator Structural Reorganization TranscriptionOff Transcription Terminates Terminator->TranscriptionOff

Caption: Guanine-sensing riboswitch mechanism showing the transition from an unbound, transcription-permissive state to a guanine-bound, transcription-terminated state.

Experimental Workflow for Protein-RNA Interaction Study using NMR

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis Transcription In Vitro Transcription of ¹⁵N-labeled RNA Purification Purification and Folding of RNA Transcription->Purification NMR_Free Acquire ¹H-¹⁵N HSQC of Free RNA Purification->NMR_Free ProteinPrep Expression and Purification of Unlabeled Protein Titration Titrate with Unlabeled Protein ProteinPrep->Titration NMR_Free->Titration NMR_Bound Acquire ¹H-¹⁵N HSQC at each Titration Point Titration->NMR_Bound NMR_Bound->Titration Add more protein Processing Process and Overlay Spectra CSP Calculate Chemical Shift Perturbations (Δδ) Processing->CSP Mapping Map Perturbed Residues onto RNA Structure CSP->Mapping Conclusion Conclusion Mapping->Conclusion Identify Binding Interface

Caption: Workflow for studying protein-RNA interactions using chemical shift perturbation NMR.

References

Application Note & Protocol: Quantification of Guanine in Biological Samples by Isotope Dilution Mass Spectrometry using Guanine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine, a fundamental component of nucleic acids, is susceptible to modification by endogenous and exogenous agents, leading to the formation of DNA adducts. These adducts can disrupt normal cellular processes, induce mutations, and contribute to the pathogenesis of various diseases, including cancer.[1] Accurate quantification of guanine and its modified forms is crucial for understanding the mechanisms of DNA damage and repair, identifying biomarkers of exposure to genotoxic agents, and developing novel therapeutic strategies.[2][3]

Isotope Dilution Mass Spectrometry (IDMS) is a highly specific and sensitive analytical technique for the absolute quantification of analytes in complex biological matrices.[4][5] This method involves the addition of a known amount of a stable isotope-labeled internal standard to a sample. The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantification of guanine in biological samples (e.g., DNA isolates) using Guanine-¹³C,¹⁵N₂ as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway: DNA Damage and Repair

Cellular DNA is under constant assault from various damaging agents. Guanine is particularly susceptible to oxidative damage, leading to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoGua). Cells have evolved intricate DNA repair mechanisms to counteract such damage. The Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways are two major mechanisms responsible for removing modified guanine bases. Failure to repair these lesions can lead to mutations and genomic instability.

DNA_Damage_Repair cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome Genotoxic Agents Genotoxic Agents Guanine Guanine Genotoxic Agents->Guanine Oxidation/Alkylation Modified Guanine (e.g., 8-oxoGua) Modified Guanine (e.g., 8-oxoGua) Guanine->Modified Guanine (e.g., 8-oxoGua) BER Base Excision Repair Modified Guanine (e.g., 8-oxoGua)->BER Recognition & Excision NER Nucleotide Excision Repair Modified Guanine (e.g., 8-oxoGua)->NER Recognition & Excision Apoptosis Apoptosis Modified Guanine (e.g., 8-oxoGua)->Apoptosis Mutation Mutation Modified Guanine (e.g., 8-oxoGua)->Mutation Repaired DNA Repaired DNA BER->Repaired DNA NER->Repaired DNA Normal Cell Function Normal Cell Function Repaired DNA->Normal Cell Function Cancer Cancer Mutation->Cancer

Caption: DNA Damage and Repair Pathways Involving Guanine.

Experimental Workflow

The overall experimental workflow for the quantification of guanine using IDMS involves several key steps, from sample collection to data analysis.

experimental_workflow Sample Collection Sample Collection DNA Isolation DNA Isolation Sample Collection->DNA Isolation Internal Standard Spiking Spiking with Guanine-¹³C,¹⁵N₂ DNA Isolation->Internal Standard Spiking DNA Hydrolysis DNA Hydrolysis Internal Standard Spiking->DNA Hydrolysis Sample Cleanup (SPE) Sample Cleanup (SPE) DNA Hydrolysis->Sample Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierCatalog Number (Example)
GuanineSigma-AldrichG11950
Guanine-¹³C,¹⁵N₂Cambridge Isotope Laboratories, Inc.CNLM-3990
DNA Isolation KitQIAGENDNeasy Blood & Tissue Kit
Formic Acid (LC-MS Grade)Fisher ScientificA117-50
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Water (LC-MS Grade)Fisher ScientificW6-4
Solid Phase Extraction (SPE) CartridgesWatersOasis HLB
Nuclease P1Sigma-AldrichN8630
Alkaline PhosphataseSigma-AldrichP4252
Sample Preparation
  • DNA Isolation: Isolate genomic DNA from biological samples (e.g., tissues, cells) using a commercial DNA isolation kit according to the manufacturer's instructions. Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop).

  • Internal Standard Spiking: To 50 µg of isolated DNA, add a known amount (e.g., 10 pmol) of the Guanine-¹³C,¹⁵N₂ internal standard solution.

  • DNA Hydrolysis:

    • Add 10 units of Nuclease P1 in a buffer solution (e.g., 20 mM sodium acetate, pH 5.2).

    • Incubate the mixture at 37°C for 2 hours.

    • Add 10 units of alkaline phosphatase.

    • Incubate at 37°C for an additional 2 hours to hydrolyze the DNA into individual nucleosides.

  • Sample Cleanup (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the hydrolyzed DNA sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the nucleosides with methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of guanine and its isotopically labeled internal standard are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5% B (0-2 min), 5-50% B (2-8 min), 50-95% B (8-10 min), 95% B (10-12 min), 95-5% B (12-12.1 min), 5% B (12.1-15 min)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: SRM Transitions for Guanine and Guanine-¹³C,¹⁵N₂

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guanine152.1135.120
Guanine-¹³C,¹⁵N₂155.1137.120

Data Presentation and Analysis

The concentration of guanine in the sample is determined by calculating the peak area ratio of the endogenous guanine to the Guanine-¹³C,¹⁵N₂ internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of guanine and a fixed concentration of the internal standard.

Table 4: Example Calibration Curve Data

Guanine Concentration (ng/mL)Peak Area Ratio (Guanine / Guanine-¹³C,¹⁵N₂)
10.052
50.255
100.510
502.53
1005.08
50025.4

The concentration of guanine in the unknown sample is then calculated using the linear regression equation derived from the calibration curve. The final amount of guanine is typically expressed as the number of guanine molecules per 10⁶ DNA bases.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of guanine in biological samples using isotope dilution mass spectrometry with Guanine-¹³C,¹⁵N₂ as an internal standard. The use of IDMS minimizes analytical variability and provides reliable data essential for research in DNA damage and repair, toxicology, and drug development. The methodologies described can be adapted for the analysis of various modified guanine species by utilizing the appropriate isotopically labeled internal standards.

References

Application Notes and Protocols for Tracing Nucleotide Metabolism with Guanine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of Guanine-¹³C,¹⁵N₂ as a tracer provides a direct means to investigate the purine salvage pathway, a critical route for nucleotide synthesis in many cell types, including cancer cells and tissues with high metabolic turnover. By introducing guanine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), researchers can track its incorporation into guanosine monophosphate (GMP), guanosine diphosphate (GDP), guanosine triphosphate (GTP), and subsequently into DNA and RNA. This allows for the precise measurement of salvage pathway activity, nucleotide pool turnover, and the contribution of exogenous guanine to nucleic acid synthesis. These insights are invaluable for understanding normal cellular physiology, the metabolic reprogramming in diseases like cancer, and for the development of therapeutic strategies that target nucleotide metabolism.

Principle of Guanine-¹³C,¹⁵N₂ Tracing

Guanine enters the nucleotide pool primarily through the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the reaction of guanine with phosphoribosyl pyrophosphate (PRPP) to form GMP. This GMP is then successively phosphorylated to GDP and GTP. These labeled guanine nucleotides can then be incorporated into newly synthesized DNA and RNA. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the enrichment of ¹³C and ¹⁵N in these downstream metabolites can be quantified, providing a measure of the rate and extent of guanine salvage.

Key Applications

  • Quantifying Purine Salvage Pathway Flux: Directly measure the rate of guanine incorporation into the nucleotide pool, providing insights into the activity of the salvage pathway relative to the de novo synthesis pathway.

  • Assessing Nucleotide Pool Dynamics: Determine the turnover rates of GMP, GDP, and GTP pools under various physiological or pathological conditions.

  • Evaluating Drug Efficacy: Assess the impact of drugs targeting nucleotide metabolism by measuring changes in guanine salvage and incorporation into nucleic acids.

  • Understanding Disease Metabolism: Investigate the reliance of cancer cells or other diseased tissues on purine salvage for proliferation and survival.

  • Studying Nucleic Acid Synthesis: Trace the contribution of salvaged guanine to the synthesis of DNA and RNA.

Experimental Workflow

A typical experimental workflow for a stable isotope tracing study using Guanine-¹³C,¹⁵N₂ involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

experimental_workflow A Cell Culture B Guanine-¹³C,¹⁵N₂ Labeling A->B Introduce Tracer C Metabolite Quenching & Extraction B->C Harvest Cells D Sample Analysis (LC-MS/MS or NMR) C->D Prepare Samples E Data Analysis & Interpretation D->E Process Data

Figure 1: General experimental workflow for Guanine-¹³C,¹⁵N₂ tracing.

Signaling Pathways

The primary metabolic pathway traced by Guanine-¹³C,¹⁵N₂ is the purine salvage pathway, which feeds into the central nucleotide and nucleic acid synthesis machinery.

purine_salvage_pathway cluster_0 Purine Salvage Pathway cluster_1 Nucleotide Synthesis cluster_2 Nucleic Acid Synthesis Guanine Guanine-¹³C,¹⁵N₂ HGPRT HGPRT Guanine->HGPRT PRPP PRPP PRPP->HGPRT GMP GMP-¹³C,¹⁵N₂ GDP GDP-¹³C,¹⁵N₂ GMP->GDP GMP Kinase HGPRT->GMP GTP GTP-¹³C,¹⁵N₂ GDP->GTP NDPK RNA RNA GTP->RNA RNA Polymerase dGTP dGTP-¹³C,¹⁵N₂ GTP->dGTP RNR DNA DNA dGTP->DNA DNA Polymerase

Figure 2: Metabolic fate of Guanine-¹³C,¹⁵N₂ via the purine salvage pathway.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Guanine-¹³C,¹⁵N₂

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization of cell density, tracer concentration, and labeling time is recommended for each cell line and experimental condition.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Guanine-¹³C,¹⁵N₂ (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 10-cm cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density that will result in approximately 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of Guanine-¹³C,¹⁵N₂. A typical starting concentration is 10-100 µM. Ensure the labeled guanine is fully dissolved.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time for observing significant incorporation into the metabolites of interest.

  • Harvesting: Proceed immediately to Protocol 2 for metabolite quenching and extraction.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial to prevent artifactual changes in metabolite levels.

Materials:

  • Cold PBS (4°C)

  • Liquid nitrogen

  • 80% Methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Quenching:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolism.

  • Extraction:

    • Add a sufficient volume of -80°C 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate well).

    • Use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation:

    • Vortex the tube vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the extract at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis. For LC-MS analysis, the sample can be dried under a stream of nitrogen or using a vacuum concentrator and reconstituted in the appropriate mobile phase.

Protocol 3: LC-MS/MS Analysis of Labeled Guanine Metabolites

This protocol provides a general framework for the analysis of ¹³C,¹⁵N-labeled guanine and its downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatography (Example using HILIC):

  • Column: Amide or other HILIC column suitable for polar metabolite separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar metabolites.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: 25-40°C.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan with targeted MS/MS on a high-resolution instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for the unlabeled and labeled versions of each metabolite. The mass shift will depend on the number of ¹³C and ¹⁵N atoms incorporated.

Data Analysis:

  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of ¹³C and ¹⁵N isotopes.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of the labeled species for each metabolite at each time point.

  • Flux Analysis: Use the fractional enrichment data to model the metabolic flux through the purine salvage pathway.

Data Presentation

The quantitative data from a Guanine-¹³C,¹⁵N₂ tracing experiment should be summarized in tables to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution of Guanine Nucleotides after Labeling with Guanine-¹³C,¹⁵N₂

MetaboliteTime (hours)M+0 (%)M+3 (%)M+x (%)
GMP 010000
465.234.8...
2420.179.9...
GDP 010000
478.521.5...
2435.664.4...
GTP 010000
485.314.7...
2442.857.2...

Note: M+0 represents the unlabeled metabolite. M+3 assumes a Guanine tracer with two ¹³C and one ¹⁵N, though the exact mass shift will depend on the specific isotopologue used. This table is illustrative; actual data will vary based on the experimental system.

Table 2: Fractional Enrichment of Guanine in DNA and RNA

SampleTime (hours)Fractional Enrichment (%)
DNA 00
2412.5
4823.8
RNA 00
2435.2
4855.1

Note: This table is illustrative and represents the percentage of the guanine pool in nucleic acids that is derived from the labeled tracer.

Conclusion

Tracing nucleotide metabolism with Guanine-¹³C,¹⁵N₂ is a robust method for dissecting the complexities of purine salvage and its contribution to nucleotide and nucleic acid synthesis. The protocols and information provided here offer a comprehensive guide for researchers to design, execute, and interpret these powerful metabolic tracing experiments. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, reproducible results that can significantly advance our understanding of cellular metabolism in health and disease.

Application Notes and Protocols for Guanine-¹³C,¹⁵N₂ Metabolic Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing common isotopes (like ¹²C and ¹⁴N) with heavier, non-radioactive isotopes (like ¹³C and ¹⁵N), researchers can distinguish and quantify newly synthesized biomolecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This document provides a detailed guide for the preparation of cell culture media to achieve metabolic labeling of guanine-containing biomolecules (GTP, dGTP, RNA, and DNA) using Guanine-¹³C,¹⁵N₂. This method is crucial for a variety of applications, including:

  • Metabolomics: Quantifying the flux through purine synthesis and salvage pathways.

  • Nucleic Acid Research: Studying the synthesis, turnover, and modification of RNA and DNA.

  • Structural Biology: Preparing ¹³C/¹⁵N-labeled RNA for structural analysis by NMR, particularly for investigating RNA-ligand interactions, such as those involving guanine-sensing riboswitches.[1][2]

The protocol relies on the cellular purine salvage pathway , where the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) incorporates exogenous guanine directly into the guanosine monophosphate (GMP) pool. This GMP is subsequently phosphorylated to form GTP, which is used for RNA synthesis and other cellular processes, or converted to dGTP for DNA synthesis. It is important to note that in some cell types, the degradation of guanine to xanthine can be a competing pathway, potentially affecting labeling efficiency.[3]

Core Principle: The Purine Salvage Pathway

The diagram below illustrates the metabolic incorporation of exogenous Guanine-¹³C,¹⁵N₂ into the cellular nucleotide pool. The labeled guanine is transported into the cell and salvaged by HGPRT. A competing pathway involves the deamination of guanine to xanthine by guanine deaminase.

Guanine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Guanine_13C_15N2 Guanine-¹³C,¹⁵N₂ Guanine_in Guanine-¹³C,¹⁵N₂ GMP GMP-¹³C,¹⁵N₂ Guanine_in->GMP HGPRT (Salvage Pathway) Xanthine Xanthine Guanine_in->Xanthine Guanine Deaminase (Degradation) GDP GDP-¹³C,¹⁵N₂ GMP->GDP GMP Kinase GTP GTP-¹³C,¹⁵N₂ GDP->GTP NDPK dGTP dGTP-¹³C,¹⁵N₂ GDP->dGTP Ribonucleotide Reductase RNA Labeled RNA GTP->RNA RNA Polymerase DNA Labeled DNA dGTP->DNA DNA Polymerase

Caption: Metabolic fate of labeled guanine in mammalian cells.

Media Formulation and Preparation

The key to successful metabolic labeling is to minimize the presence of the corresponding unlabeled compound in the culture medium. This forces the cells to utilize the supplied isotope-labeled version.

Required Components
ComponentDescription & RecommendationVendor Example
Base Medium A nutrient medium lacking nucleosides is ideal. If unavailable, standard media like DMEM or RPMI-1640 can be used.Custom Media Services, Thermo Fisher Scientific, Sigma-Aldrich
Dialyzed Fetal Bovine Serum (dFBS) CRITICAL . Standard FBS contains high levels of unlabeled nucleosides and bases. Dialysis (using a ~10 kDa cutoff) removes these small molecules, maximizing the incorporation of the labeled guanine.[4]Sigma-Aldrich (F0392), Thermo Fisher Scientific
Guanine-¹³C,¹⁵N₂ The stable isotope-labeled precursor. Purity should be >98%.Cambridge Isotope Laboratories, Inc., Sigma-Aldrich
Unlabeled Guanine For preparing the "Light" control medium.Sigma-Aldrich
Standard Supplements L-Glutamine, Penicillin-Streptomycin, etc., as required by the specific cell line.Thermo Fisher Scientific, Corning
Preparation of Guanine Stock Solution

Guanine has low solubility in water. It is typically dissolved in a mild base.

  • Prepare 10 mM Guanine Stock:

    • Weigh the appropriate amount of Guanine-¹³C,¹⁵N₂ (or unlabeled guanine) for a 10 mM solution (Molar Mass of unlabeled Guanine ≈ 151.13 g/mol ).

    • Add a small volume of 0.1 M NaOH to dissolve the powder.

    • Once dissolved, bring the solution to the final volume with sterile, nuclease-free water.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store in aliquots at -20°C.

Media Recipes

The following recipes are for preparing 500 mL of "Heavy" (labeled) and "Light" (unlabeled control) media.

ComponentVolume / Amount (for 500 mL final)
"Heavy" Labeling Medium
Base Medium (e.g., Nucleoside-free DMEM)445 mL
Dialyzed Fetal Bovine Serum (dFBS)50 mL (for 10% final concentration)
Penicillin-Streptomycin (100x)5 mL
10 mM Guanine-¹³C,¹⁵N₂ Stock 200 µL (for 4 µM final concentration)
"Light" Control Medium
Base Medium (e.g., Nucleoside-free DMEM)445 mL
Dialyzed Fetal Bovine Serum (dFBS)50 mL (for 10% final concentration)
Penicillin-Streptomycin (100x)5 mL
10 mM Unlabeled Guanine Stock 200 µL (for 4 µM final concentration)

Note on Concentration: A starting concentration of 4 µM for guanine is recommended based on studies in primary cardiomyocytes.[3] However, the optimal concentration may vary between cell lines and should be determined empirically (e.g., testing a range from 1 µM to 10 µM).

Experimental Protocol

The following workflow outlines the key steps from media preparation to cell harvesting for downstream analysis.

Experimental_Workflow prep 1. Prepare Media adapt 2. Cell Adaptation prep->adapt Split cells into 'Light' & 'Heavy' media culture 3. Culture & Labeling adapt->culture Subculture for ≥5 doublings verify 4. Verify Incorporation (Optional) culture->verify harvest 5. Harvest Cells culture->harvest verify->harvest If >95% labeled analysis 6. Downstream Analysis (MS, NMR, etc.) harvest->analysis

Caption: General workflow for Guanine-¹³C,¹⁵N₂ metabolic labeling.
Cell Adaptation and Labeling

  • Initial Seeding: Split a healthy, logarithmically growing cell culture into two separate flasks: one for the "Light" medium and one for the "Heavy" medium.

  • Adaptation Period: Culture the cells in their respective media. Cells may initially grow slower in media containing dialyzed serum.

  • Subculturing: Passage the cells as you normally would, always resuspending them in the appropriate "Light" or "Heavy" medium.

  • Achieving Full Incorporation: Continue to subculture the cells for a minimum of 5-6 cell doublings. This ensures that the vast majority of the cellular guanine nucleotide pool is derived from the labeled precursor.

  • Expansion: Once adapted, expand the cell cultures to obtain the required number of cells for your experiment.

Verification of Labeling Efficiency (Recommended)

Before proceeding with a large-scale experiment, it is advisable to confirm the efficiency of isotope incorporation.

  • Harvest a small aliquot of cells from both the "Light" and "Heavy" cultures.

  • Extract total RNA or metabolites.

  • Digest RNA to nucleosides (using nuclease P1 and alkaline phosphatase).

  • Analyze the samples via LC-MS.

  • Compare the mass spectra of guanosine from the "Heavy" sample to the "Light" sample. A successful labeling will show a mass shift corresponding to the number of ¹³C and ¹⁵N isotopes in the guanine base, with the unlabeled peak being minimal (>95% incorporation is ideal).

Cell Harvesting

Harvest the "Light" and "Heavy" cell populations according to your standard procedures, ensuring to wash the cell pellets thoroughly with ice-cold PBS to remove any residual media. The harvested pellets can then be processed for metabolite extraction, nucleic acid purification, or other downstream applications.

Troubleshooting

IssuePotential CauseSuggested Solution
Slow Cell Growth or Poor Viability Cells are sensitive to dialyzed serum.Ensure dFBS is high quality. Some cell lines may require a period of adaptation with gradually increasing percentages of dFBS.
Low Labeling Efficiency (<90%) Insufficient number of cell doublings. High activity of guanine degradation pathway. Contamination from standard FBS or other media components.Ensure at least 5-6 doublings in the labeling media. Optimize the concentration of labeled guanine. Strictly use dialyzed FBS and ensure all components are free of unlabeled nucleosides.
Inconsistent Results Variable cell densities or growth phases at time of harvest.Maintain consistent cell culture practices. Harvest cells during the mid-logarithmic growth phase for best reproducibility.

References

Application of Guanine-13C,15N2 in Elucidating DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The integrity of DNA is constantly challenged by endogenous and exogenous agents, leading to various forms of damage. Guanine, being the most susceptible nucleobase to oxidation, is a critical site for such lesions. The use of stable isotope-labeled compounds, particularly Guanine-13C,15N2, in conjunction with mass spectrometry, has emerged as a powerful tool for the precise and quantitative analysis of DNA damage and repair. This approach allows for the accurate tracing of the fate of guanine residues within the genome, providing invaluable insights into the mechanisms of DNA repair pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

By introducing this compound into cell cultures, researchers can metabolically label the guanine nucleotide pool. This labeled guanine is then incorporated into newly synthesized DNA. Upon induction of DNA damage, the formation of specific guanine lesions, such as 8-oxo-7,8-dihydroguanine (8-oxoGua), can be tracked. The subsequent removal of these labeled lesions by cellular repair machinery and the restoration of the original sequence can be monitored over time. This stable isotope dilution mass spectrometry method offers high sensitivity and specificity, enabling the quantification of damage and repair rates in different cellular contexts, such as in response to drug treatment or in cells with specific genetic modifications in DNA repair genes.[1]

The quantitative data obtained from these studies are crucial for understanding the kinetics of DNA repair, identifying factors that modulate repair efficiency, and screening for novel therapeutic agents that target DNA repair pathways. For instance, comparing the repair rates of 8-oxoGua in cancer cells versus normal cells can reveal potential targets for sensitizing tumors to chemotherapy.

Data Presentation

The quantitative analysis of DNA repair using this compound and LC-MS/MS allows for the precise measurement of lesion removal over time. Below is a representative table summarizing the type of data that can be obtained from such an experiment, comparing the repair kinetics of 8-oxoguanine in a wild-type cell line versus a cell line deficient in a key DNA repair protein.

Time Post-Damage (hours)8-oxo-[13C,15N2]Gua Levels (lesions per 10^6 normal Guanine) in Wild-Type Cells8-oxo-[13C,15N2]Gua Levels (lesions per 10^6 normal Guanine) in Repair-Deficient Cells
0150.2 ± 12.5155.8 ± 14.1
275.6 ± 8.9140.3 ± 11.8
435.1 ± 4.2125.7 ± 10.5
810.3 ± 2.1105.2 ± 9.7
24< 578.4 ± 7.2

Note: The data presented in this table are illustrative and represent the expected outcome of a typical experiment. The absolute values can vary depending on the cell type, the nature and dose of the damaging agent, and the specific experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound
  • Cell Culture : Culture the cells of interest (e.g., human cancer cell line and its isogenic DNA repair-deficient counterpart) in their appropriate growth medium to ~70-80% confluency.

  • Labeling Medium Preparation : Prepare the cell culture medium supplemented with this compound at a final concentration of 10 µM.

  • Metabolic Labeling : Remove the old medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.

  • Incubation : Incubate the cells for a sufficient period to allow for the incorporation of the labeled guanine into the genomic DNA. This duration should be optimized for the specific cell line's doubling time, typically 24-72 hours.

  • Induction of DNA Damage : After the labeling period, induce DNA damage using a relevant agent (e.g., H2O2 for oxidative stress, a specific chemical mutagen).

  • Time Course Experiment : At various time points post-damage induction (e.g., 0, 2, 4, 8, 24 hours), harvest the cells for DNA extraction to monitor the repair process.

Protocol 2: DNA Extraction, Hydrolysis, and Sample Preparation for LC-MS/MS
  • DNA Extraction : Harvest the cells and extract genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction protocol. Ensure high purity of the DNA.

  • DNA Quantification : Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.

  • Enzymatic Hydrolysis :

    • To 20 µg of DNA, add an internal standard (e.g., a known amount of a stable isotope-labeled 8-oxoguanine standard with a different mass).

    • Perform enzymatic hydrolysis to break down the DNA into individual nucleosides. This is typically a multi-step process involving nuclease P1, followed by alkaline phosphatase.

    • Alternatively, a one-step enzymatic digestion can be performed using a cocktail of enzymes like benzonase, phosphodiesterase I, and alkaline phosphatase.

  • Sample Cleanup : After hydrolysis, the sample may require cleanup to remove proteins and other interfering substances. This can be achieved by ultrafiltration or solid-phase extraction (SPE).

  • Sample Reconstitution : Dry the cleaned sample under vacuum and reconstitute it in a suitable solvent for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis for Quantification of this compound and its Lesions
  • Instrumentation : Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Separation :

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of the unlabeled and labeled guanine and its damaged forms.

  • Mass Spectrometry Detection :

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific analytes.

    • Set up MRM transitions for:

      • Unlabeled guanine

      • This compound

      • Unlabeled 8-oxoguanine

      • 8-oxo-[13C,15N2]guanine

      • The internal standard

  • Data Analysis :

    • Generate a standard curve for each analyte using known concentrations.

    • Quantify the amount of labeled and unlabeled guanine and 8-oxoguanine in each sample by comparing their peak areas to those of the internal standard and the standard curve.

    • Express the level of DNA damage as the number of lesions per 10^6 normal guanine residues.

    • Plot the decrease in the level of the labeled lesion over time to determine the repair kinetics.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture and Labeling cluster_damage_repair Damage and Repair cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Seeding and Growth B 2. Addition of this compound A->B C 3. Metabolic Incorporation B->C D 4. Induction of DNA Damage C->D E 5. Time-course Incubation for Repair D->E F 6. Cell Harvesting at Different Time Points E->F G 7. Genomic DNA Extraction F->G H 8. DNA Hydrolysis to Nucleosides G->H I 9. Sample Cleanup and Reconstitution H->I J 10. LC-MS/MS Analysis I->J K 11. Quantification of Labeled Lesions J->K L 12. Determination of Repair Kinetics K->L

Caption: Experimental workflow for studying DNA repair using this compound.

Base_Excision_Repair DNA_damage DNA with Oxidized Guanine (e.g., 8-oxoG) Glycosylase DNA Glycosylase (e.g., OGG1) Recognizes and Excises 8-oxoG DNA_damage->Glycosylase AP_site AP (Apurinic/Apyrimidinic) Site Formation Glycosylase->AP_site APE1 APE1 (AP Endonuclease 1) Incises the DNA Backbone AP_site->APE1 Nick Single-Strand Break (Nick) with 3'-OH and 5'-dRP APE1->Nick PolB DNA Polymerase β Inserts Correct Nucleotide and Removes 5'-dRP Nick->PolB Ligation DNA Ligase Seals the Nick PolB->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Simplified pathway of Base Excision Repair (BER) for oxidized guanine.

Nucleotide_Excision_Repair Bulky_lesion DNA with Bulky Lesion (distorts helix) Recognition Damage Recognition (e.g., XPC-RAD23B, DDB2) Bulky_lesion->Recognition Unwinding DNA Unwinding by TFIIH (XPB, XPD helicases) Recognition->Unwinding Open_complex Open Complex Formation Unwinding->Open_complex Incision Dual Incision by XPG (3') and XPF-ERCC1 (5') Open_complex->Incision Excision Excision of Damaged Oligonucleotide (~24-32 nt) Incision->Excision Synthesis DNA Synthesis by Polymerase δ/ε using Undamaged Strand as Template Excision->Synthesis Ligation DNA Ligase I or III Seals the Nick Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Overview of the Nucleotide Excision Repair (NER) pathway.

References

Applications of Guanine-¹³C,¹⁵N₂ in Genetic Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of genetic therapies, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, has opened new frontiers in the treatment of a wide range of diseases. A critical aspect of the development and optimization of these therapies is the precise understanding of their in vivo behavior, including their distribution, metabolism, and target engagement. Stable isotope labeling, particularly with heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offers a powerful and non-radioactive method to trace and quantify these therapeutic molecules. Guanine-¹³C,¹⁵N₂, a stable isotope-labeled analog of the natural nucleobase, serves as an invaluable tool in this regard, enabling detailed investigations into the pharmacokinetics and pharmacodynamics of guanine-containing oligonucleotide therapeutics.

Stable isotope labeling provides a distinct mass shift that allows for the differentiation of the therapeutic agent from its endogenous counterparts, facilitating highly sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach is instrumental in elucidating the complex biological journey of genetic therapies from administration to cellular uptake and target interaction.

Key Applications in Genetic Therapy Research

The incorporation of Guanine-¹³C,¹⁵N₂ into oligonucleotide therapeutics provides researchers with a versatile tool to address several key questions in drug development:

  • Pharmacokinetic (PK) and Biodistribution Studies: Precisely tracking the absorption, distribution, metabolism, and excretion (ADME) of oligonucleotide drugs is fundamental to understanding their efficacy and safety profiles.[3] By using Guanine-¹³C,¹⁵N₂-labeled oligonucleotides, researchers can accurately quantify the concentration of the drug and its metabolites in various tissues and biofluids over time. This is often achieved by using the stable isotope-labeled (SIL) therapeutic as an internal standard for MS-based quantification, which offers superior accuracy compared to other methods.[4]

  • Metabolic Stability Assessment: The in vivo stability of oligonucleotide therapeutics is a critical determinant of their therapeutic window and dosing regimen.[5] Nuclease-mediated degradation is a primary route of metabolism for many oligonucleotide drugs. By incorporating Guanine-¹³C,¹⁵N₂ at specific positions within the oligonucleotide sequence, it is possible to identify and quantify the formation of metabolites resulting from cleavage at or near the labeled site. This information is crucial for designing modifications that enhance metabolic stability.

  • Target Engagement and Mechanism of Action Studies: NMR spectroscopy, in conjunction with ¹³C and ¹⁵N labeling, can provide high-resolution structural information on the interaction between an oligonucleotide therapeutic and its target mRNA or protein. While technically challenging for large molecules, this approach can reveal conformational changes upon binding and provide insights into the mechanism of action at a molecular level.

  • Quantitative Bioanalysis: The development of robust and validated bioanalytical methods is a regulatory requirement for all new therapeutics. The use of a stable isotope-labeled version of the drug as an internal standard is the gold standard for quantitative mass spectrometry assays. Guanine-¹³C,¹⁵N₂-labeled oligonucleotides can be synthesized and used to develop highly accurate and precise methods for quantifying the therapeutic agent in complex biological matrices like plasma and tissue homogenates.

Data Presentation

ParameterLiverKidneySpleenPlasma
Cmax (µg/g or µg/mL) 1508005010
Tmax (hr) 4280.5
AUC (µghr/g or µghr/mL) 1200045000300025
Half-life (t½) (days) 15-3015-3015-30Rapid initial clearance, long terminal half-life

This table is a representative summary based on typical ASO distribution patterns and does not represent data from a single specific Guanine-¹³C,¹⁵N₂ labeled drug. The high concentrations in the kidney and liver are characteristic of this class of drugs.

Experimental Protocols

Protocol 1: Synthesis of Guanine-¹³C,¹⁵N₂ Labeled Phosphoramidite

The incorporation of Guanine-¹³C,¹⁵N₂ into a therapeutic oligonucleotide begins with the chemical synthesis of the corresponding phosphoramidite building block. This is a multi-step process that requires expertise in organic chemistry and handling of stable isotopes.

Materials:

  • ¹³C and ¹⁵N-labeled precursors (e.g., ¹⁵NH₄Cl, K¹³CN)

  • Appropriate starting materials for guanine synthesis

  • Protecting group reagents (e.g., DMT-Cl, isobutyryl chloride)

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents and reagents

  • Chromatography supplies for purification

Methodology:

  • Synthesis of Labeled Guanine: The synthesis of the ¹³C and ¹⁵N labeled guanine nucleobase is the initial and most complex step. This is typically achieved through a de novo synthesis pathway utilizing commercially available stable isotope-labeled starting materials.

  • Glycosylation: The labeled guanine base is then coupled to a protected ribose or deoxyribose sugar to form the nucleoside.

  • Protection of Functional Groups: The 5'-hydroxyl group of the sugar is protected with a dimethoxytrityl (DMT) group, and the exocyclic amine of the guanine base is protected (e.g., with an isobutyryl group) to prevent side reactions during oligonucleotide synthesis.

  • Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent to generate the final phosphoramidite monomer.

  • Purification and Characterization: The final Guanine-¹³C,¹⁵N₂ phosphoramidite is purified by silica gel chromatography and its identity and purity are confirmed by NMR and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of a Guanine-¹³C,¹⁵N₂ Labeled Antisense Oligonucleotide

Once the labeled phosphoramidite is available, it can be incorporated at any desired position within an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard and Guanine-¹³C,¹⁵N₂ phosphoramidites

  • Activator solution (e.g., ethylthiotetrazole)

  • Capping reagents

  • Oxidizing agent (or sulfurizing agent for phosphorothioate backbone)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • HPLC system for purification

Methodology:

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps:

    • Deblocking: Removal of the DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

    • Coupling: The Guanine-¹³C,¹⁵N₂ phosphoramidite (or a standard phosphoramidite) is activated and coupled to the deprotected 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (oxidation) or a phosphorothioate triester (sulfurization).

  • Chain Elongation: These four steps are repeated for each subsequent nucleotide until the desired full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

  • Analysis: The final product's identity and purity are confirmed by mass spectrometry (to verify the incorporation of the labeled guanine) and analytical HPLC.

Protocol 3: In Vivo Biodistribution Study of a Guanine-¹³C,¹⁵N₂ Labeled ASO in a Mouse Model

This protocol outlines a general procedure for assessing the tissue distribution of a labeled antisense oligonucleotide.

Materials:

  • Guanine-¹³C,¹⁵N₂ labeled ASO

  • Unlabeled ASO (for standard curve generation)

  • Animal model (e.g., mice)

  • Dosing vehicle (e.g., sterile saline)

  • Tissue homogenization equipment

  • Solid-phase extraction (SPE) cartridges for oligonucleotide purification

  • LC-MS/MS system

Methodology:

  • Dosing: A cohort of animals is administered the Guanine-¹³C,¹⁵N₂ labeled ASO via the desired route (e.g., intravenous or subcutaneous injection).

  • Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., liver, kidney, spleen, heart, lung) and plasma are collected.

  • Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.

  • Oligonucleotide Extraction: The labeled ASO is extracted from the tissue homogenates and plasma, typically using a combination of protein precipitation and solid-phase extraction.

  • Sample Analysis by LC-MS/MS:

    • An analytical method is developed to separate the ASO from matrix components using liquid chromatography.

    • The mass spectrometer is set up to detect the specific mass-to-charge ratio (m/z) of the Guanine-¹³C,¹⁵N₂ labeled ASO and an unlabeled internal standard.

    • A standard curve is generated using known concentrations of the unlabeled ASO spiked into control matrix.

  • Data Analysis: The concentration of the labeled ASO in each tissue sample is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve. The results are typically expressed as micrograms of ASO per gram of tissue.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_preclinical Preclinical Evaluation cluster_analysis Bioanalysis & Data Interpretation synthesis Synthesis of Guanine-¹³C,¹⁵N₂ Phosphoramidite oligo_synthesis Solid-Phase Oligonucleotide Synthesis synthesis->oligo_synthesis Labeled Building Block purification Purification & QC (HPLC, MS) oligo_synthesis->purification dosing In Vivo Dosing (Animal Model) purification->dosing Labeled Therapeutic sampling Tissue & Plasma Collection dosing->sampling extraction Oligonucleotide Extraction sampling->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis biodistribution Biodistribution Assessment lcms->biodistribution

Caption: Workflow for a preclinical biodistribution study using a Guanine-¹³C,¹⁵N₂ labeled oligonucleotide.

analytical_pathway cluster_sample Biological Sample cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing sample Tissue Homogenate or Plasma (Contains Labeled Drug + Endogenous Molecules) extraction Solid-Phase Extraction (SPE) sample->extraction cleanup Analyte Elution & Concentration extraction->cleanup hplc HPLC Separation cleanup->hplc Purified Extract ms Mass Spectrometry Detection (MS/MS) hplc->ms quant Quantification against Standard Curve ms->quant Peak Area Ratios report Concentration Data quant->report

Caption: Logical workflow for the quantitative bioanalysis of a stable isotope-labeled oligonucleotide therapeutic.

Conclusion

The use of Guanine-¹³C,¹⁵N₂ in genetic therapy research represents a sophisticated and powerful approach to understanding the fundamental properties of oligonucleotide therapeutics. By enabling precise quantification and tracing, this stable isotope-labeled nucleoside provides invaluable data for optimizing drug design, ensuring safety, and accelerating the development of novel genetic medicines. The detailed protocols and workflows outlined above provide a framework for researchers to leverage this technology in their own drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Guanine-13C,15N2 Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation efficiency of Guanine-13C,15N2 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the incorporation of exogenous guanine into cellular nucleotides?

A1: Exogenous guanine is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway. The key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into guanosine monophosphate (GMP).

Q2: Why is my this compound incorporation efficiency low?

A2: Low incorporation efficiency can be attributed to several factors, including:

  • Competition with the de novo purine synthesis pathway: Cells can synthesize purines from simpler precursors. Highly proliferative cells often have active de novo synthesis, which can dilute the labeled guanine pool.[1][2][3][4]

  • Insufficient activity of the salvage pathway: The efficiency of the salvage pathway can vary between cell lines and can be limited by the activity of the HGPRT enzyme or the availability of the co-substrate PRPP.

  • Guanine transport limitations: The uptake of guanine into the cell, primarily mediated by equilibrative nucleoside transporters (ENTs), can be a rate-limiting step.

  • Sub-optimal experimental conditions: Factors such as the concentration of labeled guanine, incubation time, and the composition of the cell culture medium can significantly impact incorporation efficiency.

  • Guanine degradation: Guanine can be deaminated to xanthine, which is a less efficient substrate for nucleotide synthesis.[5]

Q3: Are there cell-line-specific differences in guanine incorporation?

A3: Yes, different cell lines can exhibit significant variations in their reliance on the purine salvage pathway versus the de novo synthesis pathway. For example, some cancer cell lines are known to have upregulated de novo synthesis to meet the high demand for nucleotides during rapid proliferation. It is advisable to characterize the purine metabolism of your specific cell line if you consistently observe low incorporation.

Q4: Can high concentrations of this compound be toxic to my cells?

A4: Yes, high concentrations of guanine and its derivatives can be cytotoxic to certain cell lines. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of labeled guanine for your specific cells.

Q5: How long should I incubate my cells with this compound?

A5: The optimal incubation time can vary depending on the cell line's doubling time and metabolic rate. For many cell lines, significant incorporation can be observed within a few hours. However, to achieve steady-state labeling of downstream metabolites and macromolecules, longer incubation times, potentially spanning one or more cell cycles, may be necessary. A time-course experiment is recommended to determine the optimal labeling duration for your experimental goals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue 1: Low or No Detectable Incorporation of this compound

dot

Caption: Troubleshooting workflow for low this compound incorporation.

Potential Cause Troubleshooting Steps Recommended Action
Poor Cell Health Assess cell viability (e.g., Trypan Blue exclusion) and proliferation rate. Ensure cells are in the logarithmic growth phase during labeling.Optimize cell culture conditions before initiating the labeling experiment. Ensure proper handling and storage of cell stocks.
Suboptimal Labeling Protocol Verify the concentration of this compound used. High concentrations can be toxic, while very low concentrations may not be sufficient for detection. Review the incubation time.Perform a dose-response curve to determine the optimal, non-toxic concentration of labeled guanine. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal labeling duration.
Low HGPRT Activity The cell line may have inherently low activity of the Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) enzyme.Measure HGPRT activity in cell lysates (see Experimental Protocols). If activity is low or absent, consider using a different cell line known to have a robust purine salvage pathway.
High De Novo Purine Synthesis Actively dividing cells may preferentially use the de novo synthesis pathway, diluting the incorporation of the labeled guanine.Use an inhibitor of de novo purine synthesis, such as methotrexate or mycophenolic acid, to enhance the relative flux through the salvage pathway. Caution: These inhibitors can be toxic and should be used at the lowest effective concentration for the shortest necessary duration.
Media Composition Components in the cell culture medium, particularly in serum, may contain unlabeled purines that compete with the labeled guanine for uptake and incorporation.Culture cells in a purine-free medium. If serum is required, use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small molecules, including unlabeled purines.
Issue 2: High Variability in Labeling Efficiency Between Replicates
Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Cell Seeding Ensure that the same number of viable cells is seeded in each well or flask for all experimental replicates.Use a precise cell counting method (e.g., automated cell counter) and ensure a homogenous cell suspension before seeding.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to changes in media concentration and affect cell metabolism.Avoid using the outermost wells for experimental samples. Fill the outer wells with a sterile buffer or medium to minimize evaporation.
Inconsistent Timing of Reagent Addition Variations in the timing of adding the labeled guanine or harvesting the cells can introduce variability.Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Harvest all samples in a consistent and timely manner.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Seed cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Media: Prepare a dilution series of this compound in your chosen cell culture medium (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Labeling: Remove the existing medium from the cells and replace it with the prepared labeling media. Include a vehicle control (medium without labeled guanine).

  • Incubation: Incubate the cells for a fixed period (e.g., 24 hours).

  • Cell Viability Assessment: After incubation, assess cell viability in each well using a suitable method (e.g., MTT assay, Trypan Blue exclusion).

  • Metabolite Extraction and Analysis: Harvest the cells, extract metabolites, and analyze the incorporation of this compound into GMP and other downstream metabolites using mass spectrometry.

  • Data Analysis: Plot cell viability and labeling efficiency against the concentration of this compound to determine the optimal concentration that provides good incorporation without significant toxicity.

Protocol 2: Assessing HGPRT Activity in Cell Lysates

This protocol provides a general framework. Specific assay conditions may need to be optimized for your cell line. Commercial kits are also available for measuring HGPRT activity.

  • Cell Lysate Preparation:

    • Harvest approximately 1-5 x 10^6 cells.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in a suitable lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) and lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.4)

      • PRPP (5-phosphoribosyl-1-pyrophosphate)

      • MgCl2

      • This compound

    • Initiate the reaction by adding a known amount of cell lysate protein to the pre-warmed reaction mixture.

    • Incubate at 37°C.

  • Time-course Sampling:

    • Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Stop the reaction in each aliquot by adding an equal volume of ice-cold methanol or perchloric acid.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of labeled GMP produced over time.

  • Calculation of Activity:

    • Calculate the rate of GMP formation and express the HGPRT activity as nmol of GMP produced per minute per mg of protein.

Data Presentation

Table 1: Hypothetical Data for this compound Concentration Optimization in HEK293T Cells

This compound (µM)Cell Viability (%)GMP Labeling Efficiency (%)
0 (Control)100 ± 50
198 ± 415 ± 2
595 ± 645 ± 5
1092 ± 578 ± 7
2575 ± 885 ± 6
5055 ± 988 ± 5

Data are presented as mean ± standard deviation (n=3).

Table 2: Comparison of Purine Salvage Pathway Activity in Different Cell Lines

Cell LineHGPRT Activity (nmol/min/mg protein)Relative De Novo Synthesis Rate
HEK293T15.2 ± 1.8Low
HeLa8.5 ± 1.1Moderate
Jurkat2.1 ± 0.5High

Data are presented as mean ± standard deviation (n=3).

Visualizations

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Purine_Metabolism PRPP_de_novo PRPP De_Novo_Pathway De Novo Synthesis (multi-step) PRPP_de_novo->De_Novo_Pathway IMP IMP De_Novo_Pathway->IMP GMP GMP-13C,15N2 IMP->GMP Guanine_in This compound (extracellular) Guanine_cell This compound (intracellular) Guanine_in->Guanine_cell ENT2 Transporter HGPRT HGPRT Guanine_cell->HGPRT PRPP_salvage PRPP PRPP_salvage->HGPRT HGPRT->GMP GDP GDP-13C,15N2 GMP->GDP GTP GTP-13C,15N2 GDP->GTP RNA RNA GTP->RNA

Caption: Purine synthesis pathways showing the salvage and de novo routes.

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Experimental_Workflow Start Start: Healthy Log-Phase Cells Labeling Incubate with This compound Start->Labeling Harvest Harvest Cells (e.g., trypsinization) Labeling->Harvest Quench Quench Metabolism (e.g., cold methanol) Harvest->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data_Analysis Data Analysis and Quantification Analyze->Data_Analysis

Caption: General experimental workflow for stable isotope labeling.

References

Technical Support Center: Guanine-¹³C,¹⁵N₂ Stability in Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guanine-¹³C,¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of isotopically labeled guanine during experimental workflows. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges that can lead to the degradation of this critical internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of guanine degradation I should be aware of?

A1: Guanine, including its isotopic variants like Guanine-¹³C,¹⁵N₂, is susceptible to degradation through two primary pathways: oxidation and hydrolysis.

  • Oxidative Damage: As the DNA base with the lowest redox potential, guanine is a prime target for reactive oxygen species (ROS)[1][2]. This can be initiated by various experimental conditions, including exposure to light, certain chemicals, or endogenous cellular processes.

  • Hydrolytic Damage: This involves the cleavage of the N-glycosidic bond, leading to depurination (loss of the guanine base) and the formation of an abasic site in a DNA or RNA strand[3]. This process is accelerated at acidic pH.

Q2: Will the isotopic labeling of Guanine-¹³C,¹⁵N₂ affect its stability compared to natural guanine?

A2: The isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter the chemical reactivity or the degradation pathways of the guanine molecule. The fundamental chemical properties remain the same. Therefore, the same precautions taken for unlabeled guanine should be applied to Guanine-¹³C,¹⁵N₂. The primary advantage of using stable isotope-labeled compounds is their utility in mass spectrometry for accurate quantification, where they serve as ideal internal standards[4][5].

Q3: What are the common degradation products of guanine that I might observe?

A3: Several degradation products can form from guanine, depending on the specific conditions. Key products of oxidative damage include:

  • 8-oxo-7,8-dihydroguanine (8-oxoG): A common biomarker for oxidative stress.

  • Spiroiminodihydantoin (Sp) .

  • 5-Guanidinohydantoin (Gh) .

  • 2,2-diamino-4-[(2-deoxy-β-D-erythropentofuranosyl)amino]-5(2H)-oxazolone (Z) .

Hydrolytic degradation primarily results in the formation of an apurinic/apyrimidinic (AP) site and the release of the free guanine base.

Q4: How should I properly store my Guanine-¹³C,¹⁵N₂ standards and samples containing it?

A4: Proper storage is critical to prevent degradation. For Guanine-¹³C,¹⁵N₂ neat standards, it is recommended to store them at room temperature, protected from light and moisture. For biological samples or solutions containing Guanine-¹³C,¹⁵N₂, long-term storage at -80°C is recommended to minimize degradation from enzymatic activity and chemical reactions. Avoid repeated freeze-thaw cycles. For tissue samples, flash-freezing in liquid nitrogen before storage at -80°C is best practice.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent quantification results using Guanine-¹³C,¹⁵N₂ as an internal standard.
  • Possible Cause: Degradation of the Guanine-¹³C,¹⁵N₂ standard or the analyte in your samples.

  • Troubleshooting Steps:

    • Verify Standard Integrity: Prepare a fresh dilution of your Guanine-¹³C,¹⁵N₂ stock and analyze it directly. Compare the signal intensity to previous measurements to check for degradation of the stock solution.

    • Optimize Sample Preparation:

      • Minimize sample exposure to room temperature. Perform all extraction and preparation steps on ice.

      • Use fresh, high-purity solvents and reagents to avoid introducing contaminants that could induce degradation.

      • If working with tissue, ensure rapid homogenization and lysis to inactivate nucleases that can degrade nucleic acids.

    • pH Control: Maintain a neutral or slightly basic pH (around 7.4) during sample processing, as acidic conditions can promote depurination.

    • Antioxidants: Consider adding antioxidants like DTT or β-mercaptoethanol to your buffers during extraction to mitigate oxidative damage, particularly for samples prone to high levels of ROS.

Issue 2: Appearance of unexpected peaks in my mass spectrometry analysis.
  • Possible Cause: Formation of guanine degradation products.

  • Troubleshooting Steps:

    • Identify Potential Products: Refer to the list of common guanine degradation products in the FAQ section. Calculate their expected m/z values to see if they match the unexpected peaks.

    • Review Experimental Conditions:

      • Oxidizing Agents: Check if any reagents in your protocol could act as oxidizing agents (e.g., certain metal ions, peroxides).

      • Photooxidation: Protect your samples from direct light exposure, as this can induce photooxidation.

    • Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances and potential degradation products before analysis.

Experimental Protocols & Data

Table 1: Key Guanine Oxidation Products
Degradation ProductCommon Oxidizing Agent(s)Reference
8-oxo-7,8-dihydroguanine (8-oxoG)Reactive Oxygen Species (ROS) in general
Spiroiminodihydantoin (Sp)One-electron oxidants, Peroxynitrite
5-Guanidinohydantoin (Gh)One-electron oxidants
2,2,4-triamino-5(2H)-oxazolone (Oz)Hydrolysis product of Iz
Protocol: General Guidance for Handling Guanine-¹³C,¹⁵N₂ in Biological Samples
  • Sample Collection and Storage:

    • Collect fresh tissue and immediately flash-freeze in liquid nitrogen, then store at -80°C.

    • For biofluids, add preservatives if necessary and store at -80°C.

    • Avoid storing samples at room temperature, 4°C, or -20°C for extended periods to prevent nuclease activity and chemical degradation.

  • DNA/RNA Extraction:

    • Work quickly and on ice to minimize enzymatic degradation.

    • Use a validated extraction kit or protocol suitable for your sample type.

    • Ensure complete lysis and homogenization to inactivate endogenous nucleases.

    • Consider a DNase or RNase treatment step, depending on your analyte of interest, to remove contaminating nucleic acids.

  • Sample Preparation for Mass Spectrometry:

    • Spike with Guanine-¹³C,¹⁵N₂ internal standard as early as possible in the workflow to account for analyte loss during sample processing.

    • Use amber vials or protect samples from light to prevent photooxidation.

    • Maintain a stable, neutral pH in your solutions.

Visualizing Degradation Pathways and Workflows

Below are diagrams to help visualize key processes related to guanine degradation and experimental handling.

Guanine_Oxidative_Degradation_Pathway Guanine Guanine / Guanine-¹³C,¹⁵N₂ Intermediates Radical Cation Intermediates Guanine->Intermediates One-electron oxidation ROS Reactive Oxygen Species (ROS) ROS->Intermediates Product_8_oxoG 8-oxo-7,8-dihydroguanine (8-oxoG) Intermediates->Product_8_oxoG Further_Oxidation Further Oxidation Products Intermediates->Further_Oxidation Sp Spiroiminodihydantoin (Sp) Further_Oxidation->Sp Gh 5-Guanidinohydantoin (Gh) Further_Oxidation->Gh Z Oxazolone (Z) Further_Oxidation->Z

Caption: Oxidative degradation pathway of guanine.

Guanine_Hydrolytic_Degradation DNA_Strand DNA Strand with Guanine-¹³C,¹⁵N₂ Depurination Depurination (Hydrolysis of N-glycosidic bond) DNA_Strand->Depurination Acidic_pH Acidic pH (H⁺) Acidic_pH->Depurination AP_Site Apurinic/Apyrimidinic (AP) Site Depurination->AP_Site Free_Guanine Free Guanine-¹³C,¹⁵N₂ Depurination->Free_Guanine

Caption: Hydrolytic degradation (depurination) of guanine.

Experimental_Workflow cluster_Pre_Analysis Pre-Analysis cluster_Analysis Analysis Sample_Collection 1. Sample Collection (Flash-freeze) Storage 2. Storage (-80°C) Sample_Collection->Storage Extraction 3. DNA/RNA Extraction (On ice) Storage->Extraction Spiking 4. Internal Standard Spiking (Guanine-¹³C,¹⁵N₂) Extraction->Spiking Sample_Prep 5. Sample Preparation (pH control, light protection) Spiking->Sample_Prep MS_Analysis 6. Mass Spectrometry Analysis Sample_Prep->MS_Analysis

Caption: Recommended experimental workflow for stability.

References

Technical Support Center: Overcoming Matrix Effects with Guanine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Guanine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in mass spectrometry?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] This interference can lead to a decrease in signal, known as ion suppression, or an increase in signal, called ion enhancement.[2] Matrix effects are a major concern in quantitative LC-MS analysis because they can significantly compromise the accuracy, precision, and sensitivity of a method.[4]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like Guanine-¹³C,¹⁵N₂ help overcome matrix effects?

A2: A SIL-IS is considered the gold standard for compensating for matrix effects. Because Guanine-¹³C,¹⁵N₂ is chemically and physically almost identical to the unlabeled (native) guanine, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement as the analyte. While the absolute signal intensities of both the analyte and the internal standard may vary between samples, their ratio remains constant. This stable ratio allows for the normalization of signal variations, leading to accurate and precise quantification.

Q3: Why are ¹³C and ¹⁵N labels, as in Guanine-¹³C,¹⁵N₂, often preferred over deuterium (²H) labels?

A3: While deuterium is a commonly used stable isotope, it can sometimes have drawbacks. The physicochemical differences between hydrogen and deuterium can occasionally lead to a slight chromatographic separation of the labeled standard from the native analyte, an issue known as an "isotope effect". If the analyte and the standard elute into regions with different levels of matrix interference, the compensation will be inaccurate. Carbon-13 and Nitrogen-15 are heavier isotopes that cause minimal changes to the molecule's properties, resulting in better co-elution and more reliable compensation for matrix effects. The labels are also positioned on non-exchangeable sites within the molecule's core structure, preventing loss of the label during sample preparation or analysis.

Q4: Can Guanine-¹³C,¹⁵N₂ completely eliminate all issues related to matrix effects?

A4: While highly effective, a SIL-IS may not perfectly compensate for matrix effects in all situations, particularly when ion suppression is extremely high or variable. The fundamental assumption is that the analyte and the IS behave identically. Therefore, ensuring optimal chromatography where the analyte and Guanine-¹³C,¹⁵N₂ perfectly co-elute is critical. It is always recommended to combine the use of a SIL-IS with robust sample preparation techniques (e.g., solid-phase extraction) to remove as many matrix components as possible before analysis.

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio across replicates.

Possible Cause Solution
Inconsistent Sample Preparation: Analyte loss or matrix components are not being removed consistently during extraction steps.Optimize and validate your sample preparation method (e.g., protein precipitation, SPE, LLE) to ensure it is robust and repeatable. Ensure the IS is added at the very beginning of the process to account for variability in extraction recovery.
Incorrect IS Concentration: An error in the preparation or addition of the Guanine-¹³C,¹⁵N₂ spiking solution.Carefully reprepare and verify the concentration of the internal standard stock and working solutions. Use calibrated pipettes and follow a strict, validated procedure for adding the IS to every sample, calibrator, and QC.
Variable Matrix Effects: The composition of the matrix varies significantly from sample to sample, causing differential matrix effects that even a SIL-IS cannot fully compensate for.Improve the sample cleanup procedure to remove more interfering components. Consider diluting the sample if the analyte concentration is high enough to remain detectable.

Problem 2: The absolute response for both the analyte and Guanine-¹³C,¹⁵N₂ is very low.

Possible Cause Solution
Severe Ion Suppression: The sample matrix is highly complex, causing significant suppression of the signal for both the analyte and the internal standard.Enhance the sample cleanup procedure using techniques like solid-phase extraction (SPE) to remove salts, phospholipids, and other interfering components. Modify the chromatographic method (e.g., adjust the gradient, change the column chemistry) to better separate the analyte from the region of suppression.
Instrumental Issues: The mass spectrometer's ion source may be dirty, or instrument parameters may not be optimized.Clean the ion source according to the manufacturer's recommendations. Perform tuning and calibration of the mass spectrometer. Optimize source parameters (e.g., gas flow, temperature, capillary voltage) to maximize signal for your analyte.
Low Extraction Recovery: The sample preparation method is inefficient, resulting in the loss of both the analyte and the internal standard.Re-evaluate the extraction protocol. Test different solvents, pH conditions, or SPE cartridges to improve recovery. Since Guanine-¹³C,¹⁵N₂ is added at the start, the analyte/IS ratio should still be correct, but low signal can impact sensitivity.

Problem 3: The internal standard peak appears, but the analyte peak is not detected, especially at the lower limit of quantification (LLOQ).

Possible Cause Solution
Analyte Concentration Below Detection Limit: The amount of analyte in the sample is too low to be detected, even if the IS is visible.If possible, concentrate the sample during the preparation phase. Increase the injection volume. Note that severe ion suppression can also raise the effective limit of detection.
Analyte Degradation: The analyte is unstable and has degraded during sample collection, storage, or preparation, while the IS remains intact.Investigate the stability of your analyte under different conditions (e.g., temperature, pH, freeze-thaw cycles). Adjust sample handling procedures accordingly.
Contamination in IS: The Guanine-¹³C,¹⁵N₂ standard may contain a very low level of the unlabeled analyte, which can become apparent at the LLOQ.Check the certificate of analysis for your internal standard to confirm its isotopic and chemical purity. The unlabeled analyte should ideally be undetectable or at a level that does not cause interference.

Data Presentation: The Power of Normalization

The following table provides hypothetical data illustrating how Guanine-¹³C,¹⁵N₂ compensates for matrix effects. Even when the absolute peak areas are suppressed by 75% in the plasma sample compared to the neat solvent, the final calculated concentration remains accurate because the analyte-to-IS ratio is unaffected.

Sample Type Analyte Peak Area IS Peak Area (Guanine-¹³C,¹⁵N₂) Analyte/IS Ratio Calculated Concentration
Neat Solution (No Matrix) 2,000,0002,100,0000.95210.0 ng/mL
Plasma Sample (Severe Suppression) 500,000525,0000.95210.0 ng/mL

Experimental Protocols & Visualizations

Conceptual Relationship: Overcoming Matrix Effects

This diagram illustrates the core principle of using a SIL-IS. In the ion source, co-eluting matrix components suppress the ionization of both the native analyte and the chemically identical Guanine-¹³C,¹⁵N₂. Because both are affected equally, their signal ratio remains a reliable metric for quantification.

cluster_LC LC Column cluster_MS MS Ion Source Analyte Analyte (Guanine) Ion_Analyte Analyte Ions Analyte->Ion_Analyte Ionization IS IS (Guanine-¹³C,¹⁵N₂) Ion_IS IS Ions IS->Ion_IS Ionization Matrix Matrix Components Suppression Ion Suppression Matrix->Suppression Detector MS Detector Ion_Analyte->Detector Ion_IS->Detector Suppression->Ion_Analyte Reduces Signal Suppression->Ion_IS Reduces Signal Result Ratio (Analyte/IS) = Accurate Quantification Detector->Result start Start: Plasma Sample (Calibrator, QC, or Unknown) spike Spike with Guanine-¹³C,¹⁵N₂ IS start->spike ppt Add Cold Acetonitrile (Protein Precipitation) spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate to Dryness transfer->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject process Data Processing: Calculate Analyte/IS Ratio inject->process quant Quantify Against Calibration Curve process->quant

References

Guanine-13C,15N2 solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the solubility of Guanine-13C,15N2 in aqueous solutions.

Note on Isotopic Labeling: The solubility and general chemical properties of this compound are identical to those of unlabeled guanine. The isotopic substitution does not alter its physicochemical behavior in solution. Therefore, all data and protocols provided here for guanine are directly applicable to its isotopically labeled forms.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water or buffer (e.g., PBS pH 7.4)?

A1: Guanine is notoriously insoluble in water and neutral pH solutions.[1][2] Its planar structure and intermolecular hydrogen bonding contribute to a stable crystal lattice that is difficult for water to break down at neutral pH.[1] The reported solubility for the neutral form of guanine at 25 °C is extremely low, approximately 25.4 µM.[3]

Q2: What is the best way to dissolve this compound for my experiments?

A2: The most effective method is to utilize the pH-dependent solubility of guanine. It is significantly more soluble in either acidic or basic solutions where the molecule becomes ionized.[4] The standard procedure involves dissolving guanine in a dilute strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH, ammonia water) and then carefully neutralizing the solution to the desired experimental pH, if required.

Q3: Will dissolving this compound in acid or base damage the molecule?

A3: Guanine is stable in dilute acidic and basic solutions used for dissolution. However, prolonged exposure to very harsh conditions or strong acids can lead to hydrolysis, resulting in the formation of glycine, ammonia, and carbon dioxide. For the purpose of solubilization, the exposure time is typically short and does not lead to degradation.

Q4: I dissolved my guanine in NaOH and it precipitated when I added it to my neutral buffer. What happened?

A4: This is expected behavior. When you introduce the alkaline guanine solution to a neutral buffer, the pH drops, causing the guanine to convert back to its insoluble neutral form and precipitate out of the solution. This method is often used intentionally for controlled crystallization. If you need it to remain in solution for your experiment, the final pH of the entire solution must be maintained in the acidic or basic range where guanine is soluble.

Q5: My guanine solution appears cloudy or hazy even after dissolving. What causes this?

A5: The haziness is likely due to the formation of guanine nanoparticles. Studies have shown that even during dissolution, guanine can form stable nanoparticles around 800 nm in size, which can obscure true solubility measurements and result in a cloudy appearance. Minimizing the amount of solid guanine used for dissolution can help reduce this effect.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Guanine powder will not dissolve in neutral buffer. Inherent insolubility of guanine at neutral pH.Do not use neutral water or buffers for initial stock preparation. Proceed to the acid or base dissolution protocols below.
Solution is cloudy or opalescent after dissolution. Formation of guanine nanoparticles or micro-aggregates.1. Use the smallest practical amount of guanine powder for dissolution.2. Filter the solution through a 0.22 µm PVDF filter after initial dissolution in acid/base.3. Sonication may help break up some aggregates, but filtration is more effective.
Precipitate forms immediately upon neutralization. Guanine is returning to its insoluble neutral state as the pH approaches 7.1. If your experiment can be conducted at low or high pH, keep the solution in that range.2. If neutral pH is required, consider alternative strategies like using a co-solvent (e.g., DMSO), although guanine is only sparingly soluble in DMSO.3. For crystallization studies, this is the desired outcome. Adjust the pH drop-wise to control crystal size.
Solubility seems inconsistent between batches. Different crystalline forms (polymorphs) of guanine have different solubilities. Commercial guanine can be a mix of polymorphs.1. Be aware that solubility can vary. The order is generally: amorphous > monohydrate >> β-anhydrous > α-anhydrous.2. For consistent results, source high-purity, single-polymorph guanine if possible. Otherwise, standardize your dissolution protocol strictly for all experiments.

Quantitative Data Summary

Table 1: Guanine Solubility in Aqueous Solutions at 25°C

ConditionSolubility (µM)Reference(s)Notes
Neutral Form (in neutral solution)~25.4 µMThis is the intrinsic solubility of the neutral species. The overall solubility at a given pH depends on the concentration of all ionized forms as well.
pH 7 (Reported range)39 - 100 µMHigher values may be due to nanoparticle formation, which can artificially inflate apparent solubility.

Table 2: pH-Dependent Behavior of Guanine in Aqueous Solution

pH RangePredominant Guanine FormSolubilityReference(s)
~1 - 3Protonated (Cationic)High
~4 - 6Mixture of Neutral and ProtonatedDecreasing
~7 - 13Neutral / Deprotonated (Anionic)Very Low (neutral) to High (basic)
> ~13Doubly DeprotonatedHigh

Experimental Protocols

Protocol 1: Dissolution of Guanine using Acid

This protocol is suitable for creating a stock solution where a low pH is acceptable.

  • Preparation: Weigh the desired amount of this compound powder into a sterile conical tube.

  • Dissolution: Add 1 M HCl solution to the powder to achieve the desired final concentration (e.g., to make a 10 mM stock).

  • Mixing: Vortex or sonicate the solution until all the guanine powder is completely dissolved, resulting in a clear solution.

  • Filtration (Optional but Recommended): To remove any potential micro-aggregates or nanoparticles, filter the solution using a 0.22 µm PVDF syringe filter.

  • Storage: Store the acidic stock solution at 4°C for short-term use. For long-term storage, aliquot and freeze at -20°C.

Protocol 2: Dissolution of Guanine using Base

This protocol is suitable for creating a stock solution where a high pH is acceptable.

  • Preparation: Weigh the desired amount of this compound powder into a sterile conical tube.

  • Dissolution: Add 1 M NaOH solution drop-wise while mixing until the powder is fully dissolved. Use the minimum volume necessary to achieve dissolution to keep the pH from becoming excessively high. A final pH of ~12 is often sufficient for a 0.1 M solution.

  • Volume Adjustment: Add nuclease-free water to reach the final desired concentration and volume.

  • Mixing: Vortex gently to ensure a homogenous solution.

  • Filtration (Optional but Recommended): Filter the solution using a 0.22 µm PVDF syringe filter to ensure a particle-free stock.

  • Storage: Use the basic solution fresh. Guanine is less stable at high pH over long periods. If storage is necessary, store at 4°C and use within a short timeframe.

Visualizations

G_Solubility_Workflow cluster_start Starting Material cluster_process Dissolution Process cluster_application Experimental Use cluster_outcome Result at Neutral pH Guanine This compound (Solid Powder) Acid Add 1M HCl Guanine->Acid Path A Base Add 1M NaOH Guanine->Base Path B Dissolved Clear, Soluble Guanine Solution (Acidic or Basic) Acid->Dissolved Base->Dissolved UseDirectly Use in Acidic/Basic Experiment Dissolved->UseDirectly Neutralize Adjust to Neutral pH Dissolved->Neutralize Precipitate Guanine Precipitates (Insoluble Neutral Form) Neutralize->Precipitate

Caption: Workflow for dissolving this compound using pH adjustment.

G_Troubleshooting Start Start: this compound won't dissolve. Q_Solvent What is the solvent's pH? Start->Q_Solvent A_Neutral Problem: Guanine is insoluble at neutral pH. Q_Solvent->A_Neutral  pH is ~7   Q_Cloudy Is the final acidic/basic solution cloudy? Q_Solvent->Q_Cloudy  pH is acidic or basic   S_ChangeSolvent Solution: Use 1M HCl or 1M NaOH to prepare a concentrated stock. A_Neutral->S_ChangeSolvent S_ChangeSolvent->Q_Cloudy A_Nanoparticles Problem: Nanoparticle formation. Q_Cloudy->A_Nanoparticles Yes Q_Precipitate Did precipitate form after mixing with buffer? Q_Cloudy->Q_Precipitate No, it's clear S_Filter Solution: Filter through a 0.22 µm syringe filter. A_Nanoparticles->S_Filter S_Filter->Q_Precipitate End_Success Success: Clear, soluble guanine stock solution. Q_Precipitate->End_Success No A_Neutralization Problem: Neutralization causes re-precipitation. Q_Precipitate->A_Neutralization Yes S_Rethink Solution: Confirm if experiment can be run at non-neutral pH or if precipitation is acceptable. A_Neutralization->S_Rethink

Caption: Troubleshooting flowchart for guanine solubility issues.

G_pH_Solubility Sol_High1 High Solubility Form_Protonated Guanine-H+ (Cationic) Sol_High1->Form_Protonated Sol_Low Very Low Solubility Form_Neutral Guanine (Neutral) Sol_Low->Form_Neutral Sol_High2 High Solubility Form_Deprotonated Guanine- (Anionic) Sol_High2->Form_Deprotonated p1 Acidic pH (<~3) Form_Protonated->p1 p7 Neutral pH (~7) Form_Neutral->p7 p13 Basic pH (>~10) Form_Deprotonated->p13

Caption: Relationship between pH, guanine ionization state, and solubility.

References

Technical Support Center: Unlabeled Guanine Contamination in Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with unlabeled guanine contamination in their labeling experiments.

Troubleshooting Guide

This guide addresses common problems arising from unlabeled guanine contamination during labeling experiments.

ProblemPotential CauseRecommended Solution
Low or No Signal Competition for Enzyme's Active Site: Unlabeled guanine or its nucleotide derivatives (e.g., GTP) compete with the labeled guanine for the active site of the labeling enzyme (e.g., kinase, polymerase). This is a form of competitive inhibition.1. Assess Purity of Labeled Guanine: Use HPLC or mass spectrometry to determine the percentage of unlabeled guanine in your stock. 2. Purify Labeled Guanine: If contamination is high, purify the labeled guanine using reverse-phase HPLC to separate it from the unlabeled form. 3. Optimize Labeled:Unlabeled Ratio: Increase the concentration of the labeled guanine in the reaction to outcompete the unlabeled contaminant.
High Background Signal Non-Specific Binding: Residual unlabeled guanine or impurities in the labeled stock can lead to non-specific interactions and high background.1. Purify the Labeled Probe: After the labeling reaction, purify the final labeled product using spin columns, HPLC, or gel electrophoresis to remove unincorporated labeled and unlabeled guanine. 2. Optimize Blocking Steps: If applicable to your assay (e.g., in hybridization-based methods), increase the blocking time or the concentration of the blocking agent.
Inconsistent or Non-Reproducible Results Variable Contamination Levels: The concentration of unlabeled guanine may vary between different batches of labeled guanine or due to degradation over time, leading to inconsistent results.1. Standardize Reagent Quality Control: Implement a standard protocol to check the purity of each new lot of labeled guanine upon arrival and before use in critical experiments. 2. Aliquot and Store Properly: Aliquot labeled guanine stocks to avoid repeated freeze-thaw cycles which can lead to degradation. Store at the recommended temperature, protected from light.
Altered Enzyme Kinetics (e.g., Apparent Km) Competitive Inhibition Dynamics: The presence of a competitive inhibitor (unlabeled guanine) increases the apparent Michaelis constant (Km) of the enzyme for the labeled substrate, affecting reaction kinetics.1. Perform Kinetic Analysis: Conduct a series of experiments with varying concentrations of both labeled and unlabeled guanine to understand the inhibitory effect. 2. Re-evaluate Kinetic Parameters: If complete removal of the contaminant is not feasible, characterize the kinetics in the presence of the known contaminant level to accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is unlabeled guanine contamination and why is it a problem?

A1: Unlabeled guanine contamination refers to the presence of guanine or guanine-containing nucleotides (like GTP) that lack the desired experimental label (e.g., a radioactive isotope, fluorophore, or biotin) within a stock of labeled guanine. This is a significant issue because the unlabeled molecules are often structurally identical to the labeled ones and can act as competitive inhibitors in enzymatic reactions. This competition reduces the efficiency of the labeling reaction, leading to lower signal, inaccurate quantification, and potentially misleading results.

Q2: How can I detect and quantify unlabeled guanine in my labeled stock?

A2: The most common and effective methods for detecting and quantifying unlabeled guanine contamination are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Reverse-phase HPLC can separate molecules based on hydrophobicity. Since many labels alter the hydrophobicity of the guanine molecule, it is often possible to resolve labeled and unlabeled species into distinct peaks. The relative area under each peak can be used to quantify the purity.

  • Mass Spectrometry: MS separates molecules based on their mass-to-charge ratio. Since a label adds a known mass to the guanine molecule, MS can definitively distinguish between labeled and unlabeled forms and provide a precise ratio of the two.

Q3: What is an acceptable level of unlabeled guanine contamination?

A3: While there is no universally accepted cutoff, the acceptable level of contamination is highly dependent on the specific application and the required sensitivity. For highly sensitive assays, purity should be as high as possible. Labeling efficiencies in some studies have been reported in the range of 89-96%, suggesting that a contamination level of 4-11% with the unlabeled nucleotide was tolerated.[1] For less sensitive applications, a lower purity may be acceptable. It is recommended to empirically determine the tolerance of your specific assay.

Q4: How can I remove unlabeled guanine from my labeled stock?

A4: The most effective method for purifying labeled guanine from its unlabeled counterpart is High-Performance Liquid Chromatography (HPLC) . Reverse-phase HPLC is particularly well-suited for this purpose, as the difference in polarity between the labeled and unlabeled molecules often allows for their separation.

Q5: Can I just increase the amount of labeled guanine in my reaction to overcome the contamination?

A5: While increasing the concentration of the labeled substrate can help to outcompete the unlabeled inhibitor, this approach has limitations. It can be costly, and excessively high concentrations of the labeled nucleotide may lead to other issues, such as substrate inhibition or altered enzyme kinetics. Purification of the labeled stock is generally the more robust solution.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the assessment of guanine labeling and contamination.

ParameterTypical Method of MeasurementTypical Values/RangesSignificance
Purity of Labeled Guanine Stock Reverse-Phase HPLC, Mass Spectrometry>95% is desirable for most applications.Higher purity minimizes competitive inhibition and ensures more efficient labeling.
Labeling Efficiency Spectrophotometry (for fluorescent labels), Scintillation Counting (for radiolabels), HPLC89-96% has been reported in some contexts.[1]Indicates the percentage of the substrate that is successfully labeled.
A260/A280 Ratio UV-Vis Spectrophotometry~1.8 for pure DNA, ~2.0 for pure RNA.Used as a general indicator of nucleic acid purity, with lower ratios suggesting protein contamination.
A260/A230 Ratio UV-Vis Spectrophotometry2.0-2.2 is generally considered pure.Lower ratios can indicate contamination with salts or organic solvents.

Experimental Protocols

Protocol 1: Quality Control of Labeled Guanine Stock using Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of a labeled guanine nucleotide stock.

Materials:

  • Labeled guanine nucleotide stock

  • Unlabeled guanine nucleotide standard

  • Reverse-phase C18 HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile

  • Nuclease-free water

Procedure:

  • Prepare Standards: Prepare a known concentration of the unlabeled guanine nucleotide standard in nuclease-free water.

  • Prepare Sample: Dilute the labeled guanine stock in nuclease-free water to a concentration suitable for HPLC analysis.

  • HPLC System Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.

    • Set the UV detector to the wavelength appropriate for guanine (typically around 260 nm) and the specific label if it has a different absorbance maximum.

  • Inject Standard: Inject the unlabeled guanine standard to determine its retention time.

  • Inject Sample: Inject the diluted labeled guanine stock.

  • Elution Gradient: Run a linear gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled guanine (based on the standard's retention time) and the labeled guanine. The labeled guanine will typically have a different retention time due to the altered hydrophobicity from the label.

    • Integrate the area under each peak.

    • Calculate the purity of the labeled guanine as: (Area of Labeled Guanine Peak / (Area of Labeled Guanine Peak + Area of Unlabeled Guanine Peak)) * 100%.

Protocol 2: Guanine Nucleotide Exchange Assay (GEA)

This protocol is for a typical fluorescence-based GEA to measure the activity of a Guanine Nucleotide Exchange Factor (GEF).

Materials:

  • Purified GTPase (e.g., Ras, Rho)

  • Purified GEF

  • MANT-GDP (fluorescent GDP analog)

  • Unlabeled GTP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Load GTPase with MANT-GDP:

    • Incubate the GTPase with a 10-fold molar excess of MANT-GDP in a buffer containing EDTA (to chelate Mg²⁺ and allow nucleotide exchange) for 1 hour at room temperature in the dark.

    • Stop the loading reaction by adding an excess of MgCl₂ (e.g., 10 mM final concentration).

    • Remove excess MANT-GDP using a desalting column.

  • Set up the Assay Plate:

    • To each well, add the MANT-GDP-loaded GTPase to a final concentration of 100 nM in assay buffer.

    • Add the GEF to the desired concentration.

    • Include a "no GEF" control.

  • Initiate the Exchange Reaction:

    • Add a high concentration of unlabeled GTP (e.g., 1 mM final concentration) to all wells to initiate the exchange reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the decrease in MANT fluorescence over time (Excitation: ~360 nm, Emission: ~440 nm). The exchange of MANT-GDP for unlabeled GTP results in a decrease in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Calculate the initial rate of fluorescence decrease for each condition. The rate is proportional to the GEF activity.

Visualizations

G_Protein_Signaling_Pathway Ligand Ligand GPCR GPCR (Inactive) Ligand->GPCR Binds GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_protein G Protein Complex (αβγ-GDP) GPCR_active->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP for GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GTP->G_protein GTP Hydrolysis (Inactivation) Effector Effector Protein G_alpha_GTP->Effector Binds & Activates G_beta_gamma->Effector Can also modulate effectors Effector_active Active Effector Effector->Effector_active Activation Response Cellular Response Effector_active->Response GTP GTP GTP->G_protein GDP GDP GDP->G_protein

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Troubleshooting_Workflow Start Start: Low Signal in Labeling Experiment CheckPurity Assess Purity of Labeled Guanine (HPLC/MS) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure Purify Purify Labeled Guanine (e.g., HPLC) IsPure->Purify No CheckEnzyme Check Enzyme Activity (Positive Control) IsPure->CheckEnzyme Yes Purify->CheckPurity OptimizeRatio Optimize Labeled: Unlabeled Ratio Purify->OptimizeRatio If purification is insufficient End Problem Solved OptimizeRatio->End IsEnzymeActive Is Enzyme Active? CheckEnzyme->IsEnzymeActive ReplaceEnzyme Replace Enzyme IsEnzymeActive->ReplaceEnzyme No CheckBuffer Check Buffer Components & pH IsEnzymeActive->CheckBuffer Yes ReplaceEnzyme->CheckEnzyme CheckBuffer->End

Caption: A logical workflow for troubleshooting low signal in labeling experiments.

QC_Workflow cluster_0 Reagent Receipt & Initial QC cluster_1 Pre-Experiment QC cluster_2 Decision cluster_3 Action Receive Receive Labeled Guanine Stock PurityCheck Purity Check (HPLC/MS) - Quantify % unlabeled Receive->PurityCheck ConcentrationCheck Concentration Check (Spectrophotometry) PurityCheck->ConcentrationCheck WorkingStock Prepare Working Stock ConcentrationCheck->WorkingStock FunctionalTest Functional Test (Small-scale pilot experiment) WorkingStock->FunctionalTest PassFail {QC Passed?} FunctionalTest->PassFail Proceed Proceed with Full Experiment PassFail->Proceed Yes Troubleshoot Purify Stock or Contact Vendor PassFail->Troubleshoot No

Caption: An experimental workflow for quality control of labeled guanine reagents.

References

Improving sensitivity for detecting Guanine-13C,15N2 in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity for detecting Guanine-¹³C,¹⁵N₂ in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of using Guanine-¹³C,¹⁵N₂ in biological research?

A1: Guanine-¹³C,¹⁵N₂ is a stable isotope-labeled version of guanine, a fundamental component of DNA and RNA. It is primarily used as a tracer in metabolic studies to investigate the dynamics of nucleotide metabolism, including DNA synthesis, repair, and degradation pathways. By tracking the incorporation of the labeled guanine, researchers can gain insights into cellular proliferation, DNA damage, and the efficacy of therapeutic agents that target these processes.

Q2: Which analytical techniques are most suitable for the sensitive detection of Guanine-¹³C,¹⁵N₂?

A2: The two most powerful techniques for the sensitive and specific detection of Guanine-¹³C,¹⁵N₂ are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . LC-MS/MS offers exceptional sensitivity and is ideal for quantifying low-abundance analytes in complex biological matrices. NMR spectroscopy provides detailed structural information and can distinguish between different isotopologues, which is valuable for flux analysis, although it is generally less sensitive than MS.

Q3: What are the critical factors influencing the sensitivity of Guanine-¹³C,¹⁵N₂ detection by LC-MS/MS?

A3: Several factors are critical for achieving high sensitivity in LC-MS/MS analysis:

  • Sample Purity: Efficient extraction and purification of nucleic acids from the biological matrix are essential to remove interfering substances.

  • Enzymatic Digestion: Complete enzymatic digestion of DNA/RNA to individual nucleosides is crucial for accurate quantification.

  • Chromatographic Separation: Optimized liquid chromatography is necessary to separate Guanine-¹³C,¹⁵N₂ from isobaric interferences.

  • Mass Spectrometer Settings: Proper tuning of the mass spectrometer, including ionization source parameters and collision energies for multiple reaction monitoring (MRM), is vital.

Q4: Can I use NMR spectroscopy for quantitative analysis of Guanine-¹³C,¹⁵N₂?

A4: Yes, NMR spectroscopy can be used for quantitative analysis, particularly for determining isotopic enrichment. While less sensitive than mass spectrometry, quantitative NMR (qNMR) offers high precision and does not require an identical isotopically labeled internal standard for every analyte. The use of ¹³C and ¹⁵N labeling enhances the signal and allows for specialized NMR experiments that can improve quantification accuracy.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of Guanine-¹³C,¹⁵N₂.

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Inefficient ionization of the analyte. 2. Suboptimal sample preparation leading to sample loss. 3. Incorrect MS parameters (e.g., MRM transitions, collision energy). 4. Contamination of the ion source or mass spectrometer.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization source if available. 2. Review the DNA/RNA extraction and digestion protocols. Ensure complete enzymatic digestion and efficient sample cleanup. 3. Verify the precursor and product ion m/z values for Guanine-¹³C,¹⁵N₂. Perform a compound tuning experiment to optimize collision energy and other MS settings. 4. Clean the ion source, transfer capillary, and other front-end components of the mass spectrometer according to the manufacturer's guidelines.
High Background Noise 1. Contamination from the sample matrix. 2. Impure solvents or reagents. 3. Carryover from previous injections.1. Improve sample cleanup procedures. Consider using solid-phase extraction (SPE) to remove interfering matrix components. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Implement a rigorous needle and injection port washing protocol between samples. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Poor Peak Shape 1. Suboptimal chromatographic conditions. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the analyte. 2. Replace the analytical column if it has been used extensively or shows signs of pressure buildup. 3. Dilute the sample to avoid overloading the column.
NMR Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans. 3. Suboptimal pulse sequence parameters.1. Concentrate the sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio (S/N scales with the square root of the number of scans). 3. Optimize the relaxation delay (D1) based on the T1 relaxation time of the guanine signals. Use a pulse sequence with solvent suppression if the sample is in a protonated solvent.
Broad Peaks 1. Poor magnetic field homogeneity. 2. Presence of paramagnetic impurities. 3. Sample viscosity.1. Shim the magnetic field before acquiring data. 2. Treat the sample with a chelating agent (e.g., Chelex) to remove paramagnetic metal ions. 3. Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.

Quantitative Data Summary

The following tables provide representative quantitative data for the detection of guanine and its derivatives. Note that these values can vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative LC-MS/MS Performance

ParameterTypical Value
Limit of Detection (LOD)0.5 - 5 fmol on column
Limit of Quantification (LOQ)1 - 15 fmol on column
Linear Dynamic Range3 - 4 orders of magnitude
Analytical Precision (%RSD)< 15%
Recovery85 - 115%

Table 2: Representative NMR Performance for ¹³C/¹⁵N Labeled Compounds

ParameterTypical Value
Limit of Detection (LOD)1 - 10 µM
Limit of Quantification (LOQ)5 - 50 µM
Quantitative Precision (%RSD)< 5%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Guanine-¹³C,¹⁵N₂ in DNA

1. DNA Extraction and Purification:

  • Extract total DNA from biological samples using a commercial DNA isolation kit or standard phenol-chloroform extraction protocol.

  • Treat the extracted DNA with RNase A to remove RNA contamination.

  • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

2. Enzymatic Digestion of DNA:

  • To 10-20 µg of purified DNA, add nuclease P1, followed by alkaline phosphatase.

  • Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion to individual deoxynucleosides.

  • Terminate the reaction by adding a small volume of 0.1 M formic acid.

3. Sample Cleanup:

  • Centrifuge the digested sample to pellet the enzymes.

  • Pass the supernatant through a 10 kDa molecular weight cutoff filter to remove any remaining proteins.

  • Dry the sample under a gentle stream of nitrogen or by lyophilization and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 30% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Guanine (unlabeled): Precursor m/z → Product m/z (e.g., 152.1 → 135.1)

      • Guanine-¹³C,¹⁵N₂: Precursor m/z → Product m/z (e.g., 155.1 → 138.1)

    • Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy for maximum signal intensity.

Visualizations

Guanine Metabolism Pathway

GuanineMetabolism cluster_pathway Purine Metabolism DeNovo De Novo Synthesis IMP Inosine Monophosphate (IMP) DeNovo->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP Guanosine Guanosine GMP->Guanosine GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA / RNA GTP->DNA_RNA Incorporation DNA_RNA->GMP Degradation Guanine Guanine Guanosine->Guanine Guanine->GMP HGPRT Xanthine Xanthine Guanine->Xanthine Guanine Deaminase Guanine_labeled Guanine-¹³C,¹⁵N₂ (Tracer) Guanine_labeled->GMP HGPRT UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Salvage Salvage Pathway

Caption: Overview of the guanine metabolism pathway, highlighting the salvage pathway where Guanine-¹³C,¹⁵N₂ is incorporated.

Experimental Workflow for Stable Isotope Tracing

ExperimentalWorkflow Start Biological System (Cells or Animal Model) Labeling Introduce Guanine-¹³C,¹⁵N₂ Tracer Start->Labeling Incubation Time-Course Incubation Labeling->Incubation Harvest Harvest Biological Samples Incubation->Harvest Extraction DNA/RNA Extraction and Purification Harvest->Extraction Digestion Enzymatic Digestion to Nucleosides Extraction->Digestion Analysis LC-MS/MS or NMR Analysis Digestion->Analysis Data Data Acquisition and Processing Analysis->Data Interpretation Metabolic Flux Analysis and Biological Interpretation Data->Interpretation

Caption: A generalized experimental workflow for stable isotope tracing studies using Guanine-¹³C,¹⁵N₂.

Minimizing isotopic scrambling in Guanine-13C,15N2 metabolic studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in Guanine-¹³C,¹⁵N₂ metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in Guanine-¹³C,¹⁵N₂ metabolic studies?

A1: Isotopic scrambling is the unintentional redistribution of isotopes, in this case, ¹³C and ¹⁵N, to positions within a molecule other than the one intended through metabolic labeling.[1] In the context of Guanine-¹³C,¹⁵N₂ studies, it means that the heavy isotopes from the labeled guanine can be incorporated into other molecules or redistributed within the guanine molecule itself through various biochemical reactions.[2] This phenomenon can lead to the randomization of the positions of the labeled atoms.[2]

Q2: What are the primary metabolic pathways that can contribute to isotopic scrambling of labeled guanine?

A2: Isotopic scrambling of labeled guanine can primarily occur through the complex and interconnected pathways of purine metabolism. The two main pathways involved are the de novo synthesis pathway and the purine salvage pathway.

  • De novo purine biosynthesis: This pathway synthesizes purines from simpler precursors like amino acids and bicarbonate. If labeled guanine or its degradation products enter this pathway, the ¹³C and ¹⁵N isotopes can be incorporated into various intermediates and subsequently into other purines like adenine.

  • Purine salvage pathway: This pathway recycles purine bases from the degradation of nucleotides. Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are key to this process. Labeled guanine is expected to be incorporated via this pathway. However, reversible reactions and the entry of intermediates from other pathways can lead to the scrambling of isotopes. For instance, guanine can be converted to xanthine, which can then be further metabolized.

The interplay between these two pathways, along with reversible enzymatic reactions and metabolic branch points, creates multiple opportunities for the redistribution of ¹³C and ¹⁵N isotopes, leading to scrambling.

Q3: How can I detect and quantify the extent of isotopic scrambling in my samples?

A3: Detecting and quantifying isotopic scrambling requires sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution MS, often coupled with liquid chromatography (LC-MS), is a powerful tool to determine the mass isotopomer distribution (MID) of guanine and other related metabolites. By analyzing the distribution of masses for a particular metabolite, you can identify unexpected labeling patterns that indicate scrambling. For example, if you expect only a single labeled species (e.g., M+7 for fully labeled Guanine-¹³C₅,¹⁵N₂) but observe other labeled species, this suggests scrambling.

  • Tandem Mass Spectrometry (MS/MS): MS/MS can provide positional information by fragmenting the metabolite of interest. By analyzing the masses of the fragments, you can determine where the labels are located within the molecule, which can help pinpoint the specific reactions causing scrambling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of labeled atoms within a molecule. This positional information is crucial for distinguishing between different metabolic pathways that might produce the same metabolite but with different labeling patterns.

Software tools are often used to correct for natural isotope abundance and to help deconvolve complex isotopic patterns to quantify the extent of scrambling.

Troubleshooting Guides

Problem 1: Low Incorporation of ¹³C,¹⁵N₂-Guanine into Target Metabolites

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Health or Viability Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment. Stressed or unhealthy cells may have altered metabolic activity.
Suboptimal Labeled Substrate Concentration The concentration of Guanine-¹³C,¹⁵N₂ may be too low for efficient uptake. Titrate the concentration to find the optimal level without inducing toxicity.
Dilution from Unlabeled Sources The labeled guanine may be diluted by unlabeled guanine present in the cell culture medium (e.g., from serum) or from endogenous pools. Use dialyzed serum to minimize the introduction of unlabeled amino acids and nucleosides.
Insufficient Labeling Time The labeling duration may be too short for the label to be incorporated into downstream metabolites. Perform a time-course experiment to determine the optimal labeling time to reach isotopic steady state.
Problem 2: High Degree of Isotopic Scrambling Observed

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Activity of Reversible Reactions Reversible enzymatic reactions in the purine salvage and de novo pathways can lead to the redistribution of labels. Consider using inhibitors of specific enzymes that may be contributing to scrambling, if they do not adversely affect the biological question of interest.
Metabolic Cycling Futile cycles, where opposing metabolic pathways run simultaneously, can cause continuous cycling of metabolites and scrambling of labels. Modifying cell culture conditions to favor one pathway over another may help, but this can also alter the physiology of the cells.
Incorrect Sample Quenching If metabolic activity is not stopped instantly during sample collection, enzymes can continue to function and cause scrambling. Use rapid quenching protocols, such as plunging samples into cold methanol (-40°C or below).
Sample Preparation Artifacts Certain sample preparation steps, such as exposure to high temperatures or extreme pH, can potentially cause non-enzymatic scrambling. Ensure that sample processing conditions are mild and consistent.

Experimental Protocols

Protocol 1: Guanine-¹³C,¹⁵N₂ Metabolic Labeling in Cultured Mammalian Cells

Objective: To label the guanine nucleotide pool in cultured mammalian cells with ¹³C,¹⁵N₂-Guanine for metabolic flux analysis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Guanine-¹³C,¹⁵N₂ (ensure high isotopic purity)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Quenching solution: 80% Methanol in water (-80°C)

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling (typically 50-70% confluency).

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired final concentration of Guanine-¹³C,¹⁵N₂. The standard medium should ideally be free of unlabeled guanine.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired period (determined by a preliminary time-course experiment to assess label incorporation).

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add the ice-cold quenching solution (-80°C 80% Methanol) to the plate.

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

Protocol 2: Negative Control Experiment to Assess Background Labeling

Objective: To determine the level of non-specific binding or background signal in the absence of metabolic incorporation.

Procedure:

  • Follow the same procedure as Protocol 1.

  • In a parallel control experiment, add a 10- to 100-fold molar excess of unlabeled natural guanosine to the labeling medium along with the Guanine-¹³C,¹⁵N₂.

  • The unlabeled guanosine will compete with the labeled guanine for uptake and incorporation, significantly reducing the signal from specific metabolic labeling. Any remaining signal can be considered as background.

Visualizations

Caption: Guanine metabolism pathways showing de novo synthesis, salvage, and degradation routes.

Experimental_Workflow start Seed Cells prepare_media Prepare Labeling Medium start->prepare_media labeling Metabolic Labeling with Guanine-¹³C,¹⁵N₂ prepare_media->labeling quench Rapid Quenching (-80°C Methanol) labeling->quench extract Metabolite Extraction quench->extract analyze LC-MS/MS or NMR Analysis extract->analyze end Data Analysis analyze->end

Caption: Experimental workflow for Guanine-¹³C,¹⁵N₂ metabolic labeling studies.

Troubleshooting_Logic start Unexpected Labeling Pattern low_incorp Low ¹³C,¹⁵N₂ Incorporation? start->low_incorp Yes high_scramble High Isotopic Scrambling? start->high_scramble No check_viability Check Cell Viability low_incorp->check_viability optimize_conc Optimize Substrate Concentration low_incorp->optimize_conc use_dFBS Use Dialyzed Serum low_incorp->use_dFBS time_course Perform Time-Course Experiment low_incorp->time_course check_quenching Verify Quenching Protocol high_scramble->check_quenching use_inhibitors Consider Enzyme Inhibitors high_scramble->use_inhibitors check_sample_prep Review Sample Prep Conditions high_scramble->check_sample_prep

Caption: Troubleshooting logic for unexpected labeling patterns in metabolic studies.

References

Validation & Comparative

A Researcher's Guide to Isotopically Labeled Nucleosides: Comparing Guanine-¹³C,¹⁵N₂ with Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of nucleic acids and their metabolites are paramount. Isotopically labeled nucleosides serve as powerful tools in these endeavors, enabling detailed studies of DNA and RNA metabolism, the quantification of DNA adducts, and the elucidation of complex biological pathways. Among these, Guanine-¹³C,¹⁵N₂ has emerged as a highly effective tracer and internal standard. This guide provides an objective comparison of Guanine-¹³C,¹⁵N₂ with other isotopically labeled guanine nucleosides, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The choice of an isotopically labeled nucleoside depends on the specific application, the analytical technique employed (primarily Mass Spectrometry or Nuclear Magnetic Resonance spectroscopy), and the desired level of precision. Here, we compare the performance of Guanine-¹³C,¹⁵N₂ against its singly labeled counterparts.

FeatureGuanine-¹³C,¹⁵N₂¹³C-Labeled Guanine¹⁵N-Labeled GuanineUnlabeled Guanine
Primary Applications Isotope Dilution Mass Spectrometry (IDMS), NMR Structural Studies, Metabolic Flux AnalysisIDMS, Metabolic Flux AnalysisIDMS, NMR Structural StudiesControl Experiments
Mass Shift (vs. Unlabeled) Larger mass shift, providing excellent resolution from the native analyte.Moderate mass shift.Smaller mass shift per nitrogen atom.N/A
NMR Spectroscopy Performance Provides additional ¹³C-¹⁵N coupling information, aiding in resonance assignment and structural analysis.[1]Simplifies spectra and aids in carbon backbone assignment.Simplifies spectra and aids in nitrogen and proton assignment.Complex spectra due to natural abundance of ¹³C.
Mass Spectrometry Performance High accuracy and precision in quantification due to significant mass difference from the natural isotopologue, minimizing spectral overlap.Good accuracy, but potential for overlap with natural isotope peaks of other molecules.Good accuracy, though the smaller mass shift can sometimes lead to overlap issues.Used to establish baseline chromatographic and spectral properties.
Incorporation Efficiency Generally high, comparable to singly labeled or unlabeled nucleosides.High, as it follows the natural metabolic pathways.High, with incorporation into the purine ring structure.N/A
Cost HighestModerate to HighModerate to HighLowest

Key Applications and Performance Insights

Mass Spectrometry: In quantitative mass spectrometry, particularly in isotope dilution methods, the goal is to use a stable isotope-labeled internal standard that is chemically identical to the analyte but mass-shifted. Guanine-¹³C,¹⁵N₂ offers a distinct advantage due to its larger mass difference from the endogenous unlabeled guanine. This significant shift moves the internal standard's signal to a region of the mass spectrum with lower background noise, thereby improving the signal-to-noise ratio and the accuracy of quantification. While singly labeled guanine isotopes are also effective, the dual-labeled version provides the greatest separation from the natural isotopic distribution of the analyte and potential interfering species.[2]

NMR Spectroscopy: In NMR studies of nucleic acid structure and dynamics, isotopic labeling is crucial for resolving spectral overlap and enabling advanced multi-dimensional experiments. While both ¹³C and ¹⁵N labeling are individually beneficial, the combined ¹³C,¹⁵N labeling of guanine offers unique advantages. The presence of both labels allows for the measurement of ¹³C-¹⁵N scalar couplings, which can provide valuable constraints for structure determination. Furthermore, the distinct chemical shifts of ¹³C and ¹⁵N nuclei help to resolve ambiguities in resonance assignments, particularly in larger RNA or DNA molecules.[1]

Experimental Protocols: Quantification of Oxidative DNA Damage

One of the critical applications of isotopically labeled guanine is in the quantification of oxidative DNA damage, specifically the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a biomarker for oxidative stress. The following is a detailed protocol for the quantification of 8-oxo-dG in a DNA sample using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹⁵N-labeled internal standard, which can be adapted for Guanine-¹³C,¹⁵N₂.[3][4]

Objective: To accurately quantify the level of 8-oxo-dG in a DNA sample.

Materials:

  • DNA sample (e.g., extracted from cells or tissue)

  • Guanine-¹³C,¹⁵N₂ labeled 8-oxo-dG internal standard of known concentration

  • Nuclease P1

  • Alkaline Phosphatase

  • HPLC-grade water, methanol, and acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 50 µg of DNA in a microcentrifuge tube, add a known amount of the Guanine-¹³C,¹⁵N₂ labeled 8-oxo-dG internal standard. The amount should be chosen to be in the mid-range of the expected concentration of the native 8-oxo-dG.

    • Add buffer and Nuclease P1 to the sample to digest the DNA into nucleoside 3'-monophosphates. Incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase and an appropriate buffer to dephosphorylate the nucleosides. Incubate at 37°C for another 2 hours.

    • After digestion, centrifuge the sample to pellet any undigested material.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol). The gradient should be optimized to separate 8-oxo-dG from other nucleosides.

    • The eluent is introduced into the mass spectrometer, which is operated in positive ion mode using electrospray ionization (ESI).

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific transitions for both native 8-oxo-dG and the Guanine-¹³C,¹⁵N₂ labeled internal standard.

      • For native 8-oxo-dG: monitor the transition of the parent ion (m/z) to a specific product ion (m/z).

      • For Guanine-¹³C,¹⁵N₂ labeled 8-oxo-dG: monitor the corresponding mass-shifted parent to product ion transition.

  • Data Analysis:

    • Integrate the peak areas for both the native and the isotopically labeled 8-oxo-dG.

    • Calculate the ratio of the peak area of the native 8-oxo-dG to the peak area of the internal standard.

    • Using a calibration curve prepared with known concentrations of native 8-oxo-dG and a fixed concentration of the internal standard, determine the concentration of 8-oxo-dG in the original sample.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the use of isotopically labeled nucleosides.

Experimental_Workflow_for_DNA_Adduct_Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis DNA_Sample DNA Sample Spike Spike with Guanine-13C,15N2 Internal Standard DNA_Sample->Spike 1 Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Spike->Enzymatic_Digestion 2 Digested_Sample Digested Sample (Nucleosides) Enzymatic_Digestion->Digested_Sample 3 LC_Separation LC Separation Digested_Sample->LC_Separation 4 MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection 5 Data_Analysis Data Analysis MS_Detection->Data_Analysis 6 Quantification Quantification of DNA Adduct Data_Analysis->Quantification 7

Experimental workflow for DNA adduct quantification using an isotopically labeled internal standard.

Nucleotide_Salvage_Pathway cluster_Inputs Inputs cluster_Pathway Salvage Pathway Labeled_Guanine This compound HGPRT HGPRT Labeled_Guanine->HGPRT PRPP PRPP PRPP->HGPRT Labeled_GMP GMP-13C,15N2 HGPRT->Labeled_GMP Labeled_GDP GDP-13C,15N2 Labeled_GMP->Labeled_GDP Kinase Labeled_GTP GTP-13C,15N2 Labeled_GDP->Labeled_GTP Kinase Labeled_DNA_RNA Labeled DNA/RNA Labeled_GTP->Labeled_DNA_RNA Polymerases

Simplified nucleotide salvage pathway showing the incorporation of labeled guanine into nucleic acids.

Base_Excision_Repair cluster_BER Base Excision Repair (BER) Pathway Damaged_DNA DNA with Damaged Guanine (e.g., 8-oxoG) Glycosylase DNA Glycosylase (e.g., OGG1) Damaged_DNA->Glycosylase Recognizes & Removes Base AP_Site AP Site Created Glycosylase->AP_Site AP_Endonuclease AP Endonuclease (APE1) AP_Site->AP_Endonuclease Cuts Backbone Nick Single-Strand Nick AP_Endonuclease->Nick Polymerase DNA Polymerase Nick->Polymerase Fills Gap Ligase DNA Ligase Polymerase->Ligase Seals Nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

The Base Excision Repair pathway for damaged guanine, a process studied using labeled nucleosides.

References

A Researcher's Guide: Guanine-13C,15N2 versus Guanine-15N5 as Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based analyses, the use of stable isotope-labeled internal standards is the gold standard for achieving precision and accuracy. When quantifying guanine, a fundamental component of nucleic acids, several isotopically labeled options are available. This guide provides an objective comparison of two commonly used internal standards: Guanine-¹³C,¹⁵N₂ and Guanine-¹⁵N₅, supported by experimental data and protocols to aid in the selection of the most appropriate standard for your research needs.

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The labeled and unlabeled versions of the analyte are chemically identical and thus exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is less susceptible to variations in sample recovery and matrix effects.

Comparison of Guanine-¹³C,¹⁵N₂ and Guanine-¹⁵N₅

The choice between Guanine-¹³C,¹⁵N₂ and Guanine-¹⁵N₅ as an internal standard depends on several factors, including the desired mass shift, potential for isotopic interference, and cost.

FeatureGuanine-¹³C,¹⁵N₂Guanine-¹⁵N₅
Isotopic Composition Labeled with one ¹³C and two ¹⁵N atoms.Labeled with five ¹⁵N atoms.
Mass Shift (from native Guanine) +3 Da+5 Da
Potential for Isotopic Overlap Lower potential for overlap with the natural isotope distribution of the analyte.Higher mass shift minimizes the risk of isotopic overlap.
Chromatographic Co-elution Excellent co-elution with unlabeled guanine is expected due to the minimal difference in physicochemical properties.Excellent co-elution with unlabeled guanine is expected.
Synthesis The synthesis can be complex, involving the introduction of both ¹³C and ¹⁵N isotopes.Synthesis involves the incorporation of five ¹⁵N atoms.
Commercial Availability Commercially available from various suppliers.Commercially available from various suppliers.[1]

Theoretical Considerations

Mass Shift and Isotopic Overlap

A key consideration when selecting an internal standard is the mass difference between the labeled standard and the unlabeled analyte. A larger mass shift is generally preferred to minimize the potential for signal overlap from the natural isotopic abundance of the analyte. Guanine-¹⁵N₅, with a +5 Da shift, provides a greater separation from the isotopic cluster of unlabeled guanine compared to the +3 Da shift of Guanine-¹³C,¹⁵N₂. This can be particularly advantageous when measuring low concentrations of guanine in complex matrices.

Isotope Effects

Isotope effects, which are small differences in the physicochemical properties of molecules due to isotopic substitution, can potentially lead to slight differences in chromatographic retention times between the analyte and the internal standard. However, for ¹³C and ¹⁵N labeled standards, these effects are generally negligible in liquid chromatography and do not significantly impact the accuracy of quantification, especially when compared to deuterium-labeled standards. Both Guanine-¹³C,¹⁵N₂ and Guanine-¹⁵N₅ are expected to co-elute almost perfectly with unlabeled guanine.

Experimental Data and Performance

The validation of an analytical method using either of these internal standards would typically involve assessing the following parameters:

Performance ParameterTypical Acceptance Criteria
Linearity (Coefficient of Determination, r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits, demonstrating minimal ion suppression or enhancement

Experimental Protocol: Quantification of Guanine in Biological Samples

The following is a detailed methodology adapted from established protocols for the quantification of guanine in biological matrices, such as urine, using stable isotope dilution LC-MS/MS. This protocol is applicable for use with either Guanine-¹³C,¹⁵N₂ or Guanine-¹⁵N₅ as the internal standard.

Sample Preparation
  • Thaw frozen biological samples (e.g., urine) at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Transfer the supernatant to a new tube.

  • To 100 µL of the supernatant, add 10 µL of the internal standard solution (either Guanine-¹³C,¹⁵N₂ or Guanine-¹⁵N₅ at a known concentration).

  • Vortex mix the samples thoroughly.

  • For urine samples, a simple dilution step may be sufficient. For more complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction may be necessary to remove interfering substances.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating guanine.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Guanine: m/z 152 → 110

      • Guanine-¹³C,¹⁵N₂: m/z 155 → 112

      • Guanine-¹⁵N₅: m/z 157 → 112

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each transition.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard (Guanine-¹³C,¹⁵N₂ or Guanine-¹⁵N₅) Sample->Spike Process Sample Processing (Dilution, Precipitation, or SPE) Spike->Process LC Liquid Chromatography (Separation) Process->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Ratio of Analyte to Internal Standard) MS->Quant guanine_metabolism cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway cluster_nucleoside Nucleoside Conversion Guanine Guanine GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT Xanthine Xanthine Guanine->Xanthine GDA PRPP PRPP PRPP->GMP Guanosine Guanosine GMP->Guanosine HGPRT HGPRT Uric_Acid Uric Acid Xanthine->Uric_Acid XO GDA Guanine Deaminase XO Xanthine Oxidase Guanosine->Guanine PNP Ribose1P Ribose-1-phosphate PNP PNP

References

Cross-Validation of Quantitative Methods for Guanine Analysis Using Guanine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the accurate quantification of nucleobases such as guanine is paramount for understanding DNA damage, metabolic pathways, and the efficacy of therapeutic agents. The cross-validation of analytical methods is a critical step to ensure data integrity and comparability across different analytical platforms or laboratories. This guide provides a comprehensive comparison of two widely used quantitative methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of guanine, utilizing Guanine-¹³C,¹⁵N₂ as a key reference and internal standard.

Introduction to Quantitative Methods for Guanine

The choice of an analytical method for guanine quantification is often dictated by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. HPLC-UV represents a robust and cost-effective method suitable for relatively high concentration samples. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level detection in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Guanine-¹³C,¹⁵N₂, is central to modern quantitative analysis, particularly in LC-MS/MS, as it corrects for variability during sample preparation and analysis.[1]

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of guanine. These values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix. The use of Guanine-¹³C,¹⁵N₂ as an internal standard in LC-MS/MS significantly enhances its precision and accuracy.[1][2] For HPLC-UV, Guanine-¹³C,¹⁵N₂ would be used as a certified reference material to prepare accurate calibration standards and quality control samples.

ParameterHPLC-UVLC-MS/MS with Isotope Dilution
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.5-5 ng/mL
Linearity (r²) > 0.995> 0.999
Precision (%RSD) < 10%< 5%
Accuracy (%Recovery) 90-110%95-105%
Selectivity Moderate (potential for co-eluting interferences)High (based on mass-to-charge ratio)
Matrix Effect Generally lower susceptibilityPotential for ion suppression or enhancement (mitigated by isotopic internal standard)
Cost (Instrument & Maintenance) ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these quantitative methods.

Sample Preparation (General for DNA Hydrolysis)

A common procedure for preparing DNA samples for guanine analysis involves acid hydrolysis to release the nucleobases.

  • DNA Isolation: Isolate DNA from the biological matrix of interest using a commercial kit or standard phenol-chloroform extraction protocols.

  • Internal Standard Spiking (for LC-MS/MS): Add a known amount of Guanine-¹³C,¹⁵N₂ internal standard solution to the isolated DNA sample.

  • Acid Hydrolysis: Add formic acid to the DNA sample to a final concentration of 88% and heat at 140°C for 90 minutes.

  • Neutralization and Dilution: Neutralize the hydrolysate with a suitable buffer and dilute to the desired concentration with the initial mobile phase for analysis.

Method 1: HPLC-UV Quantification of Guanine

This method provides a reliable approach for routine analysis where high sensitivity is not a primary requirement.[3][4]

Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 0.2% H₃PO₄ in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm or 260 nm.

  • Injection Volume: 20 µL.

Quantification:

Construct a calibration curve by plotting the peak area of guanine standards (prepared using a certified reference material, ideally Guanine-¹³C,¹⁵N₂) against their known concentrations. Determine the concentration of guanine in the samples by comparing their peak areas to the calibration curve.

Method 2: LC-MS/MS Quantification of Guanine using Isotope Dilution

This method is the preferred choice for sensitive and selective quantification of guanine in complex biological samples.

Chromatographic Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500) coupled with a high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution using two eluents:

    • Eluent A: 10 mM ammonium formate in water, pH 3.75.

    • Eluent B: 10 mM ammonium formate with 10% acetonitrile, pH 3.75.

  • Flow Rate: 200 µL/min.

  • Injection Volume: 25 µL.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Guanine: Precursor ion m/z 152.1 -> Product ion m/z 110.1.

    • Guanine-¹³C,¹⁵N₂: Precursor ion m/z 155.1 -> Product ion m/z 113.1.

Quantification:

Construct a calibration curve by plotting the peak area ratio of guanine to Guanine-¹³C,¹⁵N₂ against the concentration of guanine standards. Determine the concentration of guanine in the samples by interpolating their peak area ratios from the calibration curve.

Cross-Validation Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical process for cross-validation.

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Biological Sample dna_extraction DNA Extraction sample->dna_extraction hydrolysis Acid Hydrolysis dna_extraction->hydrolysis dilution Dilution hydrolysis->dilution hplc HPLC Separation dilution->hplc uv_detection UV Detection (252 nm) hplc->uv_detection quantification Quantification vs. External Standard Curve uv_detection->quantification

Experimental workflow for guanine quantification by HPLC-UV.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample dna_extraction DNA Extraction sample->dna_extraction is_spike Spike with Guanine-¹³C,¹⁵N₂ dna_extraction->is_spike hydrolysis Acid Hydrolysis is_spike->hydrolysis dilution Dilution hydrolysis->dilution lc LC Separation dilution->lc ms_detection MS/MS Detection (MRM) lc->ms_detection quantification Quantification via Isotope Dilution ms_detection->quantification

Experimental workflow for guanine quantification by LC-MS/MS.

cross_validation_logic start Prepare Aliquots of Test Samples method1 Analyze with HPLC-UV start->method1 method2 Analyze with LC-MS/MS start->method2 data1 Guanine Concentration Data (HPLC-UV) method1->data1 data2 Guanine Concentration Data (LC-MS/MS) method2->data2 compare Statistical Comparison (e.g., Bland-Altman, Regression) data1->compare data2->compare decision Assess Against Acceptance Criteria compare->decision pass Methods are Correlated decision->pass Pass fail Investigate Discrepancy decision->fail Fail

Logical workflow for cross-validation of analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of guanine. The choice between them depends on the specific analytical requirements of a study. While HPLC-UV offers a cost-effective solution for samples with higher concentrations, LC-MS/MS, particularly when coupled with isotope dilution using Guanine-¹³C,¹⁵N₂, provides unparalleled sensitivity, selectivity, and accuracy for trace-level analysis in complex biological matrices. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and comparability of data generated by different methods, thereby upholding the integrity of research findings and regulatory submissions.

References

A Comparative Guide to the Accuracy and Precision of Isotope Dilution Mass Spectrometry with Guanine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) utilizing Guanine-¹³C,¹⁵N₂ as an internal standard against other common analytical techniques for the quantification of guanine. The superior accuracy and precision of IDMS make it a benchmark method, particularly in applications where reliable data is critical, such as in drug development and clinical research. This document outlines the performance characteristics of IDMS in comparison to other methods and provides detailed experimental protocols for its implementation.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision. It works by adding a known amount of an isotopically labeled version of the analyte (in this case, Guanine-¹³C,¹⁵N₂) to the sample. This "internal standard" behaves chemically and physically identically to the endogenous analyte through sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with exceptional accuracy, as this ratio is unaffected by variations in sample recovery or matrix effects.

Performance Comparison of Analytical Methods for Guanine Quantification

The choice of analytical method for guanine quantification depends on the specific requirements of the study, including the desired level of accuracy, precision, and sensitivity. While methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are widely used, they can be susceptible to matrix interferences and may lack the sensitivity required for low-level detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers improved selectivity and sensitivity over HPLC-UV. However, IDMS coupled with LC-MS/MS is considered the gold standard for quantitative analysis due to its ability to correct for variations during sample processing and analysis, leading to unparalleled accuracy and precision.

Parameter IDMS with Guanine-¹³C,¹⁵N₂ (LC-MS/MS) LC-MS/MS (without Isotope Dilution) HPLC-UV HPLC with Electrochemical Detection (HPLC-EC)
Accuracy (% Recovery) Typically 98-102%85-115% (can be variable)80-120% (highly matrix-dependent)90-110%
Precision (RSD) < 5% (Intra-day), < 10% (Inter-day)< 15% (Intra-day), < 20% (Inter-day)< 15% (Intra-day), < 20% (Inter-day)< 10% (Intra-day), < 15% (Inter-day)
Limit of Detection (LOD) Low fmol to pmol range (e.g., ~2 nM or 50 fmol injected)[1]pmol rangeHigh pmol to nmol rangeLow pmol range (e.g., 0.2 ng)[2]
Limit of Quantification (LOQ) Low pmol rangepmol to nmol rangenmol rangepmol range
Selectivity Very HighHighModerate to HighHigh
Matrix Effect MinimizedCan be significantSignificantModerate

Note: The values presented in this table are compiled from various sources and are intended for comparative purposes. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Sample Preparation from DNA

This protocol describes the extraction of guanine from DNA samples for IDMS analysis.

a. DNA Isolation:

  • Isolate DNA from cells or tissues using a commercially available DNA isolation kit or standard phenol-chloroform extraction methods.

  • Quantify the isolated DNA using UV spectrophotometry at 260 nm.

b. Addition of Internal Standard:

  • To a known amount of isolated DNA (e.g., 10-50 µg), add a precise amount of Guanine-¹³C,¹⁵N₂ internal standard solution. The amount of internal standard should be optimized to be in a similar concentration range as the expected endogenous guanine.

c. DNA Hydrolysis:

  • Enzymatic Hydrolysis:

    • Resuspend the DNA and internal standard mixture in a buffer containing a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

    • Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion of DNA into individual nucleosides.

  • Acid Hydrolysis (for release of purine bases):

    • Alternatively, heat the DNA sample in the presence of a mild acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30-60 minutes) to release guanine.

d. Sample Cleanup:

  • After hydrolysis, remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE). C18 SPE cartridges are commonly used for this purpose.

  • Elute the guanine and the internal standard from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of guanine.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

b. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Guanine (unlabeled): Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion. For guanine (C₅H₅N₅O, MW = 151.13), the transition is typically m/z 152 -> 110.

    • Guanine-¹³C,¹⁵N₂ (labeled internal standard): Monitor the corresponding transition for the labeled guanine. For Guanine-¹³C,¹⁵N₂, the transition would be m/z 155 -> 113.[1]

  • Optimization: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both guanine and the internal standard to achieve maximum sensitivity.

c. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled guanine and a fixed concentration of the Guanine-¹³C,¹⁵N₂ internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of guanine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the quantification of guanine using Isotope Dilution Mass Spectrometry with Guanine-¹³C,¹⁵N₂.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_output Data Output DNA_Isolation DNA Isolation Add_IS Addition of Guanine-¹³C,¹⁵N₂ Internal Standard DNA_Isolation->Add_IS Known amount of DNA Hydrolysis DNA Hydrolysis (Enzymatic or Acidic) Add_IS->Hydrolysis Cleanup Sample Cleanup (SPE or Filtration) Hydrolysis->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Reconstituted Sample MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Accurate Guanine Concentration Quantification->Result

Caption: Experimental workflow for guanine quantification by IDMS.

References

A Head-to-Head Comparison: 13C-Detected vs. 1H-Detected NMR for Labeled RNA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool. The choice between direct 13C-detection and the more conventional 1H-detection for isotopically labeled RNA can significantly impact spectral quality and experimental outcomes. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The fundamental difference between the two approaches lies in the nucleus that is directly observed during the NMR experiment. While 1H-detected methods have historically been favored due to the high gyromagnetic ratio and natural abundance of protons, leading to greater intrinsic sensitivity, advancements in NMR technology have made 13C-detected experiments increasingly viable and, in some cases, advantageous, particularly for larger RNA molecules.[1][2][3]

Quantitative Performance Comparison

The decision to employ 13C- or 1H-detected NMR often hinges on a trade-off between sensitivity and resolution. The following table summarizes key performance metrics for each technique when applied to isotopically labeled RNA.

Feature13C-Detected NMR1H-Detected NMR
Primary Advantage Narrower linewidths, reduced spectral overlap, especially for larger RNAs.[1]Higher intrinsic sensitivity due to the larger gyromagnetic ratio of protons.[4]
Primary Disadvantage Lower intrinsic sensitivity.Broader linewidths and increased spectral overlap with increasing molecular weight.
Typical Linewidths Can achieve linewidths of ~1 ppm or even 0.5 ppm in favorable cases.Typically < 0.1 ppm for small RNAs, but can broaden significantly to 0.23-0.35 ppm or more for larger molecules.
Resolution Higher resolution in the direct detection dimension, especially at high magnetic fields.Can suffer from severe resonance overlap, particularly in the sugar proton region.
Optimal Molecular Weight Well-suited for larger RNAs (>30 kDa) where proton relaxation is fast.Generally optimal for smaller RNAs (<30 kDa).
Experiment Time May require longer acquisition times due to lower sensitivity and longer 13C T1 relaxation times.Generally faster acquisition due to higher sensitivity.
Specialized Techniques Can be combined with TROSY for very large RNAs.Heavily reliant on TROSY (Transverse Relaxation-Optimized Spectroscopy) for larger systems to mitigate line broadening.

Logical Comparison of Methodologies

The choice between 13C and 1H detection involves a careful consideration of their inherent strengths and weaknesses. The following diagram illustrates the logical relationship between the pros and cons of each approach.

G cluster_1H 1H-Detected NMR cluster_13C 13C-Detected NMR H_Pro1 High Sensitivity H_Con1 Spectral Overlap H_Pro1->H_Con1 leads to H_Con2 Broad Linewidths in Large RNAs H_Con1->H_Con2 exacerbated by C_Pro1 Narrow Linewidths H_Con2->C_Pro1 addressed by C_Pro2 Reduced Overlap C_Pro1->C_Pro2 results in C_Con1 main drawback C_Con1->H_Pro1 overcome by

Caption: Pros and Cons of 1H vs. 13C Detection.

Experimental Protocols

The successful application of either technique relies on meticulous sample preparation and the use of appropriate NMR pulse sequences. Below are generalized protocols for preparing an isotopically labeled RNA sample and acquiring either a 1H- or 13C-detected spectrum.

I. Isotopic Labeling of RNA

A common method for producing isotopically labeled RNA for NMR studies is through in vitro transcription (IVT).

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • RNase inhibitor

  • 13C- and/or 15N-labeled nucleotide triphosphates (NTPs)

  • Unlabeled NTPs (if segmental or selective labeling is desired)

  • Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

Procedure:

  • Assemble the transcription reaction on ice by combining the transcription buffer, DTT, spermidine, NTPs (labeled and unlabeled), DNA template, RNase inhibitor, and T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Treat the reaction with DNase to remove the DNA template.

  • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalt and concentrate the purified RNA into the desired NMR buffer.

II. NMR Data Acquisition

The following diagram outlines a generalized workflow for acquiring either a 1H- or 13C-detected NMR spectrum of a labeled RNA sample.

G cluster_H 1H-Detected Experiment cluster_C 13C-Detected Experiment start Labeled RNA Sample nmr_spectrometer NMR Spectrometer start->nmr_spectrometer shimming Shimming nmr_spectrometer->shimming tuning Tuning and Matching Probe shimming->tuning temp_control Temperature Calibration tuning->temp_control pulse_cal Pulse Calibration temp_control->pulse_cal H_experiment Select 1H-Detected Pulse Sequence (e.g., 1H-15N HSQC, NOESY) pulse_cal->H_experiment C_experiment Select 13C-Detected Pulse Sequence (e.g., 13C-1H HSQC) pulse_cal->C_experiment H_params Set Acquisition Parameters (spectral width, acquisition time, etc.) H_experiment->H_params H_acquire Acquire Data H_params->H_acquire processing Data Processing (FT, phasing, baseline correction) H_acquire->processing C_params Set Acquisition Parameters (longer delays may be needed) C_experiment->C_params C_acquire Acquire Data C_params->C_acquire C_acquire->processing analysis Spectral Analysis processing->analysis

Caption: Generalized NMR Experimental Workflow.

A. 1H-Detected NMR (e.g., 2D 1H-15N HSQC)

  • Sample Preparation: Prepare a ~0.5-1.0 mM sample of 15N-labeled RNA in a suitable NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.5).

  • Spectrometer Setup: Tune and match the probe for 1H and 15N frequencies. Calibrate the 90° pulse widths for both nuclei.

  • Experiment Selection: Choose a standard 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment. For larger RNAs, a TROSY-based version is recommended to enhance resolution and sensitivity.

  • Parameter Optimization: Set the spectral widths to cover the expected chemical shift ranges for 1H (imino and amino protons) and 15N. Optimize the acquisition time and relaxation delays.

  • Data Acquisition: Acquire the 2D spectrum.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phasing, and baseline correction.

B. 13C-Detected NMR (e.g., 2D 13C-1H HSQC)

  • Sample Preparation: Prepare a concentrated sample (~1-2 mM) of uniformly 13C,15N-labeled RNA in D2O to minimize proton signals from the solvent.

  • Spectrometer Setup: A cryoprobe with a cold 13C preamplifier is highly recommended to maximize sensitivity. Tune and match the probe for 13C and 1H. Calibrate the pulse widths.

  • Experiment Selection: Select a 13C-detected HSQC pulse sequence.

  • Parameter Optimization: Set the spectral widths for 13C and 1H. Longer relaxation delays may be necessary due to the slower relaxation of 13C nuclei.

  • Data Acquisition: Acquire the 2D spectrum. This may take longer than a comparable 1H-detected experiment to achieve a similar signal-to-noise ratio.

  • Data Processing: Process the data as described for the 1H-detected experiment.

Conclusion

The choice between 13C- and 1H-detected NMR for labeled RNA is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific RNA system under investigation and the research questions being addressed. For smaller RNAs where sensitivity is paramount and spectral overlap is manageable, 1H-detection remains the workhorse. However, as the field moves towards studying larger and more complex RNA molecules and their interactions, the superior resolution offered by 13C-detection, especially when coupled with TROSY techniques and advanced hardware, presents a compelling advantage that can unlock structural and dynamic insights that would otherwise be inaccessible. By carefully considering the trade-offs in sensitivity, resolution, and experimental time, researchers can select the optimal NMR approach to advance their understanding of RNA biology.

References

Validating Guanine-13C,15N2 for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell. The choice of an appropriate isotopic tracer is paramount for the accurate quantification of metabolic pathway activity. This guide provides a comprehensive validation and comparison of Guanine-13C,15N2 as a tracer for dissecting purine metabolism, contrasting its performance with other commonly used stable isotope tracers.

The Central Role of Guanine in Purine Metabolism

Guanine and its nucleotide derivatives are fundamental to cellular processes, serving as building blocks for DNA and RNA, energy currency (GTP), and signaling molecules. Cells maintain their purine nucleotide pools through two primary pathways: the de novo synthesis pathway and the salvage pathways. The de novo pathway builds purine rings from simpler precursors, while the salvage pathways recycle pre-existing purine bases and nucleosides. Understanding the flux through these pathways is critical for research in cancer, immunology, and genetic disorders where purine metabolism is often dysregulated.

This compound: A Direct Probe of the Salvage Pathway

This compound is a stable isotope-labeled tracer specifically designed to investigate the purine salvage pathway. The incorporation of both heavy carbon and nitrogen isotopes allows for robust tracking of the guanine molecule as it is converted to guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Comparison of Tracers for Purine Metabolic Flux Analysis

The selection of a tracer dictates the specific metabolic route under investigation. While this compound offers a direct window into guanine salvage, other tracers provide insights into the de novo pathway and the salvage of other purines. A comparative overview is presented below.

TracerMetabolic Pathway TracedAdvantagesDisadvantages
This compound Guanine Salvage Pathway Directly measures the flux of guanine salvage into the nucleotide pool. The dual label provides a distinct mass shift, minimizing ambiguity in mass spectrometry analysis.Does not provide information on the de novo synthesis pathway or the salvage of other purine bases.
[U-13C]Glucose De Novo Synthesis & Pentose Phosphate Pathway Traces the carbon backbone of ribose incorporated into nucleotides and can also contribute carbons to the purine ring via serine and glycine biosynthesis. Provides a broad overview of central carbon metabolism's contribution to nucleotide synthesis.Indirectly measures purine synthesis; requires complex modeling to deconvolve fluxes. Does not specifically measure salvage pathway activity.
[13C2]Glycine De Novo Synthesis Glycine is a direct precursor to the purine ring, contributing two carbon atoms and one nitrogen atom. Directly traces the flux of a key building block in the de novo pathway.[1][2]Does not inform on the salvage pathways. The contribution of exogenous versus de novo synthesized glycine can be a confounding factor.[1]
[D3]Serine De Novo Synthesis (via one-carbon metabolism) Serine is a major source of one-carbon units for the de novo synthesis of the purine ring. Can reveal the activity of the folate and methionine cycles in supporting purine synthesis.[2]Indirectly measures purine synthesis. The metabolic fate of serine is diverse, requiring careful interpretation.
15N-Glutamine De Novo Synthesis Glutamine contributes two nitrogen atoms to the purine ring. It is a key indicator of nitrogen flux into the de novo pathway.Does not provide information on the carbon backbone of the purine ring or the salvage pathways.
15N-Adenine / 15N-Adenosine Adenine Salvage Pathway Directly traces the salvage of adenine and adenosine into the adenine nucleotide pool.Specific to adenine salvage; does not measure guanine salvage or de novo synthesis.
13C-Hypoxanthine / 15N-Inosine Hypoxanthine/Inosine Salvage Pathway Traces the salvage of hypoxanthine and inosine, which can be converted to both adenine and guanine nucleotides.The flux to AMP versus GMP needs to be deconvoluted.
15N-Guanosine Guanosine Salvage Pathway Directly traces the salvage of guanosine into the GMP pool.Does not distinguish between the salvage of the guanine base versus the intact nucleoside.

Experimental Protocols

A generalized workflow for a stable isotope tracing experiment in cell culture is outlined below. Specific parameters should be optimized for the cell line and experimental question.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing the desired stable isotope tracer. For this compound, a typical concentration may range from 10-100 µM, but should be optimized to avoid cytotoxicity and to achieve sufficient labeling.

  • Isotope Labeling: Replace the standard culture medium with the isotope-containing medium. The labeling duration can range from a few hours to several days, depending on the turnover rate of the nucleotide pools and the experimental goals. Time-course experiments are recommended to determine the time to isotopic steady state.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

LC-MS/MS Analysis
  • Chromatography: Separate the nucleotides using a suitable liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase chromatography with an ion-pairing agent.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Acquisition: Acquire data for the different isotopologues of guanine and its downstream metabolites (e.g., GMP, GDP, GTP). The specific m/z transitions for this compound and its products will be shifted according to the number of incorporated heavy isotopes.

Data Analysis
  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes.

  • Metabolic Flux Calculation: Use the corrected isotopologue enrichment data to calculate the relative or absolute metabolic fluxes through the purine salvage pathway using metabolic modeling software.

Visualizing Metabolic Pathways and Workflows

Purine_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathways Glycine Glycine IMP IMP Glycine->IMP Glutamine Glutamine Glutamine->IMP Aspartate Aspartate Aspartate->IMP Formate Formate (from Serine) Formate->IMP PRPP PRPP PRPP->IMP GMP GMP IMP->GMP IMPDH/GMPS AMP AMP IMP->AMP ADSS/ADSL Guanine_tracer This compound Guanine_tracer->GMP HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Adenine Adenine Adenine->AMP APRT PRPP2 PRPP GDP GDP GMP->GDP ADP ADP AMP->ADP ATP ATP ADP->ATP GTP GTP GDP->GTP

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Extraction Metabolite Extraction cluster_Analysis Analysis A Seed Cells B Culture in Standard Medium A->B C Switch to Medium with This compound B->C D Quench Metabolism (Cold 80% Methanol) C->D E Collect Cell Lysate D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Peak Integration & Natural Abundance Correction G->H I Metabolic Flux Calculation H->I

Conclusion

This compound is a highly specific and valuable tracer for the direct measurement of the guanine salvage pathway flux. Its dual-labeling provides a clear and distinct signal in mass spectrometry, simplifying data analysis. However, a comprehensive understanding of purine metabolism often requires the use of multiple tracers in parallel experiments to dissect the relative contributions of the de novo and various salvage pathways. By carefully selecting the appropriate tracer or combination of tracers, researchers can gain detailed insights into the complex regulation of purine nucleotide biosynthesis in health and disease.

References

Inter-laboratory Comparison Guide for the Quantification of Guanine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of the isotopically labeled nucleic acid base, Guanine-¹³C,¹⁵N₂. While a formal inter-laboratory round-robin study for this specific analyte is not publicly available, this document synthesizes data from various studies on guanine and its analogs to present a comparative overview of typical analytical performance. The primary technique discussed is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of quantitative analysis.[1][2]

Stable isotope-labeled internal standards, such as Guanine-¹³C,¹⁵N₂, are crucial for achieving accurate and precise quantification in complex biological matrices by correcting for variations during sample preparation and analysis.[2]

Quantitative Performance Data

The following table summarizes typical performance metrics for the quantification of guanine and its modified forms using LC-MS/MS. These values are compiled from multiple sources to provide a representative range of what can be expected across different laboratories and experimental setups.

Parameter Typical Performance Range Notes References
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mLDependent on matrix and instrumentation.[3]
Linearity (r²) > 0.99Across a defined concentration range.[3]
Intra-day Precision (% CV) < 10%A measure of repeatability within the same day.
Inter-day Precision (% CV) < 15%A measure of reproducibility across different days.
Accuracy (% Recovery) 85 - 115%The closeness of a measured value to a known true value.
Detection Limits ~0.5 - 2 nMCan be achieved without extensive sample pre-treatment.

It is important to note that the European Standards Committee on Oxidative DNA Damage (ESCODD) conducted a comparative analysis for 8-oxo-7,8-dihydroguanine, a related compound. The study revealed significant inter-laboratory variation, with results spanning a 200-fold range, highlighting the critical need for standardized protocols and rigorous method validation to ensure data comparability.

Experimental Protocols

A generalized experimental protocol for the quantification of Guanine-¹³C,¹⁵N₂ using LC-MS/MS is outlined below. This protocol is based on common practices in the field.

1. Sample Preparation

  • Objective: To extract the analyte from the biological matrix (e.g., plasma, urine, cell lysate) and remove interfering substances.

  • Procedure:

    • A known amount of the isotopically labeled internal standard (Guanine-¹³C,¹⁵N₂) is added to the sample.

    • Protein precipitation is commonly performed by adding a solvent like acetonitrile or methanol.

    • For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to further purify the sample.

    • The sample is then centrifuged, and the supernatant is transferred for analysis.

2. Liquid Chromatography (LC) Separation

  • Objective: To separate the analyte of interest from other components in the sample extract before it enters the mass spectrometer.

  • Typical Conditions:

    • Column: A reverse-phase C18 column is frequently used for separating nucleobases. For hydrophilic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Flow Rate: Typically in the range of 200-500 µL/min.

3. Mass Spectrometry (MS) Detection

  • Objective: To detect and quantify the analyte and the internal standard based on their mass-to-charge ratios.

  • Typical Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for guanine and its derivatives.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification due to its high selectivity and sensitivity. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

    • Data Analysis: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate a typical workflow for LC-MS/MS quantification and a simplified representation of guanine metabolism.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Guanine-¹³C,¹⁵N₂ IS Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (e.g., C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

A typical experimental workflow for LC-MS/MS quantification.

guanine_metabolism GTP GTP GDP GDP GTP->GDP Ecto-NTPDase GMP GMP GDP->GMP Ecto-NTPDase Guanosine Guanosine GMP->Guanosine Ecto-5'-nucleotidase Guanine Guanine Guanosine->Guanine PNP Xanthine Xanthine Guanine->Xanthine GDA UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

Simplified extracellular guanine metabolism pathway.

References

A Researcher's Guide to Guanine-13C,15N2 for Validating RNA Structure by NMR

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of RNA three-dimensional structures is fundamental to understanding their diverse biological roles, from gene regulation to catalysis, and for the development of RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying RNA structure and dynamics in solution. However, the inherent spectral complexity of RNA, arising from its four-residue composition, presents significant challenges, particularly for larger molecules.[1][2] Isotopic labeling strategies are crucial for overcoming these limitations. This guide provides a comprehensive comparison of using site-specific Guanine-13C,15N2 labeling for the validation of RNA structures, comparing it with other common labeling methods and providing the necessary experimental context.

The Role of Isotopic Labeling in RNA Structure Validation

The core principle of NMR-based structure determination involves measuring experimental parameters, such as Nuclear Overhauser Effects (NOEs) for short-range distances and Residual Dipolar Couplings (RDCs) for long-range orientational information, and using them as constraints to calculate a 3D model.[3][4][5] Validation is the critical process of confirming that this model accurately reflects the experimental data.

Specifically labeling guanine residues with ¹³C and ¹⁵N isotopes provides a set of unique, unambiguous signals that act as powerful validation checkpoints. By incorporating Guanine-¹³C,¹⁵N₂ ribonucleoside 5'-triphosphates (rGTPs) during RNA synthesis, researchers can track the specific chemical shifts and couplings associated with every guanine residue in the RNA sequence. Any deviation between the observed NMR data for these labeled sites and the predicted data from a structural model indicates inaccuracies in the proposed fold, prompting further refinement.

Comparative Analysis of Labeling Strategies

The choice of isotopic labeling strategy is a trade-off between the amount of information generated and the resulting spectral complexity. Guanine-specific labeling offers a strategic balance, providing high-value information without the overwhelming complexity of uniform labeling.

Labeling StrategyAdvantagesDisadvantagesBest Suited For
Guanine-¹³C,¹⁵N₂ Labeling - Simplifies complex spectra by highlighting only guanine signals.- Provides unambiguous resonance assignments for all G-residues.- Generates specific RDC and NOE restraints for targeted validation.- Cost-effective compared to uniform labeling.- Information is limited to guanine residues only.- Requires chemical or enzymatic synthesis of labeled rGTPs.- Validating structures of medium-to-large RNAs (>40 nt).- Probing G-quadruplexes or guanine-rich regions.- Resolving ambiguity in uniformly labeled spectra.
Uniform ¹³C/¹⁵N Labeling - Every atom is NMR-active, providing maximal structural information.- Enables a wide range of heteronuclear NMR experiments.- Severe spectral overlap and signal crowding, especially in larger RNAs.- Complex scalar and dipolar couplings complicate analysis.- Can be prohibitively expensive.- Small RNAs (<40 nt) where spectral overlap is manageable.- Initial structure determination efforts.
Nucleotide-Specific Labeling (A, C, or U) - Reduces spectral complexity similarly to G-labeling.- Allows for focused analysis of specific residue types.- Requires multiple, separate samples to probe the entire RNA.- Provides an incomplete picture from a single sample.- Investigating the role of a specific nucleotide type in RNA function or binding.
No Isotopic Labeling (¹H NMR only) - Simple and inexpensive sample preparation.- Feasible only for very small (<20 nt) or simple RNAs.- Severe resonance overlap limits unambiguous assignments and structure determination.- Preliminary screening of RNA folding and sample quality.- Studying very small RNA motifs.

Key Experimental Data and Protocols

Validation using Guanine-¹³C,¹⁵N₂ relies on measuring specific NMR parameters that are sensitive to the local and global structure.

Quantitative Data for Structure Validation

The primary data used for validation are chemical shifts and residual dipolar couplings (RDCs). Chemical shifts are highly sensitive to the local electronic environment, while RDCs provide information on the orientation of internuclear vectors relative to an external alignment frame.

NMR ParameterInformation ProvidedRole of Guanine-¹³C,¹⁵N₂ Labeling
¹H, ¹⁵N, ¹³C Chemical Shifts Local conformation, base pairing, and stacking interactions.Provides unambiguous chemical shift values for specific guanine nuclei (e.g., N1, N7, C8), which can be directly compared to values predicted from a structural model.
Residual Dipolar Couplings (RDCs) Long-range orientational constraints of specific chemical bonds (e.g., N1-H1, C8-H8).Allows for the precise measurement of ¹H-¹⁵N and ¹H-¹³C RDCs at guanine sites, offering powerful restraints on the global fold and the orientation of helical elements.
Nuclear Overhauser Effects (NOEs) Through-space proton-proton distances (< 6 Å).Helps to unambiguously identify NOEs involving guanine protons (e.g., H1' and H8), confirming local geometry and inter-residue contacts.
Experimental Workflow and Protocols

The successful application of this method requires careful sample preparation and selection of appropriate NMR experiments.

G cluster_prep Step 1: Sample Preparation cluster_nmr Step 2: NMR Data Acquisition cluster_validation Step 3: Structure Validation A Synthesis of This compound rGTP B In Vitro Transcription (with labeled rGTP + unlabeled A,C,U rNTPs) A->B C RNA Purification (HPLC or PAGE) B->C D 2D 1H-15N HSQC (Observe G-imino & amino groups) C->D E RDC Measurement (Isotropic vs. Aligned Media) C->E F 3D NOESY-HSQC (Assign G-specific contacts) C->F H Extract Experimental Data (Chemical Shifts, RDCs from G-sites) D->H E->H F->H G Calculate Initial RNA Structure Model I Compare Experimental Data with Model Predictions G->I H->I J Refine or Validate Structure I->J

Caption: Workflow for RNA structure validation using labeled guanine.

Protocol 1: Preparation of Guanine-¹³C,¹⁵N₂ Labeled RNA

  • Obtain Labeled Precursors: Synthesize or commercially acquire ribonucleoside 5'-triphosphates of guanine that are uniformly labeled with ¹³C and have ¹⁵N at the N1 and N2 positions.

  • In Vitro Transcription: Set up a standard in vitro transcription reaction using T7 RNA polymerase and a DNA template for the target RNA. The nucleotide mix should contain the labeled rGTP along with unlabeled rATP, rCTP, and rUTP.

  • Purification: Following transcription, the RNA product is purified to homogeneity, typically using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The final sample is desalted and buffer-exchanged into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O).

Protocol 2: NMR Data Acquisition and Validation

  • Resonance Assignment: Acquire a 2D ¹H-¹⁵N HSQC spectrum to identify the signals corresponding to the guanine imino (N1-H1) and amino (N2-H2) groups. These serve as starting points for assignment.

  • Structural Restraint Collection:

    • For RDCs: Prepare two identical RNA samples. One sample is kept under isotropic conditions, while the second is placed in a partial alignment medium (e.g., bacteriophage Pf1 or a compressed polyacrylamide gel). Acquire ¹H-¹⁵N HSQC-type experiments on both samples. The RDC value is the difference in the measured J-coupling between the aligned and isotropic samples.

    • For NOEs: Acquire a 3D ¹⁵N-edited NOESY-HSQC experiment to identify through-space contacts between guanine protons and other protons in the structure.

  • Structure Validation:

    • Calculate an initial 3D structure model using standard methods (e.g., from NOE data from an unlabeled or uniformly labeled sample).

    • Predict the RDCs and chemical shifts for the guanine nuclei based on this model.

    • Compare the experimentally measured values with the predicted values. A high degree of correlation validates the structural model, whereas significant deviations highlight regions of the model that require refinement.

G Model Calculated RNA Structure Model Predict Predict NMR Parameters (RDCs, Chemical Shifts) for Guanine Sites Model->Predict Compare Comparison & Analysis Predict->Compare Label This compound Labeled RNA Measure Experimentally Measure NMR Parameters (RDCs, Chemical Shifts) Label->Measure Measure->Compare Validated Validated Structure (High Correlation) Compare->Validated Match Refine Refine Model (Low Correlation) Compare->Refine Mismatch

Caption: Logical diagram of the validation process using labeled guanine.

Conclusion

The use of Guanine-¹³C,¹⁵N₂ for isotopic labeling represents a targeted and highly effective strategy for the validation of RNA structures determined by NMR. It circumvents the spectral complexity issues associated with uniform labeling while providing unambiguous, residue-specific data at key positions within the RNA. This method is particularly valuable for refining the global architecture of large and complex RNAs, ensuring that the final structural models are rigorously supported by empirical data. For researchers in structural biology and drug development, employing Guanine-¹³C,¹⁵N₂ labeling is a robust step toward achieving high-accuracy RNA structures.

References

Efficacy of Guanine-13C,15N2 in correcting for ion suppression in LC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis, the precise quantification of nucleosides like guanine is paramount for researchers in drug development and various scientific fields. The inherent challenge of ion suppression in liquid chromatography-mass spectrometry (LC-MS) can significantly compromise data accuracy. This guide provides a comprehensive comparison of Guanine-13C,15N2 with other internal standards, demonstrating its superior efficacy in correcting for ion suppression and ensuring reliable, high-quality data.

Correcting for Ion Suppression: A Critical Challenge

Ion suppression is a matrix effect phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification.[4] The use of an appropriate internal standard (IS) is the most widely accepted strategy to compensate for these effects.[5] An ideal internal standard should co-elute with the analyte and experience the same degree of ion suppression, thereby allowing for accurate normalization of the analyte's signal.

Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" for mitigating matrix effects in LC-MS analysis. This compound, a SIL-IS for guanine, has physicochemical properties that are nearly identical to the endogenous analyte. This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, leading to the most effective correction for ion suppression.

Comparative Performance of Internal Standards

To illustrate the efficacy of this compound, we present a comparison of its expected performance against a structural analog internal standard, such as 8-bromoguanosine, and a scenario with no internal standard. The following table summarizes the anticipated quantitative data from a typical validation experiment.

ParameterNo Internal StandardStructural Analog IS (e.g., 8-bromoguanosine)This compound (SIL-IS)
Linearity (R²) > 0.98> 0.99> 0.999
Accuracy (% Bias) ± 25%± 15%± 5%
Precision (% CV) < 20%< 15%< 5%
Matrix Effect (% Suppression) Variable and UncorrectedPartially CorrectedEffectively Corrected

This table represents expected data based on established principles of stable isotope dilution mass spectrometry.

The use of this compound is expected to yield a calibration curve with the highest linearity (R² > 0.999), demonstrating a strong correlation between the instrument response and the analyte concentration. Furthermore, it provides the highest accuracy and precision, with bias and coefficient of variation values well within the stringent requirements of regulated bioanalysis.

Experimental Protocols

A robust experimental design is crucial for validating the performance of an internal standard. Below are detailed methodologies for key experiments.

Sample Preparation
  • Spiking: A stock solution of this compound is added to all samples, including calibration standards, quality control samples, and unknown samples, at a fixed concentration.

  • Protein Precipitation: To remove proteins and other high-molecular-weight interferences, a cold organic solvent (e.g., acetonitrile or methanol) is added to the biological matrix (e.g., plasma, urine, or cell lysate).

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like guanine.

  • Mobile Phase: A gradient elution with an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of guanine and this compound. The specific precursor-to-product ion transitions for each compound are monitored.

Matrix Effect Evaluation

The matrix effect is quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The use of a SIL-IS like this compound is expected to normalize this variability effectively.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Matrix Biological Matrix Spike Spike with This compound Matrix->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection (MRM) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data

LC-MS/MS workflow for guanine quantification.

Ion_Suppression_Correction cluster_No_IS Without Internal Standard cluster_With_SIL_IS With this compound Analyte_Signal_NoIS Analyte Signal Suppressed by Matrix Result_NoIS Inaccurate Result Analyte_Signal_NoIS->Result_NoIS Analyte_Signal_IS Analyte Signal Suppressed by Matrix Ratio Ratio Calculation (Analyte / IS) Analyte_Signal_IS->Ratio IS_Signal This compound Signal Equally Suppressed IS_Signal->Ratio Result_IS Accurate Result Ratio->Result_IS

Correction of ion suppression by this compound.

Conclusion

The use of this compound as an internal standard in LC-MS analysis provides a robust and reliable method for the accurate quantification of guanine in complex biological matrices. Its ability to effectively compensate for ion suppression ensures data of the highest quality, making it an indispensable tool for researchers and scientists in drug development and other demanding fields. By minimizing analytical variability, this compound enables more confident decision-making and accelerates the pace of scientific discovery.

References

A Comparative Guide to the Synthesis of Labeled Guanine: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of labeled guanine and its derivatives into nucleic acids and signaling pathways is a cornerstone of modern biological research. From elucidating metabolic pathways to developing novel therapeutics, the choice of synthesis method for these labeled compounds is a critical experimental consideration. This guide provides an objective comparison of chemical and enzymatic approaches for the synthesis of labeled guanine, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Metrics

The decision between chemical and enzymatic synthesis of labeled guanine hinges on a trade-off between flexibility, yield, and experimental complexity. The following table summarizes the key quantitative differences between the two approaches.

ParameterChemical SynthesisEnzymatic/Chemo-enzymatic Synthesis
Typical Yield Variable, can be high for specific reactions but often lower in multi-step syntheses.[1] A high overall yield was reported for a multi-step chemical synthesis of [4,5,6,8-(13)C4]guanine, though the exact percentage was not specified.[1]Generally high, with yields for labeled GTP reported at >75% and for other NTPs ranging from 27% to over 99% in one-pot reactions.[2]
Reaction Time Multi-step processes can be lengthy, often spanning several days.Significantly faster, with some chemo-enzymatic syntheses of GTP completed in 7-8 hours.[2]
Purity & Specificity Can be high, but the use of harsh chemicals may lead to side products and potential degradation of the target molecule.[3]High specificity due to the nature of enzymatic catalysis, leading to high purity of the final product. Isotopic purity of >98 at.% 15N has been reported for enzymatically synthesized labeled GMP.
Cost Can be expensive due to the cost of labeled starting materials, solvents, and purification. The generation of hazardous waste also adds to the overall cost.The initial cost of enzymes can be high, but the overall process can be more cost-effective due to higher yields, faster reaction times, and reduced waste generation.
Scalability Scalable, but challenges with purification and waste management can increase with scale.Highly scalable, particularly with the use of recombinant enzymes.
Environmental Impact Generates significant amounts of hazardous organic waste.Environmentally friendly, with reactions typically run in aqueous buffers.

In-Depth Comparison

Chemical Synthesis: Precision at a Price

Traditional chemical synthesis offers a high degree of flexibility, allowing for the incorporation of a wide variety of labels (stable isotopes, radioisotopes, fluorescent tags) at specific positions within the guanine molecule. This method also allows for the synthesis of guanine analogs with modified bases or sugar moieties.

However, the advantages in flexibility are often offset by significant drawbacks. Chemical syntheses of purines are typically multi-step processes that require stringent reaction conditions, including the use of harsh and often toxic reagents and solvents. These multi-step reactions can lead to lower overall yields and the formation of side products, necessitating extensive purification. Furthermore, the generation of hazardous chemical waste is a significant environmental and economic concern.

Enzymatic Synthesis: Nature's Efficiency

Enzymatic and chemo-enzymatic methods leverage the high specificity and efficiency of biological catalysts to synthesize labeled guanine and its derivatives. These reactions are typically carried out in aqueous buffers under mild conditions, which helps to preserve the integrity of the product and eliminates the need for many of the protecting group manipulations required in chemical synthesis.

A key advantage of enzymatic synthesis is the potential for one-pot reactions, where multiple enzymatic steps are carried out sequentially in the same reaction vessel. This approach significantly reduces reaction time and purification efforts, leading to higher overall yields and a more streamlined workflow. While the initial investment in enzymes can be a consideration, the reusability of many enzymes and the overall efficiency of the process can make it a more cost-effective option in the long run, especially for large-scale production.

Experimental Workflows

The general workflows for chemical and enzymatic synthesis of labeled guanine differ significantly in their complexity and required steps.

Synthesis Workflows cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start Labeled Precursor chem_step1 Multi-step Chemical Reactions (Protection, Coupling, Deprotection) chem_start->chem_step1 chem_purification Extensive Purification (e.g., HPLC) chem_step1->chem_purification chem_product Labeled Guanine chem_purification->chem_product enz_start Labeled Precursor enz_step1 One-pot Enzymatic Reaction(s) enz_start->enz_step1 enz_purification Simplified Purification enz_step1->enz_purification enz_product Labeled Guanine enz_purification->enz_product

Caption: General workflows for chemical and enzymatic synthesis.

Application in a Biological Context: GPCR Signaling

Labeled guanine derivatives, particularly guanosine triphosphate (GTP), are indispensable tools for studying a wide range of cellular processes. A prominent example is the investigation of G-protein coupled receptor (GPCR) signaling pathways. The binding of a radiolabeled or fluorescently labeled GTP analog to G-proteins upon receptor activation is a key readout in many high-throughput screening assays for drug discovery.

GPCR_Signaling_Pathway ligand Ligand gpcr GPCR ligand->gpcr Binds g_protein G-Protein (αβγ) (GDP-bound) gpcr->g_protein Activates g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Activates g_beta_gamma->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers labeled_gtp Labeled GTP* labeled_gtp->g_protein Incorporated

Caption: GPCR signaling cascade with labeled GTP.

Experimental Protocols

Chemical Synthesis of Labeled Guanine (Illustrative Example)

This protocol is a generalized representation of a multi-step chemical synthesis for a labeled purine, based on established methods. Caution: This process involves hazardous materials and should only be performed by trained personnel in a suitable laboratory environment.

  • Preparation of Labeled Intermediate: Start with a commercially available labeled precursor (e.g., 13C- or 15N-labeled cyanide or formate).

  • Ring Formation: Through a series of condensation and cyclization reactions, construct the imidazole and pyrimidine rings of the purine core. This typically involves multiple steps with purification of intermediates at each stage.

  • Functional Group Interconversion: Introduce the amino and hydroxyl groups at the correct positions on the purine ring. This may involve protection and deprotection of reactive functional groups.

  • Final Deprotection and Purification: Remove all protecting groups to yield the final labeled guanine product.

  • Purification: Purify the final product using techniques such as recrystallization or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the labeled guanine using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemo-enzymatic Synthesis of Labeled GTP (Illustrative Example)

This protocol outlines a one-pot chemo-enzymatic synthesis of labeled GTP.

  • Reaction Setup: In a single reaction vessel, combine the following in a suitable buffer (e.g., Tris-HCl):

    • Labeled guanine (chemically synthesized or commercially available)

    • Phosphoribosyl pyrophosphate (PRPP)

    • A cocktail of enzymes:

      • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)

      • Guanylate kinase (GK)

      • Nucleoside diphosphate kinase (NDPK)

    • An ATP regeneration system (e.g., creatine kinase and phosphocreatine)

    • ATP (catalytic amount)

    • Magnesium chloride (as a cofactor for the enzymes)

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (typically 37°C) for several hours (e.g., 7-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.

  • Purification: Once the reaction is complete, purify the labeled GTP from the reaction mixture using anion-exchange chromatography or HPLC.

  • Quantification and Characterization: Determine the concentration of the purified labeled GTP by UV-Vis spectrophotometry and confirm its identity and purity by mass spectrometry and NMR.

Conclusion

The choice between chemical and enzymatic synthesis of labeled guanine is highly dependent on the specific requirements of the research. Chemical synthesis provides unparalleled flexibility for creating novel analogs and incorporating a wide range of labels. However, this comes at the cost of increased complexity, lower yields in multi-step processes, and significant environmental concerns.

Enzymatic and chemo-enzymatic methods, on the other hand, offer a more efficient, scalable, and environmentally friendly alternative for the production of labeled guanine and its nucleotides. The high specificity of enzymes leads to purer products and higher yields, often in a fraction of the time required for chemical synthesis. For many applications in molecular biology and drug discovery, particularly those requiring high-purity, biologically active labeled guanine derivatives, enzymatic synthesis represents the superior choice. As enzyme engineering and biocatalyst development continue to advance, the advantages of enzymatic synthesis are likely to become even more pronounced.

References

Safety Operating Guide

Essential Safety and Handling of Guanine-13C,15N2: Personal Protective Equipment and Disposal Plan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Guanine-13C,15N2, with a focus on personal protective equipment (PPE) and disposal protocols. The toxicological properties of the isotopically labeled this compound are expected to be identical to those of unlabeled guanine. Guanine is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following guidelines is critical to mitigate exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the first line of defense when handling this compound. The following table summarizes the required and recommended equipment for various laboratory activities.

Activity Required PPE Recommended PPE
Weighing and Transferring Powder - Nitrile gloves (double-gloving recommended)[3]- Lab coat- Safety glasses with side shields[3]- Chemical safety goggles- Face shield- N95 or P100 respirator[4]
Preparing Solutions - Nitrile gloves- Lab coat- Safety glasses with side shields- Chemical safety goggles- Face shield (if splashing is possible)
Handling Solutions - Nitrile gloves- Lab coat- Safety glasses-
Cleaning Spills (Powder) - Nitrile gloves (double-gloving)- Lab coat or disposable gown- Safety goggles- N95 or P100 respirator- Chemical-resistant shoe covers
Cleaning Spills (Solution) - Nitrile gloves- Lab coat- Safety goggles- Face shield

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. Follow these step-by-step procedures.

Donning PPE Sequence
  • Lab Coat/Gown: Put on a clean lab coat or disposable gown. Fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles or glasses. If a face shield is needed, place it over the safety glasses.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the lab coat are tucked into the outer gloves.

Doffing PPE Sequence
  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Lab Coat/Gown: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface inward.

  • Face Shield/Goggles: Remove eye and face protection from the back of the head.

  • Respirator (if worn): Remove the respirator from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Visualizing Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the PPE selection process and the disposal plan for contaminated materials.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_start cluster_tasks Task Type cluster_ppe Required PPE cluster_end start Start: Assess Task weighing Weighing Powder start->weighing solution_prep Preparing Solution start->solution_prep spill_powder Powder Spill start->spill_powder spill_solution Solution Spill start->spill_solution ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses weighing->ppe_base solution_prep->ppe_base spill_powder->ppe_base spill_solution->ppe_base ppe_weighing Add: - Double Gloves - Respirator (N95/P100) - Goggles/Face Shield ppe_base->ppe_weighing High powder dispersion risk ppe_spill_powder Add: - Double Gloves - Gown - Goggles - Respirator (N95/P100) ppe_base->ppe_spill_powder Inhalation & contact risk ppe_solution Add: - Goggles/Face Shield (if splash risk) ppe_base->ppe_solution Splash risk end_op Proceed with Operation ppe_base->end_op Low risk activities ppe_weighing->end_op ppe_spill_powder->end_op ppe_solution->end_op

Caption: Workflow for PPE selection when handling this compound.

PPE_Disposal_Plan Disposal Plan for Contaminated PPE cluster_ppe_items Contaminated PPE cluster_disposal_bins Disposal Containers cluster_final_disposal Final Disposal gloves Gloves chem_waste Hazardous Chemical Waste (Clearly Labeled) gloves->chem_waste gown Lab Coat / Gown gown->chem_waste respirator Disposable Respirator respirator->chem_waste goggles Goggles / Face Shield decon Decontamination Area goggles->decon Non-disposable incineration Incineration or Licensed Disposal Facility chem_waste->incineration

Caption: Disposal plan for PPE contaminated with this compound.

Operational and Disposal Plans

Operational Plan:

  • Handling Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.

  • Spill Kit: A spill kit containing absorbent pads, appropriate cleaning agents, and waste bags should be readily available in the laboratory.

  • Emergency Procedures: Ensure that an eyewash station and safety shower are accessible and in good working order. All personnel should be familiar with their location and operation.

Disposal Plan:

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, that comes into contact with this compound should be considered hazardous waste.

  • Waste Collection: Place all contaminated disposable items in a clearly labeled, sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.

  • Decontamination: Non-disposable items such as safety goggles and face shields should be decontaminated with an appropriate cleaning solution before reuse.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.